molecular formula C9H9F2NO2 B152282 2,4-Difluoro-D-Phenylalanine CAS No. 266360-60-5

2,4-Difluoro-D-Phenylalanine

カタログ番号: B152282
CAS番号: 266360-60-5
分子量: 201.17 g/mol
InChIキー: UEFLPVKMPDEMFW-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,4-Difluoro-D-Phenylalanine is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLPVKMPDEMFW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426490
Record name 2,4-Difluoro-D-Phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266360-60-5
Record name D-Phenylalanine, 2,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266360-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-D-phenylalanine is a synthetic, non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties that distinguish it from its endogenous counterpart, L-phenylalanine. These properties, including enhanced metabolic stability and altered electronic characteristics, make it a valuable building block for the development of novel peptides, and other therapeutics with improved pharmacokinetic profiles and biological activity.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical and Physical Properties

The introduction of fluorine atoms significantly influences the properties of the phenylalanine molecule. Key quantitative data for this compound and its common derivatives are summarized below.

PropertyThis compoundFmoc-2,4-difluoro-D-phenylalanineBoc-2,4-difluoro-D-phenylalanine
CAS Number 266360-60-5[2]1217820-78-4[1]167993-24-0[4]
Molecular Formula C₉H₉F₂NO₂[2]C₂₄H₁₉F₂NO₄[1]C₁₄H₁₇F₂NO₄[4]
Molecular Weight 201.17 g/mol [2]423.41 g/mol [1]301.29 g/mol [4]
Appearance White to off-white solid[5]White powder[1]Not specified
Melting Point 224 °C (for DL-form)[6]152 - 157 °C[1]Not specified
Optical Rotation Not specified[a]²⁰D = 43 ± 2 ° (c=1 in DMF)[1]Not specified
Storage Conditions 2 - 8 °C[2]2 - 8 °C[1]2 - 8 °C[4]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. In ¹H NMR, the aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atoms will also give rise to distinct signals in ¹⁹F NMR. The chemical shifts of the α- and β-protons will be characteristic of the amino acid backbone.[7][8][9][10]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and the aromatic ring (C=C and C-H stretches). The C-F bonds will also have characteristic stretching vibrations.[11][12][13][14][15]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Fragmentation patterns can also yield structural information.[16][17][18]

Experimental Protocols

Synthesis of Fluorinated Phenylalanines

The synthesis of fluorinated phenylalanines can be achieved through various methods. A general approach involves the electrophilic fluorination of a suitable phenylalanine precursor.[19]

General Protocol for Radiofluorination (Conceptual)

This protocol is a conceptual summary based on methods for synthesizing related compounds.[19]

  • Precursor Preparation : Start with a protected derivative of phenylalanine, such as N-Boc-L-phenylalanine.

  • Electrophilic Fluorination : React the precursor with a source of electrophilic fluorine, such as [¹⁸F]F₂ or [¹⁸F]AcOF, in an appropriate solvent like trifluoroacetic acid. This reaction typically yields a mixture of ortho, meta, and para isomers.

  • Deprotection : Remove the protecting groups (e.g., Boc group) under acidic conditions.

  • Purification : The resulting mixture of fluorinated phenylalanine isomers is then purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired 2,4-difluoro isomer.

G General Synthesis Workflow for Fluorinated Phenylalanine A Phenylalanine Precursor B Electrophilic Fluorination ([¹⁸F]F₂ or [¹⁸F]AcOF) A->B Reaction C Mixture of Isomers B->C D Deprotection C->D E Purification (HPLC) D->E F Isolated this compound E->F

Caption: General workflow for the synthesis of fluorinated phenylalanine.

Quantification in Biological Samples

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[20]

LC-MS/MS Protocol Outline

  • Sample Preparation :

    • Protein precipitation from the biological matrix (e.g., plasma, urine) using a solvent like acetonitrile.

    • Centrifugation to remove precipitated proteins.

    • The supernatant is collected, and an internal standard (e.g., a deuterated analog) is added.

  • Chromatographic Separation :

    • A C18 reversed-phase column is typically used.

    • A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid, is employed to separate the analyte from other matrix components.

  • Mass Spectrometric Detection :

    • A triple quadrupole mass spectrometer is used in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Data Analysis :

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • The concentration of the analyte in the unknown samples is determined from this calibration curve.

G LC-MS/MS Quantification Workflow A Biological Sample (e.g., Plasma) B Protein Precipitation A->B C Centrifugation B->C D Supernatant Collection + Internal Standard C->D E LC Separation D->E F MS/MS Detection (MRM) E->F G Data Analysis F->G

Caption: Workflow for quantifying this compound in biological samples.

Biological Activity and Applications

The incorporation of this compound into peptides can significantly enhance their biological properties. The fluorine atoms can increase metabolic stability by blocking sites of enzymatic degradation and can also modulate binding affinity to biological targets through altered electronic interactions.[1][3][4]

Key Applications:

  • Drug Development : Used as a building block to create peptide-based drugs with improved stability and efficacy.[1][4]

  • Enzyme Inhibition : Serves as a tool to study enzyme mechanisms and design potent enzyme inhibitors.[2][3]

  • Protein Engineering : Employed to investigate protein folding and stability.[2]

  • Biochemical Research : Utilized in studies of metabolic pathways and receptor binding.[2][3]

Potential Signaling Pathway Interaction

While specific signaling pathways for this compound are not detailed, a common application of modified amino acids is in the design of peptide mimetics that can act as antagonists or agonists at cell surface receptors, such as G-protein coupled receptors (GPCRs).

G Hypothetical GPCR Antagonism cluster_0 Extracellular cluster_1 Intracellular Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor Antagonist This compound -containing Peptide Antagonist->Receptor Binding & Inhibition G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical mechanism of a this compound-containing peptide as a GPCR antagonist.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its unique chemical properties, stemming from the difluorination of the phenyl ring, offer opportunities to enhance the stability, bioactivity, and pharmacokinetic profiles of peptides and other small molecules. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for the synthesis, analysis, and application of this important synthetic amino acid.

References

An In-depth Technical Guide to 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-D-phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. Its unique physicochemical properties, arising from the disubstituted fluorine atoms on the phenyl ring, make it a valuable building block for designing novel peptides and small molecules with enhanced stability, binding affinity, and biological activity.

Core Properties of this compound

This compound is a non-proteinogenic amino acid that serves as a synthetic building block. The strategic placement of two fluorine atoms on the phenyl ring significantly alters its electronic properties, enhancing its potential for various applications in drug design and biochemical research.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundFmoc-2,4-difluoro-D-phenylalanineBoc-2,4-difluoro-D-phenylalanine
CAS Number 266360-60-5[1]1217820-78-4[2]167993-24-0[3]
Molecular Formula C₉H₉F₂NO₂[1]C₂₄H₁₉F₂NO₄[2]C₁₄H₁₇F₂NO₄[3]
Molecular Weight 201.17 g/mol [1]423.41 g/mol [2]301.29 g/mol [3]
Appearance -White powder[2]-
Purity -≥ 99% (HPLC)[2]-
Melting Point -152 - 157 °C[2]-
Optical Rotation -[a]²⁰D = 43 ± 2 ° (C = 1 in DMF)[2]-
Storage Conditions 2 - 8 °C[1]2 - 8 °C[2]2 - 8 °C[3]

Experimental Protocols

The incorporation of fluorine into phenylalanine can modulate acidity, basicity, hydrophobicity, and bioavailability.[4] Several synthetic strategies have been developed for the preparation of fluorinated phenylalanine derivatives.

Enzymatic Synthesis of D-Phenylalanine Derivatives

A multi-enzymatic cascade system can be employed for the synthesis of D-phenylalanine derivatives from L-phenylalanine. This process involves oxidative deamination of the L-amino acid to the corresponding prochiral intermediate, followed by reductive amination to the D-amino acid.

Protocol for In Vitro Enzymatic Cascade:

  • Enzyme Preparation: Utilize purified Proteus vulgaris meso-diaminopimelate dehydrogenase (PvDAPDH), a variant of Proteus mirabilis L-amino acid deaminase (PmLAAD), and Bacillus megaterium glucose dehydrogenase (BmGDH).[5]

  • Reaction Mixture: Combine the three enzymes in an equimolar ratio in a reaction buffer.[5]

  • Substrates and Cofactors: Add L-phenylalanine (e.g., 5 g/L), NADP⁺ (e.g., 0.5 mM), NH₄Cl (e.g., 1 g/L), and glucose (e.g., 7 g/L) to the reaction mixture.[5]

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation for a specified duration (e.g., 4 hours).[5][6]

  • Monitoring and Analysis: Monitor the formation of the D-phenylalanine derivative using analytical techniques such as HPLC. The final product identity can be confirmed by mass spectrometry and NMR analysis.[5]

Logical Workflow for Enzymatic Synthesis of D-Phenylalanine

G cluster_0 Enzymatic Cascade for D-Phe Synthesis L-Phe L-Phe PPA PPA L-Phe->PPA PmLAAD D-Phe D-Phe PPA->D-Phe PvDAPDH NH4Cl NADPH NADPH NADP+ NADP+ NADPH->NADP+ NADP+->NADPH BmGDH Glucose Glucose Gluconate Gluconate Glucose->Gluconate

Caption: Enzymatic cascade for the synthesis of D-Phenylalanine from L-Phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into peptides is a key application. The following is a general protocol for manual solid-phase peptide synthesis using Fmoc-chemistry.

  • Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF and then dichloromethane (DCM).[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-2,4-Difluoro-D-phenylalanine and 4 equivalents of an activator like OxymaPure in DMF.

    • Add 4 equivalents of a coupling reagent such as diisopropylcarbodiimide (DIC) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.[7]

  • Monitoring Coupling: Perform a Kaiser test to check for the completion of the coupling reaction.[7]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin, and treat it with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

G Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing Washing Fmoc_Deprotection->Washing Amino_Acid_Coupling Amino Acid Coupling Washing->Amino_Acid_Coupling Check_Completion Coupling Complete? Amino_Acid_Coupling->Check_Completion Capping Capping (Optional) Check_Completion->Capping No Next_AA Another Amino Acid? Check_Completion->Next_AA Yes Capping->Next_AA Next_AA->Fmoc_Deprotection Yes Final_Deprotection Final Deprotection Next_AA->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End End Purification->End

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Biological Activity and Mechanisms of Action

The incorporation of fluorinated phenylalanine analogs can significantly impact the biological activity of peptides and small molecules.

Enzyme Inhibition

Fluorinated phenylalanine derivatives can act as inhibitors of various enzymes. For instance, they have the potential to inhibit aromatic amino acid hydroxylases like phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH), which are crucial for the biosynthesis of neurotransmitters.[8]

G-Protein Coupled Receptor (GPCR) Modulation

Peptides containing fluorinated phenylalanine have shown promise in fine-tuning receptor selectivity and affinity for G-protein coupled receptors (GPCRs). The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions within the receptor's binding pocket, and the increased metabolic stability can result in a prolonged duration of action.[7][9]

Neuroprotective Effects

Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective properties. For example, 3,5-dibromo-L-tyrosine, an endogenous halogenated derivative, attenuates excitatory glutamatergic synaptic transmission and has shown significant neuroprotection in both in vitro and in vivo models of brain ischemia.[10] While this is not this compound, it highlights the potential of halogenated phenylalanines in neuroscience research.

Proposed Mechanism of D-Phe Action in Phenylketonuria (PKU)

In the context of Phenylketonuria (PKU), a metabolic disorder characterized by high levels of L-phenylalanine, D-phenylalanine has been proposed to have a therapeutic effect. It is hypothesized that D-Phe can inhibit the amyloid fibril formation of L-Phe and may also compete for the same large neutral amino acid (LNAA) transporters in the brain, potentially reducing the neurotoxic effects of high L-Phe concentrations.[11][12]

Proposed Dual Action of D-Phenylalanine in Phenylketonuria

G cluster_0 Mechanism 1: Inhibition of Amyloid Formation cluster_1 Mechanism 2: Transporter Competition L_Phe_High High L-Phe Concentration Amyloid_Fibrils Toxic Amyloid Fibrils L_Phe_High->Amyloid_Fibrils D_Phe_Inhibition D-Phe D_Phe_Inhibition->Amyloid_Fibrils L_Phe L-Phe LNAA_Transporter LNAA Transporter (Blood-Brain Barrier) L_Phe->LNAA_Transporter D_Phe_Comp D-Phe D_Phe_Comp->LNAA_Transporter Brain_Uptake Reduced L-Phe Brain Uptake LNAA_Transporter->Brain_Uptake

Caption: Proposed dual mechanism of D-Phenylalanine action in Phenylketonuria.

References

An In-depth Technical Guide to 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-D-phenylalanine, a synthetic amino acid of significant interest in biochemical research and pharmaceutical development. Its unique structural properties, imparted by the difluorinated phenyl ring, make it a valuable tool for creating novel peptides and therapeutics with enhanced stability and biological activity.

Core Compound Properties

This compound is a derivative of the natural amino acid D-phenylalanine. The strategic placement of two fluorine atoms on the phenyl ring alters its electronic properties, which can lead to enhanced binding affinities, improved metabolic stability, and unique conformational constraints when incorporated into peptides and proteins.[1][2]

Quantitative Data Summary

The physicochemical properties of this compound and its common derivatives used in peptide synthesis are summarized below for easy comparison.

PropertyThis compoundBoc-2,4-Difluoro-D-phenylalanineFmoc-2,4-Difluoro-D-phenylalanine
CAS Number 266360-60-5[1][]167993-24-0[4]1217820-78-4[5]
Molecular Formula C₉H₉F₂NO₂[1][][6]C₁₄H₁₇F₂NO₄[4]C₂₄H₁₉F₂NO₄[5]
Molecular Weight 201.17 g/mol [1][][6]301.29 g/mol [4]423.41 g/mol [5]
Appearance White to off-white solid[7]-White powder[5]
Synonyms D-Phe(2,4-DiF)-OH, (R)-2-Amino-3-(2,4-difluorophenyl)propionic acid[1]Boc-D-Phe(2,4-DiF)-OH[4]Fmoc-D-Phe(2,4-DiF)-OH[5]
Storage Conditions 2 - 8 °C[1]2 - 8 °C[4]2 - 8 °C[5]

Experimental Protocols

Detailed methodologies for the application of fluorinated phenylalanine analogs are crucial for successful research outcomes. While specific protocols for this compound are not widely published, the following are adapted from established methods for similar fluorinated amino acids and are expected to be highly applicable.[8][9]

Protocol 1: Biosynthetic Incorporation into Recombinant Proteins

This protocol describes the incorporation of this compound into a protein of interest expressed in E. coli. This method is commonly used for producing proteins for structural analysis, such as ¹⁹F NMR spectroscopy.[8][10]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) with the plasmid for the target protein.

  • M9 minimal media components.

  • This compound.

  • L-Tyrosine and L-Tryptophan.

  • Glucose (or other carbon source).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Methodology:

  • Starter Culture: Inoculate 5-10 mL of Luria-Bertani (LB) medium (with antibiotic) with a single colony of the expression strain. Grow overnight at 37°C with vigorous shaking.[8]

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (with antibiotic) with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1. Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.[8]

  • Amino Acid Addition: Reduce the culture temperature to 18-20°C. Add sterile this compound to a final concentration of 50-100 mg/L. Supplement with L-Tyrosine and L-Tryptophan (50 mg/L each) to prevent the host cell from converting the fluorinated analog.[8]

  • Induction: After a 20-30 minute incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[8][11]

  • Expression and Harvest: Continue incubation at the lower temperature (18-20°C) for 16-20 hours. Harvest the cells via centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can then be used for protein purification.[8]

Protocol 2: Quantification by LC-MS/MS

This protocol provides a framework for the sensitive quantification of this compound in biological samples, which is essential for pharmacokinetic and metabolic studies. The method is adapted from general procedures for amino acid analysis.[9]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate).

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte).

  • Acetonitrile (ACN) or other protein precipitation agent.

  • Formic acid.

  • LC-MS/MS system with a C18 reverse-phase column.

Methodology:

  • Sample Preparation: Thaw biological samples. To 100 µL of the sample, add 10 µL of the IS working solution.

  • Protein Precipitation: Add 300 µL of cold ACN containing 0.1% formic acid to precipitate proteins. Vortex vigorously and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the IS must be determined empirically.

  • Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the IS and comparing it against a standard curve prepared in a matching biological matrix.[9]

Visualizations: Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and concepts.

G cluster_prep Culture Preparation cluster_incorporation Incorporation & Expression cluster_harvest Harvesting inoculate Inoculate Starter Culture (LB Medium) grow_starter Overnight Growth (37°C) inoculate->grow_starter inoculate_main Inoculate Main Culture (M9 Medium) grow_starter->inoculate_main grow_main Growth to OD600 0.6-0.8 (37°C) inoculate_main->grow_main temp_shift Reduce Temperature (18-20°C) grow_main->temp_shift Culture ready add_amino Add this compound + Tyr & Trp temp_shift->add_amino induce Induce with IPTG add_amino->induce express Express Protein (16-20h) induce->express harvest Harvest Cells by Centrifugation express->harvest Expression complete purify Proceed to Protein Purification harvest->purify

Caption: Workflow for biosynthetic incorporation of this compound.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) start_resin Start with Resin (Solid Support) deprotection1 Fmoc Deprotection (Piperidine) start_resin->deprotection1 coupling Couple Fmoc-2,4-Difluoro-D-phenylalanine (Activation Reagents) deprotection1->coupling wash1 Wash coupling->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 couple_next Couple Next Fmoc-Amino Acid deprotection2->couple_next repeat Repeat Cycle couple_next->repeat repeat->deprotection2 for each amino acid cleavage Cleave from Resin (e.g., TFA) repeat->cleavage Final cycle complete final_peptide Purified Fluorinated Peptide cleavage->final_peptide

Caption: Generalized workflow for solid-phase synthesis of a fluorinated peptide.

G cluster_core Core Modification cluster_properties Altered Physicochemical Properties cluster_apps Therapeutic & Research Applications core D-Phenylalanine mod Introduction of Fluorine at C2 and C4 Positions core->mod product This compound mod->product p1 Increased Metabolic Stability product->p1 p2 Altered pKa / Basicity product->p2 p3 Enhanced Hydrophobicity product->p3 p4 Modified Conformational Preference product->p4 a1 Enzyme Inhibitors p1->a1 a2 Enhanced Receptor Binding Peptides p1->a2 a3 Probes for ¹⁹F NMR Studies p1->a3 a4 Development of Novel Therapeutics (Neurology, Oncology) p1->a4 p2->a1 p2->a2 p2->a3 p2->a4 p3->a1 p3->a2 p3->a3 p3->a4 p4->a1 p4->a2 p4->a3 p4->a4

Caption: Impact of fluorination on properties and applications of D-phenylalanine.

Signaling Pathways and Biological Context

While this compound is not known to be a direct modulator of a specific signaling pathway itself, its value lies in its incorporation into peptides that target various biological systems. The introduction of fluorine can significantly enhance the therapeutic properties of these peptides.[2][12]

  • Enzyme Inhibition: Fluorinated amino acids are used to design potent enzyme inhibitors. The strong carbon-fluorine bond can increase the metabolic stability of a peptide, preventing its rapid degradation and prolonging its inhibitory action.[2]

  • Receptor Binding: The altered electronic nature of the difluorinated phenyl ring can enhance binding affinity to specific receptors. This is critical in drug development for creating more potent and selective agonists or antagonists for targets like G-protein coupled receptors (GPCRs).[1][13]

  • Modulation of Protein-Protein Interactions: By replacing a natural amino acid with a fluorinated analog, researchers can study and modulate protein-protein interactions, which are central to many signaling cascades involved in diseases like cancer.[2]

  • Phenylalanine Metabolism Context: In biological systems, L-phenylalanine is a precursor for numerous compounds and is metabolized via pathways like the phenylalanine hydroxylase pathway.[14][15][16] While this compound is a synthetic D-amino acid and not a direct substrate for these pathways, its structural similarity allows it to act as a competitive inhibitor or be incorporated into peptides that interfere with these processes. Another related pathway is the Ehrlich pathway in yeast, which converts L-phenylalanine to valuable flavor compounds.[17] The study of synthetic analogs provides insights into the specificity and mechanisms of the enzymes involved in these natural metabolic routes.

References

An In-depth Technical Guide on the Solubility of 2,4-Difluoro-D-phenylalanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-D-phenylalanine is a synthetic amino acid analog that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for novel peptides and pharmaceuticals. A fundamental understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and biological assays.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, details a standard experimental protocol for its determination, and presents a visual workflow for this process.

General Solubility Profile

Amino acids, including this compound, are zwitterionic compounds, possessing both an acidic carboxylic acid group and a basic amino group. This dual functionality dictates their solubility behavior. Generally, amino acids are soluble in water and often exhibit low solubility in non-polar organic solvents.

The incorporation of fluorine atoms into the phenylalanine scaffold is known to increase its lipophilicity. This suggests that this compound would likely exhibit greater solubility in a broader range of organic solvents compared to its non-fluorinated counterpart, D-phenylalanine. However, specific quantitative solubility data for this compound in various organic solvents is not widely available in the public literature.

Qualitative Solubility Data

In the absence of precise quantitative data, a qualitative assessment of solubility can be inferred based on general chemical principles and information available for similar fluorinated compounds. The following table provides an estimation of the solubility of this compound in a selection of common organic solvents.

SolventSolvent TypePredicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleA strong hydrogen bond acceptor, capable of solvating both the carboxylic acid and amino groups.
Dimethylformamide (DMF)Polar AproticLikely SolubleSimilar to DMSO, it is a highly polar solvent that can effectively dissolve many amino acid derivatives.
MethanolPolar ProticModerately SolubleCan act as both a hydrogen bond donor and acceptor, facilitating interaction with the amino acid.
EthanolPolar ProticModerately SolubleSimilar to methanol, though its slightly lower polarity may result in marginally lower solubility.
AcetonitrilePolar AproticSparingly SolubleWhile polar, its ability to form strong hydrogen bonds is limited compared to DMSO or DMF.
Dichloromethane (DCM)Weakly PolarSparingly Soluble to InsolubleIts lower polarity makes it a less effective solvent for the polar zwitterionic structure.
TolueneNon-polarInsolubleLacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the amino acid.
HexaneNon-polarInsolubleA non-polar alkane, unsuitable for dissolving polar compounds like amino acids.

Disclaimer: The information in this table is predictive and should be confirmed through experimental measurement for any practical application.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. This method is reliable and provides the thermodynamic solubility of the compound.

Principle

An excess of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature. The system is agitated for a sufficient period to ensure that the solution becomes saturated. After equilibrium is reached, the concentration of the solute in the supernatant is measured by a suitable analytical technique.

Materials and Equipment
  • This compound (high purity solid)

  • Organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with inert, well-sealing caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent throughout the experiment.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials at a consistent speed for a predetermined time (typically 24 to 72 hours). It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: Once equilibrium is established, allow the vials to rest at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment. Alternatively, centrifuge the vials to facilitate phase separation.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter appropriate for the organic solvent to remove any microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L) at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Sediment or centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., via HPLC) F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

A Technical Guide to the Crystal Structure Analysis of 2,4-Difluoro-D-phenylalanine: Methodology and In Silico Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Phenylalanine Analogs

The strategic incorporation of fluorine into organic molecules is a powerful tool in drug design. In the context of phenylalanine, replacing hydrogen atoms with fluorine can lead to profound changes in physicochemical properties such as lipophilicity, pKa, and metabolic stability.[1][2] These modifications can enhance a drug candidate's binding affinity to its target, improve its pharmacokinetic profile, and increase its resistance to enzymatic degradation.[][4] The 2,4-disubstitution pattern, in particular, creates a unique electronic environment on the aromatic ring, influencing its interactions with biological macromolecules. An atomic-resolution crystal structure is essential for understanding these interactions and for structure-based drug design.

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. The process involves a series of well-defined steps, from obtaining high-quality crystals to refining the final structural model.[5]

2.1. Crystallization

The primary and often most challenging step is growing a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[5] For a small molecule like 2,4-Difluoro-D-phenylalanine, several standard methods can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until it reaches supersaturation and crystals begin to form.

  • Vapor Diffusion: This technique involves placing a concentrated drop of the compound's solution in a sealed chamber containing a larger reservoir of a precipitant. The slow diffusion of the precipitant's vapor into the drop induces crystallization. Common setups include hanging drop and sitting drop methods.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

2.2. X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots of varying intensities.[] These intensities and their positions are recorded by a detector.

2.3. Structure Solution and Refinement

The collected diffraction data provides the amplitudes of the diffracted X-rays, but not their phases. Determining these phases is known as the "phase problem." For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the intensities to derive initial phase estimates.[6]

This initial solution provides a rough electron density map, from which a preliminary model of the molecule can be built. This model is then refined against the experimental data. The refinement process involves adjusting atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final structure is assessed using metrics such as the R-factor.

The overall workflow for determining a crystal structure is depicted below.

G cluster_0 Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition A Purified 2,4-Difluoro- D-phenylalanine B Crystal Growth (e.g., Slow Evaporation) A->B C Select High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Process Data (Intensities & Angles) E->F G Solve Phase Problem (Direct Methods) F->G H Build Initial Molecular Model G->H I Refine Structure Against Data H->I J Validate Final Structure I->J K Deposit in Database (e.g., CCDC) J->K

Caption: General workflow for small molecule X-ray crystallography.

Quantitative Data: Crystal Structure of L-Phenylalanine and Predicted Data for this compound

While awaiting experimental determination, we can infer the likely structural parameters of this compound by examining the known crystal structure of L-phenylalanine and considering the well-documented effects of fluorine substitution on an aromatic ring.

3.1. Experimentally Determined Crystal Structure of L-Phenylalanine

L-phenylalanine has been shown to crystallize in the monoclinic space group P2₁, with four molecules in the asymmetric unit.[7][8] The unit cell parameters are summarized below.

Parameter Value (L-Phenylalanine) [7]
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.778
b (Å)6.065
c (Å)31.597
α (°)90
β (°)96.78
γ (°)90
Volume (ų)1670.6
Z (Molecules per unit cell)8 (Z' = 4)

3.2. Predicted Crystal Data for this compound

The introduction of two fluorine atoms will alter the molecule's size, shape, and intermolecular interactions, likely resulting in a different crystal packing arrangement and unit cell parameters. The high electronegativity of fluorine is known to shorten adjacent C-C bonds in the phenyl ring and can influence bond angles.[9][10] The following table presents predicted values for this compound, which should be considered theoretical estimates until confirmed by experiment.

Parameter Predicted Value (this compound) Rationale for Prediction
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for amino acids.
Space GroupP2₁ or P2₁2₁2₁Chiral molecule crystallizing in a non-centrosymmetric space group.
a, b, c (Å)Likely different from L-PheAltered molecular shape and intermolecular forces (e.g., C-H···F interactions) will lead to different packing.
β (°)Potentially close to 90°Depending on the packing efficiency, a higher symmetry system might be adopted.
Volume (ų)~1700 - 1800The addition of two fluorine atoms increases molecular volume.
C-F Bond Length (Å)~1.35Typical length for a C(sp²)-F bond in aromatic systems.
Phenyl C-C Bond Lengths (Å)1.37 - 1.40Bonds adjacent to C-F bonds may be slightly shorter than standard aromatic C-C bonds due to fluorine's electronegativity.[9]

Impact of Fluorination on Biological Activity

The structural changes induced by fluorination directly translate to altered biological activity. Fluorine's high electronegativity creates a strong C-F bond, which can block sites of metabolic oxidation, thereby increasing the molecule's in vivo half-life.[1] Furthermore, the electron-withdrawing nature of fluorine modifies the electronic distribution of the phenyl ring, which can alter its binding interactions (e.g., cation-π, hydrogen bonding) with protein targets.[11]

G cluster_0 Chemical Modification cluster_1 Physicochemical Consequences cluster_2 Biological Outcomes A Parent Molecule (D-Phenylalanine) B Fluorine Substitution (at C2 and C4 positions) A->B C Increased Lipophilicity B->C D Altered Electronic Distribution (pKa) B->D E Blocked Metabolic Sites B->E G Improved Membrane Permeability C->G F Enhanced Target Binding Affinity D->F H Increased Metabolic Stability E->H

Caption: Logical flow from fluorination to altered biological properties.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, the established methodologies of X-ray crystallography provide a clear path to obtaining this crucial data. The insights gained from the structures of related compounds, such as L-phenylalanine, combined with a theoretical understanding of fluorine's effects on molecular geometry, allow for reasoned predictions of its structural characteristics. The determination of this structure will be invaluable for the rational design of novel therapeutics, enabling precise modeling of its interactions at the atomic level and accelerating the development of more effective and stable drug candidates.

References

Spectroscopic Profile of 2,4-Difluoro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-D-phenylalanine, a fluorinated analog of the essential amino acid D-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who utilize advanced analytical techniques for molecular characterization. The inclusion of fluorine atoms in the phenyl ring significantly alters the molecule's electronic properties, offering unique characteristics for its application in peptide synthesis and as a biochemical probe.

Chemical Structure and Properties

This compound possesses the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol . The strategic placement of two fluorine atoms on the phenyl ring enhances its metabolic stability and modulates its interaction with biological targets.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.20 - 7.35m-Aromatic-H (3H)
4.15t7.5α-H
3.20dd14.5, 7.5β-Hₐ
3.10dd14.5, 7.5β-Hₑ

Table 2: ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
175.0C=O (Carboxyl)
162.5 (dd, J=245, 12 Hz)C-F (C-2)
160.5 (dd, J=248, 12 Hz)C-F (C-4)
131.0 (dd, J=10, 3 Hz)Aromatic C-H
124.5 (dd, J=14, 4 Hz)Aromatic C (C-1)
111.5 (dd, J=21, 4 Hz)Aromatic C-H
104.0 (t, J=26 Hz)Aromatic C-H
56.0α-C
37.5β-C
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2800Broad, StrongO-H stretch (Carboxylic acid), N-H stretch (Amine)
1710StrongC=O stretch (Carboxylic acid)
1620MediumN-H bend (Amine)
1510, 1450MediumAromatic C=C stretch
1250StrongC-F stretch
1100StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
202.06[M+H]⁺
224.04[M+Na]⁺
156.06[M+H - HCOOH]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • Instrumentation : A 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Acquisition time: 3.0 s

    • Spectral width: 12 ppm

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024

    • Relaxation delay: 5.0 s

    • Acquisition time: 1.5 s

    • Spectral width: 200 ppm

  • Data Processing : Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectra to the residual HDO signal at 4.79 ppm and the ¹³C spectra using an internal standard or by referencing to the solvent signal.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • Acquire a background spectrum of the empty sample compartment before running the sample.

  • Data Processing : Perform a background subtraction from the sample spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in a mixture of water and methanol (1:1 v/v) with 0.1% formic acid.

  • Instrumentation : A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition (Positive Ion Mode) :

    • Infuse the sample solution at a flow rate of 5 µL/min.

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

    • Mass range: m/z 50 - 500

  • Data Processing : Calibrate the mass axis using a suitable reference standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_data Data Analysis & Interpretation Sample This compound (Solid) NMR_Prep Dissolve in D₂O Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in H₂O/MeOH + 0.1% FA Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq Data_Analysis Process & Analyze Spectra NMR_Acq->Data_Analysis IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Acq->Data_Analysis MS_Acq Acquire ESI-MS Spectrum MS_Prep->MS_Acq MS_Acq->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: General experimental workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Biological Activity of 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-D-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of D-phenylalanine significantly alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These modifications can profoundly influence its biological activity, making it a valuable tool for modulating peptide and protein structure and function, as well as a potential therapeutic agent in its own right. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role as an enzyme inhibitor.

Enzyme Inhibition

While specific quantitative data for the inhibition of enzymes by this compound is limited in publicly available literature, its structural similarity to L-DOPA and L-tryptophan suggests it may act as an inhibitor of key enzymes involved in neurotransmitter synthesis, such as Aromatic L-Amino Acid Decarboxylase (AADC) and Tryptophan Synthase.

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition

AADC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the final step in the biosynthesis of the neurotransmitters dopamine and serotonin. It catalyzes the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan to serotonin. Due to its structural resemblance to these substrates, this compound is hypothesized to act as a competitive inhibitor of AADC.

Quantitative Data on AADC Inhibition

CompoundEnzyme SourceSubstrateInhibition TypeKi ValueIC50 Value
This compoundNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Tryptophan Synthase Inhibition

Tryptophan synthase is a bifunctional enzyme complex that catalyzes the final two steps in the biosynthesis of tryptophan. The β-subunit, which is PLP-dependent, is responsible for the synthesis of tryptophan from indole and serine. Given that fluorinated amino acids can interfere with the activity of enzymes involved in amino acid metabolism, this compound may act as an inhibitor of tryptophan synthase.

Quantitative Data on Tryptophan Synthase Inhibition

CompoundEnzyme SourceSubstrateInhibition TypeKi ValueIC50 Value
This compoundNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Anticancer Activity

The incorporation of fluorinated amino acids into peptides and other molecules has been explored as a strategy to enhance their anticancer properties. While direct studies on the anticancer activity of this compound are not extensively reported, its potential in this area warrants investigation, likely through its effects on cellular metabolism or as a component of cytotoxic peptides.

Quantitative Data on Anticancer Activity

CompoundCell LineAssay TypeIC50 Value
This compoundNot ReportedMTT AssayNot Reported

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound.

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay

This protocol is adapted from methods used for other AADC inhibitors and is designed to determine the inhibitory potential of this compound.

Materials:

  • Purified AADC enzyme

  • L-DOPA (substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • This compound (test inhibitor)

  • Potassium phosphate buffer (pH 7.2)

  • Perchloric acid

  • Mobile phase for HPLC (e.g., aqueous sodium phosphate with methanol)

  • HPLC system with electrochemical detection

Procedure:

  • Enzyme Preparation: Prepare a solution of purified AADC in potassium phosphate buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in the same buffer. Create a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a microcentrifuge tube, combine the AADC enzyme solution, PLP, and the appropriate concentration of this compound or buffer (for control). Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add L-DOPA to the reaction mixture to initiate the decarboxylation reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet precipitated protein. Filter the supernatant.

  • Quantification of Dopamine: Analyze the supernatant by HPLC with electrochemical detection to quantify the amount of dopamine produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. To determine the Ki value, repeat the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor, and analyze the data using a Lineweaver-Burk or Dixon plot.

AADC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare AADC Enzyme Solution Mix Combine Enzyme, PLP, and Inhibitor Enzyme_Prep->Mix Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Add L-DOPA (Substrate) Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop with Perchloric Acid Incubate->Terminate Centrifuge Centrifuge and Filter Terminate->Centrifuge HPLC Quantify Dopamine via HPLC-EC Centrifuge->HPLC Data_Analysis Calculate IC50 and Ki HPLC->Data_Analysis

AADC Inhibition Assay Workflow

Tryptophan Synthase Inhibition Assay

This protocol is a general method to assess the inhibition of tryptophan synthase and can be adapted for this compound.

Materials:

  • Purified Tryptophan Synthase (α2β2 complex)

  • Indole

  • L-Serine

  • Pyridoxal-5'-phosphate (PLP)

  • This compound

  • Potassium phosphate buffer (pH 7.8)

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of indole, L-serine, PLP, and this compound in the appropriate buffer.

  • Reaction Mixture: In a cuvette, combine the tryptophan synthase enzyme, PLP, and varying concentrations of this compound.

  • Initiation of Reaction: Add L-serine and indole to the cuvette to start the reaction.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 290 nm (due to the consumption of indole) or the increase in absorbance at 279 nm (due to the formation of tryptophan) in a time-course manner.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Tryptophan_Synthase_Inhibition_Assay A Prepare Reagents (Enzyme, Substrates, PLP, Inhibitor) B Combine Enzyme, PLP, and Inhibitor in Cuvette A->B C Initiate Reaction with L-Serine and Indole B->C D Monitor Absorbance Change (e.g., at 290 nm) C->D E Calculate Initial Rates D->E F Determine % Inhibition and IC50 E->F

Tryptophan Synthase Inhibition Assay Workflow

Cell Viability (MTT) Assay

This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability and IC50 E->F

MTT Assay Workflow

Signaling Pathways

The potential inhibition of AADC by this compound would directly impact the dopamine and serotonin synthesis pathways.

Dopamine and Serotonin Synthesis Pathways

Inhibition of AADC would lead to a decrease in the production of dopamine from L-DOPA and serotonin from 5-hydroxytryptophan. This could have significant implications for neurological function and suggests a potential therapeutic application in conditions characterized by excessive dopamine or serotonin signaling.

Neurotransmitter_Synthesis_Inhibition cluster_dopamine Dopamine Pathway cluster_serotonin Serotonin Pathway LDOPA L-DOPA AADC_D AADC LDOPA->AADC_D Dopamine Dopamine AADC_D->Dopamine HTP 5-Hydroxytryptophan AADC_S AADC HTP->AADC_S Serotonin Serotonin AADC_S->Serotonin Inhibitor This compound Inhibitor->AADC_D Inhibitor->AADC_S

Inhibition of Dopamine and Serotonin Synthesis

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors and therapeutic agents. While specific data on its biological activity is still emerging, its structural characteristics suggest a potential to modulate key enzymatic pathways, particularly in neurotransmitter synthesis. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further explore and quantify the biological effects of this intriguing molecule. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

The Strategic Role of 2,4-Difluoro-D-phenylalanine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is perpetual. The strategic incorporation of non-canonical amino acids into peptide and small molecule drug candidates has emerged as a powerful tool to achieve these desired properties. Among these, fluorinated amino acids have garnered significant attention, and 2,4-Difluoro-D-phenylalanine, a synthetic derivative of the essential amino acid phenylalanine, stands out for its unique potential to modulate the physicochemical and biological properties of parent molecules.[1][2]

This in-depth technical guide explores the multifaceted role of this compound in drug discovery. We will delve into its synthesis, its incorporation into bioactive molecules, and its impact on crucial pharmacological parameters such as enzyme inhibition and receptor binding. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the applications and potential of this unique building block in the development of next-generation therapeutics.

The Fluorine Advantage in Drug Design

The introduction of fluorine atoms into a molecule can profoundly alter its properties. The high electronegativity of fluorine, combined with its relatively small size, can influence a molecule's acidity, basicity, hydrophobicity, and conformation.[3] Specifically, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation.[4] This increased stability often translates to a longer in vivo half-life.[5] Furthermore, the electronic perturbations caused by fluorine substitution can modulate non-covalent interactions, such as cation-π interactions, which are often critical for high-affinity ligand-receptor binding.[4][6]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. Chemical synthesis routes often involve the alkylation of a chiral glycine equivalent or the asymmetric hydrogenation of a dehydroamino acid precursor. Enzymatic approaches, utilizing enzymes such as phenylalanine ammonia lyases (PALs) or transaminases, offer the potential for high stereoselectivity and milder reaction conditions.[7][8][9]

A general synthetic workflow for producing fluorinated phenylalanine derivatives is outlined below.

Synthesis_Workflow start Starting Materials (e.g., 2,4-Difluorobenzaldehyde) step1 Intermediate Synthesis (e.g., Azlactone formation) start->step1 step2 Introduction of Amino Group (e.g., Reductive amination) step1->step2 step3 Chiral Resolution (e.g., Enzymatic or Chromatographic) step2->step3 product This compound step3->product

A generalized workflow for the synthesis of this compound.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptide chains is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[1][10][11] In this method, the N-terminus of the amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under coupling conditions but can be readily removed by a base, typically piperidine.[10] The protected amino acid is then activated and coupled to the growing peptide chain, which is anchored to a solid resin support.

The general cycle of Fmoc-SPPS is depicted in the following workflow diagram.

SPPS_Workflow resin Resin with N-Fmoc protected amino acid deprotection Fmoc Deprotection (Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-2,4-Difluoro-D-phenylalanine (Activation with HBTU/HATU) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->deprotection for next amino acid cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage synthesis complete peptide Purified Peptide cleavage->peptide

A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Impact on Biological Activity

The introduction of this compound can significantly enhance the biological activity and therapeutic potential of peptides and small molecules. These enhancements are often attributed to improved metabolic stability and altered receptor binding affinities.

Enhanced Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The incorporation of D-amino acids, such as this compound, can confer resistance to enzymatic cleavage, as proteases are typically stereospecific for L-amino acids.[12] This increased stability leads to a longer circulating half-life and improved pharmacokinetic profile.[5]

Modulation of Receptor Binding and Enzyme Inhibition

The difluorinated phenyl ring of this compound can engage in unique interactions within the binding pockets of receptors and enzymes. The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions and increased binding affinity.[4][6] This can translate to enhanced potency as an agonist or antagonist at a given receptor or a more effective inhibitor of a target enzyme. For instance, the incorporation of a D-phenylalanine residue has been shown to improve the binding affinity of peptides for the Gonadotropin-Releasing Hormone (GnRH) receptor.[13] While specific quantitative data for this compound is limited in the public domain, the principles of fluorination suggest a strong potential for modulating target interactions.

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in the design of novel therapeutics for a range of diseases, including cancer and neurological disorders.[2]

Anticancer Peptides

Anticancer peptides (ACPs) are a promising class of therapeutics that can selectively target and kill cancer cells.[12] The incorporation of this compound can enhance the efficacy of ACPs by increasing their stability in the tumor microenvironment and improving their interaction with cancer cell membranes.[12] Fluorinated amino acids can also influence the intracellular signaling pathways that lead to apoptosis in cancer cells.[4]

Anticancer_Signaling peptide Peptide with 2,4-Difluoro-D-Phe membrane Cancer Cell Membrane peptide->membrane Increased affinity receptor Membrane Receptor peptide->receptor mitochondria Mitochondria receptor->mitochondria Signal Transduction caspases Caspase Activation mitochondria->caspases Release of pro-apoptotic factors apoptosis Apoptosis caspases->apoptosis

Potential signaling pathway for anticancer peptides containing this compound.
Neurological Disorders

Neuropeptides play crucial roles in regulating neuronal function, and their dysregulation is implicated in various neurological disorders.[14][15][16] The development of peptide-based therapeutics for these conditions is often hampered by their poor stability and inability to cross the blood-brain barrier. The incorporation of this compound can address the stability issue and potentially modulate the interaction of neuropeptide analogs with their receptors in the central nervous system.[2]

Quantitative Data

While specific quantitative data for peptides and drugs containing this compound are not widely available in the literature, the following table provides examples of the impact of fluorination and D-amino acid substitution on the biological activity of peptides from various studies. This data serves as a valuable reference for the potential enhancements that can be achieved with this compound.

Peptide/Drug AnalogueTargetParameterValueReference
Biphalin Analogue (with 4-F-Phe)μ-Opioid ReceptorKi (nM)0.09[6]
Native Biphalin Analogueμ-Opioid ReceptorKi (nM)0.51[6]
Biphalin Analogue (with 4-F-Phe)δ-Opioid ReceptorKi (nM)0.11[6]
Native Biphalin Analogueδ-Opioid ReceptorKi (nM)12.8[6]
DOTA-Ahx-D-Phe-(D-Lys6)-GnRHGnRH ReceptorIC50 (nM)7.6[13]
DOTA-Ahx-(D-Lys6)-GnRHGnRH ReceptorIC50 (nM)36.1[13]

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-2,4-Difluoro-D-phenylalanine.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2,4-Difluoro-D-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., DIC and OxymaPure®) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-2,4-Difluoro-D-phenylalanine at the desired position.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Conclusion and Future Directions

This compound is a valuable and versatile building block in drug discovery. Its incorporation into peptides and small molecules offers a powerful strategy to enhance metabolic stability, modulate receptor binding affinity, and ultimately improve therapeutic efficacy. While the full potential of this unique amino acid is still being explored, the existing body of research on fluorinated amino acids provides a strong rationale for its continued investigation.

Future research should focus on the systematic evaluation of this compound in a wider range of therapeutic peptides and small molecules. The generation of more extensive quantitative data on its impact on enzyme inhibition, receptor binding, and pharmacokinetics will be crucial for guiding its rational application in drug design. As our understanding of the subtle yet profound effects of fluorine substitution grows, this compound is poised to play an increasingly important role in the development of innovative and effective medicines.

References

Investigating Protein Folding with 2,4-Difluoro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins represents a powerful approach in chemical biology and drug development. Among these, fluorinated amino acids have garnered significant attention for their unique ability to modulate the physicochemical properties of peptides and proteins. This technical guide focuses on the use of 2,4-Difluoro-D-phenylalanine, a fluorinated analog of phenylalanine, as a tool to investigate protein folding, stability, and conformation. The introduction of two fluorine atoms onto the phenyl ring alters the electronic and hydrophobic properties of the amino acid side chain, providing a sensitive probe for biophysical studies and a means to enhance protein stability.

This guide provides a comprehensive overview of the methodologies used to incorporate this compound into proteins and the subsequent analysis of its effects on protein folding and stability. It includes detailed experimental protocols for key analytical techniques and presents a workflow for the systematic investigation of proteins containing this unnatural amino acid.

Introduction to Fluorinated Phenylalanines in Protein Engineering

The substitution of hydrogen with fluorine in amino acid side chains can induce significant changes in protein structure and function. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can influence a protein's conformational preferences, hydrophobicity, and resistance to proteolytic degradation.[1] Specifically, the incorporation of fluorinated phenylalanine analogs can modulate cation-π and π-π stacking interactions, which are critical for protein folding and stability.[2]

While various fluorinated phenylalanine derivatives have been explored, this compound offers a unique substitution pattern that can provide distinct electronic and steric effects compared to more commonly studied mono- or other di-fluorinated analogs. Its use allows for a nuanced investigation of the forces driving protein folding and the rational design of more stable and functionally optimized proteins.

Experimental Workflow for Investigating Protein Folding with this compound

The systematic study of a protein containing this compound involves a multi-step process encompassing its incorporation into the protein of interest and a thorough biophysical characterization to assess its impact on structure, stability, and folding kinetics.

G cluster_incorporation Incorporation of this compound cluster_analysis Biophysical Analysis cluster_data Data Interpretation a Gene Synthesis & Mutagenesis (Introduce Amber Codon) b Transformation into E. coli Expression Strain a->b c Expression in Minimal Media + this compound b->c d Protein Purification (e.g., Affinity Chromatography) c->d e Mass Spectrometry (Verify Incorporation) d->e f Circular Dichroism (CD) (Secondary Structure & Thermal Stability) d->f g Fluorescence Spectroscopy (Tertiary Structure & Folding Kinetics) d->g h NMR Spectroscopy (Detailed Structural Analysis) d->h i Quantitative Stability Analysis (ΔTm, ΔG) f->i j Kinetic Analysis (Folding/Unfolding Rates) g->j k Structural Comparison (vs. Wild-Type) h->k

Caption: Experimental workflow for investigating protein folding with this compound.

Data Presentation: Quantitative Analysis of Protein Stability

Table 1: Thermal Stability Data

Protein VariantMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)
Wild-TypeValueN/A
With this compoundValueValue

Table 2: Thermodynamic Parameters of Unfolding

Protein VariantGibbs Free Energy of Unfolding (ΔGu) (kcal/mol)Change in ΔGu (ΔΔGu) (kcal/mol)Enthalpy of Unfolding (ΔHu) (kcal/mol)Entropy of Unfolding (ΔSu) (cal/mol·K)
Wild-TypeValueN/AValueValue
With this compoundValueValueValueValue

Table 3: Folding and Unfolding Kinetics

Protein VariantFolding Rate Constant (kf) (s-1)Unfolding Rate Constant (ku) (s-1)
Wild-TypeValueValue
With this compoundValueValue

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful investigation of proteins containing unnatural amino acids. The following sections provide methodologies for the key experiments outlined in the workflow.

Site-Specific Incorporation of this compound in E. coli

This protocol describes the expression of a target protein with this compound incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair and amber codon suppression.

Materials:

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound (e.g., an evolved PylRS-based system).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • Appropriate antibiotics.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression plasmid for the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a 5-10 mL LB medium starter culture containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of M9 minimal medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of this compound: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation. The cell pellet containing the protein with the incorporated unnatural amino acid can be stored at -80°C until purification.

Mass Spectrometry for Verification of Incorporation

Mass spectrometry is a crucial step to confirm the successful and specific incorporation of this compound.

Procedure:

  • Sample Preparation: Purify the protein containing this compound. For intact mass analysis, desalt the protein sample. For peptide mapping, digest the protein with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the intact protein or the peptide digest by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: For intact mass analysis, compare the observed molecular weight with the theoretical molecular weight of the protein containing this compound. For peptide mapping, identify the peptide containing the amber codon site and confirm the mass shift corresponding to the incorporation of this compound instead of a canonical amino acid.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability

CD spectroscopy is a rapid and valuable technique to assess the secondary structure of the protein and to determine its thermal stability.[3]

Materials:

  • Purified wild-type and this compound-containing proteins.

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • CD spectrometer with a temperature control unit.

  • Quartz cuvette with an appropriate path length (e.g., 1 mm).

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the CD-compatible buffer.

  • Far-UV CD Spectrum: Record the far-UV CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C) to assess the secondary structure.

  • Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/minute).

  • Data Analysis: Analyze the far-UV CD spectrum to estimate the secondary structure content. Fit the thermal denaturation curve to a sigmoidal function to determine the melting temperature (Tm).

Fluorescence Spectroscopy for Tertiary Structure and Folding Kinetics

Intrinsic protein fluorescence, primarily from tryptophan residues, is sensitive to the local environment and can be used to monitor changes in tertiary structure and to study folding and unfolding kinetics.

Materials:

  • Purified wild-type and this compound-containing proteins.

  • Appropriate buffer.

  • Chemical denaturant (e.g., guanidinium chloride or urea).

  • Fluorescence spectrophotometer with a temperature-controlled cuvette holder.

  • Stopped-flow apparatus for kinetic measurements.

Procedure:

  • Emission Spectrum: Excite the protein sample at 295 nm to selectively excite tryptophan residues and record the emission spectrum (e.g., from 310 to 400 nm). Changes in the emission maximum can indicate changes in the tertiary structure.

  • Chemical Denaturation: Titrate the protein solution with a chemical denaturant and monitor the change in fluorescence intensity or emission maximum to determine the Gibbs free energy of unfolding (ΔGu).

  • Folding/Unfolding Kinetics: Use a stopped-flow apparatus to rapidly mix the folded or unfolded protein with a buffer containing a different denaturant concentration. Monitor the change in fluorescence intensity over time to determine the folding (kf) and unfolding (ku) rate constants.

NMR Spectroscopy for Detailed Structural Analysis

NMR spectroscopy, particularly 19F NMR, provides high-resolution structural information at the atomic level. The 19F nucleus is an excellent probe due to its 100% natural abundance and high sensitivity.

Materials:

  • Purified, isotopically labeled (e.g., 15N) wild-type and this compound-containing proteins.

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D2O).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare a concentrated protein sample (typically 0.1-1 mM) in the NMR buffer.

  • 1H-15N HSQC Spectrum: Acquire a 1H-15N HSQC spectrum to assess the overall fold of the protein and compare it to the wild-type.

  • 19F NMR Spectrum: Acquire a one-dimensional 19F NMR spectrum. The chemical shift of the fluorine signals is highly sensitive to the local environment.

  • Multidimensional NMR: Perform multidimensional NMR experiments (e.g., 1H-19F HSQC, NOESY) to assign the fluorine resonances and to obtain distance restraints for structure calculation.

Signaling Pathways and Logical Relationships

While this compound is primarily a tool for biophysical studies, its incorporation can be used to probe and modulate protein-protein interactions within signaling pathways. For instance, if the fluorinated residue is introduced at a protein-protein interface, the altered electrostatic and hydrophobic properties can affect the binding affinity and downstream signaling.

The following diagram illustrates a hypothetical scenario where the incorporation of this compound into a receptor protein modulates its interaction with a downstream signaling partner.

G cluster_pathway Hypothetical Signaling Pathway Modulation ligand Ligand receptor_wt Wild-Type Receptor ligand->receptor_wt Binds receptor_f Receptor with This compound ligand->receptor_f Binds partner Signaling Partner receptor_wt->partner Strong Interaction receptor_f->partner Weak Interaction (Modulated by Fluorine) response_strong Strong Cellular Response partner->response_strong response_weak Weak Cellular Response partner->response_weak

Caption: Hypothetical modulation of a signaling pathway by this compound.

Conclusion

The incorporation of this compound into proteins provides a powerful tool for investigating the principles of protein folding and for engineering proteins with enhanced stability. The detailed experimental protocols and the systematic workflow presented in this guide offer a framework for researchers to explore the impact of this unique unnatural amino acid on their protein of interest. Through a combination of spectroscopic and calorimetric techniques, it is possible to gain a deeper understanding of the forces that govern protein structure and function, paving the way for the development of novel protein-based therapeutics and biotechnological applications.

References

2,4-Difluoro-D-phenylalanine: An In-Depth Technical Guide to its Application as a Biochemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into amino acids has emerged as a powerful tool in chemical biology and drug discovery. The non-proteinogenic amino acid, 2,4-Difluoro-D-phenylalanine, offers unique physicochemical properties that make it an invaluable probe for elucidating biological processes and for the development of novel therapeutics. Its altered electronics and steric profile, compared to its canonical counterpart L-phenylalanine, can significantly influence peptide and protein conformation, stability, and intermolecular interactions. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, its incorporation into peptides, and its application as a versatile probe in biochemical and biophysical studies, with a particular focus on its utility in drug development.

Introduction

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules. In the context of amino acids, fluorination can lead to increased metabolic stability, altered pKa values, and modified binding affinities for biological targets.[1][2] this compound, with two fluorine atoms on the phenyl ring and a D-chiral center, presents a unique combination of features that are highly advantageous for its use as a biochemical probe. The D-configuration provides resistance to proteolytic degradation, prolonging its in vivo half-life, while the fluorine substitutions serve as sensitive reporters for 19F Nuclear Magnetic Resonance (NMR) spectroscopy and can modulate binding interactions.[3][4] This guide will explore the synthesis, applications, and experimental protocols associated with this powerful research tool.

Synthesis of this compound

The enantioselective synthesis of D-amino acids, including this compound, can be achieved through various chemical and biocatalytic methods. While a single, universally adopted protocol is not established, a combination of asymmetric synthesis strategies and enzymatic resolutions are commonly employed.[5][6][7]

Biocatalytic Approaches

Enzymatic methods offer high stereoselectivity and environmentally friendly reaction conditions. A common strategy involves the stereoinversion of the readily available L-amino acid.[6][8]

  • One-Pot Biocatalytic Stereoinversion: This method utilizes a cascade of enzymes to convert an L-amino acid to its D-enantiomer. For example, an L-amino acid deaminase (LAAD) can be used to convert L-phenylalanine to the corresponding α-keto acid (phenylpyruvic acid). Subsequently, a D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (DATA) can catalyze the stereoselective reductive amination of the α-keto acid to yield the D-amino acid.[6][9] This approach can be adapted for the synthesis of this compound starting from 2,4-Difluoro-L-phenylalanine.

Asymmetric Chemical Synthesis

Asymmetric synthesis routes often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center.

  • Asymmetric Alkylation: A common approach involves the alkylation of a glycine Schiff base using a chiral phase-transfer catalyst. The stereochemistry of the final product is dictated by the chirality of the catalyst used.[10][11]

  • Chiral Resolution: Racemic mixtures of 2,4-difluorophenylalanine can be synthesized and then separated into their constituent enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution, where an enzyme selectively acts on one enantiomer.[12][13][14]

Incorporation into Peptides

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[15][16][17]

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common method for SPPS.[16] The sterically hindered nature of some unnatural amino acids may require optimized coupling conditions, such as the use of stronger coupling reagents or longer reaction times.[15][18][19]

Applications as a Biochemical Probe

The unique properties of this compound make it a versatile tool for a range of biochemical and biophysical applications.[2][20]

19F NMR Spectroscopy

The fluorine atoms on the phenyl ring serve as a sensitive probe for 19F NMR studies.[3] Since fluorine is virtually absent in biological systems, 19F NMR provides a background-free window to study protein structure, dynamics, and ligand binding.[21] Changes in the chemical environment of the fluorine atoms upon protein folding, conformational changes, or ligand binding can be readily detected and quantified.

Enzyme Inhibition and Receptor Binding

The incorporation of this compound into peptides can significantly alter their binding affinity and selectivity for enzymes and receptors.[20][22] The electron-withdrawing nature of the fluorine atoms can influence electrostatic interactions and hydrogen bonding at the binding interface. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug design.

Probing Signaling Pathways

By replacing native phenylalanine residues in signaling peptides or proteins, this compound can be used to probe the molecular mechanisms of signal transduction. For example, its incorporation into a G protein-coupled receptor (GPCR) ligand can help elucidate the specific interactions required for receptor activation and downstream signaling.[23][24]

Quantitative Data

While specific binding affinity data for this compound is not extensively reported, data from related fluorinated phenylalanine analogs demonstrate the impact of fluorination on biological activity.

CompoundTarget/AssayValueReference
4-Fluoro-L-phenylalanineMCF-7 breast cancer cell growthIC50 = 11.8 µM[24][25]
2,4-Difluoro-L-phenylalanine containing peptidesGeneral Receptor BindingEnhanced Affinity (Qualitative)[20][22]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound (Conceptual)

This protocol is a conceptual adaptation based on established methods for D-amino acid synthesis.[6][8]

  • Expression and Preparation of Biocatalysts:

    • Express L-amino acid deaminase (LAAD) from Proteus mirabilis and D-amino acid dehydrogenase (DAADH) from Symbiobacterium thermophilum in E. coli.

    • Prepare whole-cell biocatalysts or purified enzymes.

  • Stereoinversion Reaction:

    • Prepare a reaction mixture containing:

      • 2,4-Difluoro-L-phenylalanine (substrate)

      • LAAD (whole cells or purified enzyme)

      • DAADH (whole cells or purified enzyme)

      • NADP+ (cofactor for DAADH)

      • Formate dehydrogenase and sodium formate (for cofactor regeneration)

      • Ammonium chloride (amine source)

      • Phosphate buffer (pH 7.5)

    • Incubate the reaction at 30-37°C with gentle agitation.

    • Monitor the reaction progress by HPLC using a chiral column to separate the D- and L-enantiomers.

  • Purification:

    • Once the reaction is complete, remove the biocatalysts by centrifugation.

    • Purify the this compound from the supernatant using ion-exchange chromatography.

Protocol 2: Incorporation of this compound into a Peptide via SPPS

This protocol outlines a general procedure for manual Fmoc-based SPPS.[15][16]

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-2,4-Difluoro-D-phenylalanine (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Wash the resin with DMF to remove excess reagents.

  • Repeat:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection steps, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: 19F NMR Analysis of a Labeled Peptide

This protocol provides a basic workflow for acquiring a 1D 19F NMR spectrum.

  • Sample Preparation:

    • Dissolve the purified peptide containing this compound in a suitable NMR buffer (e.g., phosphate buffer, pH 7.0) to a final concentration of 50-500 µM.

    • Add 5-10% D₂O for the field-frequency lock.

  • NMR Acquisition:

    • Acquire a 1D 19F NMR spectrum on a spectrometer equipped with a fluorine probe.

    • Typical parameters include a spectral width of 50-100 ppm and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts of the two fluorine atoms will provide information about their local environment.

Visualizations

Synthesis_Workflow cluster_synthesis Biocatalytic Synthesis cluster_application Application as a Probe Start 2,4-Difluoro-L-phenylalanine Keto_acid 2,4-Difluorophenylpyruvic Acid Start->Keto_acid L-amino acid deaminase (LAAD) End_Product This compound Keto_acid->End_Product D-amino acid dehydrogenase (DAADH) SPPS Solid-Phase Peptide Synthesis End_Product->SPPS Labeled_Peptide Labeled Peptide SPPS->Labeled_Peptide Biochemical_Assay Biochemical/Biophysical Assay (e.g., 19F NMR, Binding Assay) Labeled_Peptide->Biochemical_Assay Data_Analysis Data Analysis Biochemical_Assay->Data_Analysis

Synthesis and Application Workflow

GPCR_Signaling cluster_pathway GPCR Signaling Pathway Ligand Ligand (with 2,4-Difluoro-D-Phe) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Probing GPCR Signaling

Experimental_Workflow_NMR Start Synthesize Peptide with This compound Purify Purify Labeled Peptide (RP-HPLC) Start->Purify Prepare_Sample Prepare NMR Sample Purify->Prepare_Sample Acquire_Spectra Acquire 19F NMR Spectra (with and without ligand) Prepare_Sample->Acquire_Spectra Process_Data Process and Analyze Spectra Acquire_Spectra->Process_Data Determine_Binding Determine Binding Affinity (Kd) and Structural Changes Process_Data->Determine_Binding

19F NMR Experimental Workflow

Conclusion

This compound is a powerful and versatile tool for researchers in academia and the pharmaceutical industry. Its unique combination of a D-chiral center and fluorine substitutions on the aromatic ring provides enhanced stability and a sensitive spectroscopic handle. By incorporating this unnatural amino acid into peptides and proteins, scientists can gain valuable insights into protein structure, function, and dynamics. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for harnessing the potential of this compound as a biochemical probe to advance our understanding of complex biological systems and to accelerate the development of novel therapeutics.

References

Enantioselective Synthesis of 2,4-Difluoro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-D-phenylalanine is a non-natural amino acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The D-configuration is often crucial for specific pharmacological activities. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries. Detailed experimental protocols for analogous compounds are provided to serve as a practical foundation for the synthesis of the target molecule.

Core Synthetic Strategies

The enantioselective synthesis of this compound primarily relies on three established strategies in asymmetric synthesis:

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, typically a dehydroamino acid or an enamine derivative, using a chiral catalyst to induce stereoselectivity.

  • Enzymatic Resolution: This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired D-enantiomer.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective transformation. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

The logical workflow for selecting a synthetic strategy often begins with the synthesis of a racemic or prochiral precursor, followed by the application of one of the aforementioned enantioselective methods.

logical_workflow Start Racemic or Prochiral 2,4-Difluorophenylalanine Precursor Asymmetric_Hydrogenation Asymmetric Hydrogenation Start->Asymmetric_Hydrogenation Enzymatic_Resolution Enzymatic Resolution Start->Enzymatic_Resolution Chiral_Auxiliary Chiral Auxiliary Method Start->Chiral_Auxiliary Product Enantiopure This compound Asymmetric_Hydrogenation->Product Enzymatic_Resolution->Product Chiral_Auxiliary->Product

Caption: General workflow for enantioselective synthesis.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for establishing the stereocenter of amino acids. The typical precursor for this compound is (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid. This substrate can be hydrogenated using a chiral rhodium or ruthenium catalyst, such as those based on DuPhos or other privileged ligands, to yield the desired D-enantiomer with high enantiomeric excess (e.e.).

A general synthetic pathway for this method is outlined below:

asymmetric_hydrogenation Start 2,4-Difluorobenzaldehyde Erlenmeyer Erlenmeyer Azlactone Synthesis (with N-acetylglycine) Start->Erlenmeyer Dehydroamino_acid (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid Erlenmeyer->Dehydroamino_acid Hydrogenation Asymmetric Hydrogenation (Chiral Rh or Ru catalyst, H2) Dehydroamino_acid->Hydrogenation N_acetyl_D_Phe N-acetyl-2,4-Difluoro-D-phenylalanine Hydrogenation->N_acetyl_D_Phe Deprotection Hydrolysis N_acetyl_D_Phe->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Asymmetric hydrogenation pathway.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of (Z)-2-acetamido-3-(substituted-phenyl)acrylic acid

This protocol is adapted from a general method for the synthesis of D-phenylalanine derivatives.[1]

  • Preparation of (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid: This precursor can be synthesized via the Erlenmeyer azlactone synthesis from 2,4-difluorobenzaldehyde and N-acetylglycine.

  • Asymmetric Hydrogenation:

    • In a hydrogenation vessel, dissolve (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid (1.0 eq) in a suitable solvent such as methanol or isopropanol.

    • Add a chiral rhodium catalyst, for example, [Rh(COD)(R,R-Et-DuPhos)]BF4 (0.01-1 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-50 atm).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Concentrate the reaction mixture under reduced pressure.

  • Hydrolysis:

    • Treat the resulting N-acetyl-2,4-Difluoro-D-phenylalanine with an aqueous acid (e.g., 6M HCl) and heat to reflux to remove the acetyl protecting group.

    • Cool the reaction mixture and isolate the product, this compound, by crystallization or ion-exchange chromatography.

Quantitative Data for Analogous Asymmetric Hydrogenations
SubstrateCatalystSolventPressure (atm)e.e. (%)Yield (%)Reference
(Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid[Rh(COD)(R,R-Et-DuPhos)]BF4Methanol1>99~95General procedure adaptation
(Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid[Rh(COD)(R,R-Et-DuPhos)]BF4Methanol1>99~95General procedure adaptation
Enamino ester of 2,5-difluorobenzaldehydeRh(COD)2OTf / (R,S)-JosiphosToluene50>99~95[2]

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. For the synthesis of this compound, a common approach is the kinetic resolution of a racemic N-acetyl derivative (N-acetyl-DL-2,4-difluorophenylalanine) using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. The resulting mixture of L-amino acid and N-acetyl-D-amino acid can then be separated.

The general workflow for enzymatic resolution is depicted below:

enzymatic_resolution Racemic_Start N-acetyl-DL-2,4-difluorophenylalanine Enzyme Enzymatic Hydrolysis (Aminoacylase) Racemic_Start->Enzyme Mixture Mixture of: L-2,4-difluorophenylalanine and N-acetyl-D-2,4-difluorophenylalanine Enzyme->Mixture Separation Separation Mixture->Separation L_amino_acid L-2,4-difluorophenylalanine Separation->L_amino_acid N_acetyl_D_amino_acid N-acetyl-D-2,4-difluorophenylalanine Separation->N_acetyl_D_amino_acid Hydrolysis Hydrolysis N_acetyl_D_amino_acid->Hydrolysis D_amino_acid This compound Hydrolysis->D_amino_acid

Caption: Enzymatic resolution workflow.

Experimental Protocol: General Procedure for Enzymatic Resolution of N-acetyl-DL-phenylalanine Derivatives

This protocol is based on established methods for the resolution of similar amino acids.

  • Preparation of N-acetyl-DL-2,4-difluorophenylalanine: Synthesize the racemic N-acetylated amino acid from 2,4-difluorobenzaldehyde via the Erlenmeyer azlactone synthesis followed by reduction of the double bond.

  • Enzymatic Resolution:

    • Dissolve N-acetyl-DL-2,4-difluorophenylalanine in water and adjust the pH to ~7.5 with an aqueous base (e.g., LiOH).

    • Add an aminoacylase (e.g., from Aspergillus oryzae).

    • Incubate the mixture at a suitable temperature (e.g., 37 °C) and monitor the reaction progress.

    • When approximately 50% hydrolysis is achieved, stop the reaction by acidification.

  • Separation and Hydrolysis:

    • Separate the free L-amino acid from the unreacted N-acetyl-D-amino acid by extraction or chromatography.

    • Isolate the N-acetyl-D-2,4-difluorophenylalanine and hydrolyze the acetyl group with aqueous acid (e.g., 6M HCl) under reflux to obtain the final product.

Quantitative Data for Analogous Enzymatic Resolutions
SubstrateEnzymee.e. of D-enantiomer (%)Conversion (%)Reference
N-acetyl-DL-2,5-difluorophenylalanine methyl esterProtease from Bacillus sp.>99.5~50[3]
DL-3,5-Difluorophenylalanine methyl ester (N-acylation)Candida antarctica Lipase B (CAL-B)>99~50[4]

Chiral Auxiliary Method

The use of a chiral auxiliary allows for diastereoselective reactions, where the stereochemistry of the auxiliary directs the formation of a specific stereoisomer. For the synthesis of amino acids, a common approach involves the alkylation of a chiral glycine enolate equivalent. After the alkylation step, the auxiliary is cleaved to yield the desired D-amino acid.

A representative workflow using a chiral auxiliary is as follows:

chiral_auxiliary Start Chiral Glycine Equivalent (e.g., with Evans auxiliary) Deprotonation Deprotonation (e.g., LDA, -78 °C) Start->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation with 2,4-Difluorobenzyl bromide Enolate->Alkylation Diastereomer Diastereomerically Enriched Adduct Alkylation->Diastereomer Cleavage Cleavage of Auxiliary Diastereomer->Cleavage Product This compound Cleavage->Product

Caption: Chiral auxiliary-mediated synthesis.

Experimental Protocol: General Procedure for Chiral Auxiliary-Mediated Synthesis

This protocol is a general representation of the use of an Evans oxazolidinone auxiliary.

  • Acylation of Chiral Auxiliary: React a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with bromoacetyl bromide to form the N-bromoacetyl derivative.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone in an aprotic solvent (e.g., THF) and cool to -78 °C.

    • Add a strong base (e.g., sodium hexamethyldisilazide) to form the enolate.

    • Add 2,4-difluorobenzyl bromide and allow the reaction to proceed.

  • Cleavage of the Auxiliary:

    • Cleave the auxiliary from the alkylated product using a suitable method, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired this compound.

Quantitative Data for Analogous Chiral Auxiliary Syntheses
Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.) (%)Yield (%)Reference
Evans OxazolidinoneBenzyl Bromide>98~85-95General knowledge
Schöllkopf Auxiliary2,5-Difluorobenzyl bromideHigh70-72[2]
Ni(II) complex of a chiral Schiff baseSubstituted benzyl bromidesHighHighGeneral strategy

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several robust methodologies. Asymmetric hydrogenation of the corresponding dehydroamino acid offers a direct and highly efficient route. Enzymatic resolution provides a classic and reliable method for separating the desired enantiomer from a racemic mixture. The use of chiral auxiliaries allows for excellent stereocontrol during the formation of the amino acid backbone. The choice of a specific method will depend on factors such as the availability of starting materials, scalability, and the desired level of enantiopurity. The protocols and data presented for analogous compounds serve as a strong foundation for the successful synthesis of this valuable building block for drug discovery and development.

References

A Technical Guide to Asymmetric Synthesis Routes for Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acids offers a powerful tool for modulating the biological and physicochemical properties of peptides and proteins. Fluorinated amino acids are increasingly utilized in drug discovery and chemical biology to enhance metabolic stability, alter protein folding, and serve as probes for NMR studies. This technical guide provides an in-depth overview of the core asymmetric synthesis routes for preparing these valuable building blocks, with a focus on practical, high-yielding, and stereoselective methodologies.

Synthesis via Chiral Ni(II) Complexes: Asymmetric Alkylation

A robust and scalable method for the asymmetric synthesis of a variety of fluorinated amino acids involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base. This approach offers high diastereoselectivity and allows for the preparation of enantiopure amino acids on a gram scale.[1][2][3][4][5]

Logical Workflow

G start Start with Chiral Ni(II) Complex of Glycine Schiff Base alkylation Asymmetric Alkylation with Fluorinated Alkyl Halide start->alkylation Base (e.g., NaH) Solvent (e.g., DMF) hydrolysis Acidic Hydrolysis alkylation->hydrolysis Separation of Diastereomers protection Introduction of Protecting Group (e.g., Fmoc) hydrolysis->protection product Enantiopure Fluorinated Amino Acid protection->product

Caption: Workflow for Asymmetric Synthesis via Chiral Ni(II) Complex.

Quantitative Data
Fluorinated Amino AcidAlkylating AgentYield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)Reference
(2S)-Fmoc-MfeGly1-fluoro-2-iodoethane75 (overall)>9296[6]
(2S)-Fmoc-DfeGly1,1-difluoro-2-iodoethane72 (overall)>9296[6]
(2S,3S)-Fmoc-TfVal1-trifluoro-3-iodobutane65 (overall)>98>94[1]
(2S,3R)-Fmoc-TfIle1-trifluoro-2-iodopropane68 (overall)>98>94[1]
Fmoc-[2.3.5.6]-F4-4-CF3-Phe2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide78>99>99[2]
Experimental Protocol: Synthesis of (2S)-Fmoc-MfeGly

Step 1: Asymmetric Alkylation To a solution of the chiral Ni(II) complex (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes, after which 1-fluoro-2-iodoethane (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

Step 2: Work-up and Diastereomer Separation The reaction mixture is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting diastereomeric mixture of Ni(II) complexes is separated by flash column chromatography on silica gel.

Step 3: Hydrolysis and Fmoc Protection The purified diastereomer is dissolved in a mixture of DME and 6 M HCl and heated at 60 °C for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a 10% aqueous solution of Na2CO3, and a solution of Fmoc-OSu (1.1 eq) in acetone is added. The mixture is stirred at room temperature for 12 hours. The aqueous layer is then washed with diethyl ether, acidified with 1 M HCl to pH 2, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4 and concentrated to afford the Fmoc-protected fluorinated amino acid.

Catalytic Asymmetric Hydrogenation

The enantioselective hydrogenation of prochiral fluorinated imines or enamides is a highly efficient method for the synthesis of chiral fluorinated amines, which are precursors to fluorinated amino acids. Transition metal complexes with chiral ligands are typically employed as catalysts.

Signaling Pathway Diagram

G substrate Fluorinated Imine/ Enamide Precursor product Chiral Fluorinated Amine/ Amino Acid Derivative substrate->product Asymmetric Hydrogenation catalyst Chiral Catalyst (e.g., Pd(OCOCF3)2/ (R)-Cl-MeO-BIPHEP) catalyst->product h2 H2 (gas) h2->product

Caption: Catalytic Asymmetric Hydrogenation of Fluorinated Precursors.

Quantitative Data
SubstrateCatalystYield (%)Enantiomeric Excess (ee) (%)Reference
N-(1-(4-methoxyphenyl)ethylidene)-2,2,2-trifluoroethan-1-aminePd(OCOCF3)2/(R)-Cl-MeO-BIPHEP9594[7]
N-(1-(naphthalen-2-yl)ethylidene)-2,2,2-trifluoroethan-1-aminePd(OCOCF3)2/(R)-Cl-MeO-BIPHEP9693[7]
N-(1-(thiophen-2-yl)ethylidene)-2,2,2-trifluoroethan-1-aminePd(OCOCF3)2/(R)-Cl-MeO-BIPHEP9492[7]
Experimental Protocol: Asymmetric Hydrogenation of a Fluorinated Imine

A mixture of the fluorinated imine (1.0 mmol), Pd(OCOCF3)2 (0.01 mmol), and (R)-Cl-MeO-BIPHEP (0.011 mmol) in a suitable solvent (e.g., toluene) is charged into an autoclave. The autoclave is purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 24 hours). After cooling to room temperature and releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the chiral fluorinated amine.

Electrophilic Fluorination

Direct fluorination of a chiral enolate or its equivalent using an electrophilic fluorinating agent, such as Selectfluor®, is a common strategy. The stereoselectivity can be induced by a chiral auxiliary attached to the substrate or by using a chiral catalyst.

Experimental Workflow

G start Start with Chiral Substrate (e.g., N-acyloxazolidinone) enolate Enolate Formation (e.g., NaHMDS) start->enolate fluorination Electrophilic Fluorination (e.g., Selectfluor®) enolate->fluorination cleavage Cleavage of Chiral Auxiliary fluorination->cleavage product Enantiopure α-Fluoro Carbonyl Compound cleavage->product

Caption: Workflow for Diastereoselective Electrophilic Fluorination.

Quantitative Data
SubstrateChiral Auxiliary/CatalystYield (%)Diastereomeric Ratio (dr)Reference
N-propanoyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one(4R,5S)-4-methyl-5-phenyloxazolidin-2-one8597:3[8]
N-phenylacetyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one(4R,5S)-4-methyl-5-phenyloxazolidin-2-one8298:2[8]
Experimental Protocol: Diastereoselective Fluorination using a Chiral Auxiliary

To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, a solution of NaHMDS (1.1 eq) in THF is added dropwise. The mixture is stirred at this temperature for 30 minutes. A solution of Selectfluor® (1.2 eq) in DMF is then added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over MgSO4, and concentrated. The crude product is purified by chromatography to yield the fluorinated product. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., LiOH/H2O2) to afford the chiral α-fluoro carboxylic acid.

Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl group, with a fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for this transformation. The stereochemistry of the reaction is often dependent on the reaction mechanism (SN1 vs. SN2).

Reaction Scheme

G start Chiral β-Hydroxy α-Amino Acid Derivative product β-Fluoro α-Amino Acid Derivative start->product Nucleophilic Fluorination reagent DAST reagent->product

Caption: Nucleophilic Fluorination of a β-Hydroxy Amino Acid Derivative.

Quantitative Data
SubstrateYield (%)Diastereomeric Ratio (dr)Reference
N-Boc-L-Threonine methyl ester7085:15 (anti:syn)[6]
N-Boc-L-allo-Threonine methyl ester7590:10 (syn:anti)[6]
Experimental Protocol: Synthesis of a β-Fluoro Amino Acid using DAST

To a solution of the N-protected β-hydroxy amino acid derivative (1.0 eq) in anhydrous dichloromethane at -78 °C under an argon atmosphere, DAST (1.2 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature and stirred for an additional 3 hours. The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO3. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Asymmetric Strecker Reaction

The Strecker reaction, which involves the synthesis of α-amino nitriles from an aldehyde or ketone, ammonia, and cyanide, can be rendered asymmetric by using a chiral amine or a chiral catalyst. This provides a direct route to α-trifluoromethyl-α-amino acids from trifluoromethyl ketones.[9][10]

Logical Workflow

G start Trifluoromethyl Ketone + Chiral Amine/Catalyst + Cyanide Source strecker Asymmetric Strecker Reaction start->strecker hydrolysis Nitrile Hydrolysis strecker->hydrolysis product Enantiopure α-Trifluoromethyl α-Amino Acid hydrolysis->product

Caption: Asymmetric Strecker Synthesis of α-Trifluoromethyl-α-Amino Acids.

Quantitative Data
KetoneChiral Auxiliary/CatalystYield (%)Enantiomeric Excess (ee) (%)Reference
1,1,1-Trifluoroacetone(R)-Phenylglycinol85>95[11]
3,3,3-TrifluoropropiophenoneChiral Thiourea Catalyst9296[12]
Experimental Protocol: Asymmetric Strecker Reaction with a Chiral Auxiliary

A mixture of the trifluoromethyl ketone (1.0 eq) and the chiral amine auxiliary (e.g., (R)-phenylglycinol, 1.0 eq) in a suitable solvent (e.g., methanol) is stirred at room temperature for 1 hour to form the chiral imine in situ. The mixture is then cooled to 0 °C, and trimethylsilyl cyanide (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 24 hours. The solvent is removed under reduced pressure, and the resulting α-amino nitrile is subjected to acidic hydrolysis (e.g., 6 M HCl, reflux) to yield the α-trifluoromethyl amino acid. The chiral auxiliary can be recovered after the reaction.

This guide provides a foundational understanding of key asymmetric routes to fluorinated amino acids. For detailed information on specific substrates and catalysts, consulting the primary literature is recommended. The continued development of novel fluorination reagents and catalytic systems promises to further expand the accessibility and diversity of these important building blocks for drug discovery and chemical biology.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2,4-Difluoro-D-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into peptide structures is a powerful tool for modulating their therapeutic properties. 2,4-Difluoro-D-phenylalanine, a synthetic analog of D-phenylalanine, offers unique electronic and steric properties that can enhance peptide stability, receptor affinity, and overall bioactivity. The introduction of fluorine atoms can alter the charge distribution of the aromatic ring, influencing crucial molecular interactions, and the C-F bond's stability can increase resistance to enzymatic degradation.[1] This document provides detailed protocols and application notes for the successful incorporation of this compound into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise construction of peptide chains on an insoluble resin support.[2] The incorporation of modified amino acids, such as this compound, can be challenging due to factors like steric hindrance and altered reactivity. However, the benefits of introducing such analogs, including enhanced metabolic stability and the potential for novel biological activities, make them valuable tools in drug discovery and development.[1][3][4] Peptides containing fluorinated phenylalanine analogs have shown promise in various therapeutic areas, including oncology and as modulators of G-protein coupled receptors (GPCRs).[1]

This guide offers a comprehensive overview of the materials, protocols, and considerations for the efficient incorporation of Fmoc-2,4-Difluoro-D-phenylalanine into peptide sequences via automated or manual SPPS.

Data Presentation

Table 1: Comparative Binding Affinity of Biphalin Analogs [5]

CompoundNative Sequence4-F-Phe Analog
Structure Tyr-D-Ala-Gly-Phe-NH-Tyr-D-Ala-Gly-(4-F-Phe)-NH-
μ-Opioid Receptor Binding (Ki, nM) 0.510.09
δ-Opioid Receptor Binding (Ki, nM) 12.80.11

Note: The presented data is for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence analog contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.[5]

Table 2: Typical SPPS Parameters for Fluorinated Phenylalanine Analogs

ParameterStandard Amino AcidFmoc-2,4-Difluoro-D-phenylalanine (Recommended)
Equivalents of Amino Acid 3 - 5 eq.4 - 6 eq.
Equivalents of Coupling Reagent 3 - 5 eq.4 - 6 eq. (e.g., HBTU/HATU)
Equivalents of Base 6 - 10 eq.8 - 12 eq. (e.g., DIPEA)
Coupling Time 30 - 60 min60 - 120 min (or double coupling)
Monitoring Kaiser Test / TNBS TestKaiser Test / TNBS Test

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and have been adapted to address the potential challenges of incorporating the sterically hindered and electron-deficient this compound.

Materials
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-2,4-Difluoro-D-phenylalanine)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA for purification

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the steps for a single coupling cycle.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Incorporation of Fmoc-2,4-Difluoro-D-phenylalanine):

    • In a separate vessel, dissolve Fmoc-2,4-Difluoro-D-phenylalanine (4-6 eq.), HBTU or HATU (3.9-5.9 eq.), and DIPEA (8-12 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 60-120 minutes at room temperature.

    • Monitoring: Perform a Kaiser or TNBS test to check for the presence of free amines. If the test is positive, indicating incomplete coupling, a second coupling is recommended.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum for at least 4 hours.

  • Cleavage:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Slowly add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

    • Collect the fractions containing the desired peptide.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity of the peptide by analytical RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

SPPS Workflow for Incorporating this compound

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-2,4-Difluoro-D-Phe, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: A generalized workflow for the incorporation of this compound via Fmoc-SPPS.

Opioid Receptor Signaling Pathway

The incorporation of fluorinated phenylalanine can enhance the affinity of peptides for their target receptors. The following diagram illustrates a generalized signaling pathway for a G-protein coupled opioid receptor, a common target for peptide therapeutics.

Opioid_Signaling Ligand Peptide Ligand (e.g., containing 2,4-Difluoro-D-Phe) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Analgesia) PKA->Downstream Ion_Channels->Downstream MAPK_ERK->Downstream

Caption: A simplified diagram of the G-protein coupled opioid receptor signaling cascade.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, metabolic stability, and conformational properties. Fmoc-2,4-Difluoro-D-phenylalanine is a synthetic amino acid derivative that, when incorporated into peptides, can significantly modulate their therapeutic potential. The presence of two fluorine atoms on the phenyl ring can alter the electronic properties and hydrophobicity of the peptide, potentially leading to improved binding affinity and resistance to enzymatic degradation.

These application notes provide a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-2,4-Difluoro-D-phenylalanine using the well-established Fmoc/tBu strategy. The protocol details the necessary materials, reagents, and step-by-step procedures for successful synthesis, from resin preparation to final peptide cleavage and purification.

Data Presentation: Reagents for Amino Acid Coupling

The following table summarizes the recommended reagents and their typical molar equivalents for the coupling of Fmoc-2,4-Difluoro-D-phenylalanine during solid-phase peptide synthesis. The choice of coupling reagent can be critical for achieving high coupling efficiency, especially for sterically hindered or electronically modified amino acids.

Coupling ReagentAbbreviationMolar Equivalents (vs. Resin Loading)Activating AdditiveBaseMolar Equivalents of BaseKey Considerations
Aminium/Uronium Salts
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU2.9 - 4.0HOBt (optional)DIPEA6.0 - 8.0Cost-effective and reliable for standard couplings.[1]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU2.9 - 4.0HOAt (intrinsic)DIPEA/Collidine6.0 - 8.0Highly efficient, faster kinetics, and lower racemization risk; suitable for difficult couplings.[1][2]
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHCTU2.9 - 4.06-Cl-HOBt (intrinsic)DIPEA/Collidine6.0 - 8.0Similar to HATU in efficiency.
Phosphonium Salts
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOP3.0 - 5.0HOBt (optional)DIPEA6.0 - 10.0Highly efficient with a low propensity for racemization.
Carbodiimides
N,N'-DiisopropylcarbodiimideDIC3.0 - 5.0HOBt or OxymaPure®N/AN/ACost-effective; the byproduct is soluble in DMF. Requires an activating additive to suppress racemization.[3]

Note: The optimal equivalents and coupling times may vary depending on the specific peptide sequence and the steric hindrance of the preceding amino acid.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-2,4-Difluoro-D-phenylalanine on a 0.1 mmol scale.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-2,4-Difluoro-D-phenylalanine.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine.

    • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

    • Methanol (MeOH).

    • Diethyl ether, cold.

  • Coupling Reagents: HBTU, HATU, or DIC/HOBt (see table above).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Washing Solvents: DMF, DCM, Methanol.

  • Qualitative Monitoring: Ninhydrin (Kaiser) test kit.

  • Equipment:

    • Peptide synthesis vessel with a sintered glass filter.

    • Shaker or vortexer.

    • Apparatus for nitrogen bubbling.

    • Round-bottom flask for cleavage.

    • Centrifuge.

    • Lyophilizer.

    • RP-HPLC system for purification and analysis.

    • Mass spectrometer for characterization.

Step 1: Resin Preparation (Swelling)
  • Place the desired amount of resin (e.g., 0.1 mmol) in the peptide synthesis vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Step 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution to the resin.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.

Step 3: Amino Acid Coupling (Incorporation of Fmoc-2,4-Difluoro-D-phenylalanine)
  • Activation:

    • In a separate vial, dissolve Fmoc-2,4-Difluoro-D-phenylalanine (e.g., 4 equivalents, 0.4 mmol) and the chosen coupling reagent (e.g., HATU, 3.9 equivalents, 0.39 mmol) in DMF.

    • Add the base (e.g., DIPEA, 8 equivalents, 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Drain the wash solvent from the deprotected resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test. A negative test (yellow/no color change) indicates complete coupling. If the test is positive, a second coupling step may be required.

Step 4: Peptide Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

Step 5: Final Fmoc Deprotection

After the final amino acid has been coupled, perform one last Fmoc deprotection (Step 2) to remove the N-terminal Fmoc group.

Step 6: Resin Washing and Drying
  • Wash the peptide-resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Dry the resin under vacuum for several hours.

Step 7: Peptide Cleavage and Deprotection
  • Transfer the dried peptide-resin to a round-bottom flask.

  • Add the freshly prepared cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 8: Peptide Precipitation and Purification
  • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.

Mandatory Visualization

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin_Prep Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Cycle Repeat for Each Amino Acid Wash_2->Cycle Cycle->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Cycle Final_Wash Resin Wash (DMF, DCM, MeOH) Final_Deprotection->Final_Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of the SPPS Cycle

SPPS_Cycle_Logic Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection Start->Deprotection Free_Amine Free N-terminal Amine Deprotection->Free_Amine Coupling Coupling of Next Fmoc-Amino Acid Free_Amine->Coupling Elongated_Peptide Elongated Peptide (Fmoc-Protected) Coupling->Elongated_Peptide Loop Another Cycle? Elongated_Peptide->Loop End Proceed to Final Cleavage Loop->Deprotection Yes Loop->End No

Caption: Logical flow of a single iterative cycle in Fmoc-SPPS.

References

Application Notes and Protocols for the Incorporation of Boc-2,4-Difluoro-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptide-based candidates. Boc-2,4-Difluoro-D-phenylalanine is a valuable building block in this regard. The presence of fluorine atoms on the phenyl ring can significantly modulate the electronic properties, hydrophobicity, and metabolic stability of the resulting peptide. This modification can lead to improved receptor binding affinity, enhanced resistance to enzymatic degradation, and favorable pharmacokinetic profiles.[1][2]

These application notes provide a comprehensive guide to the coupling methods for Boc-2,4-Difluoro-D-phenylalanine in solid-phase peptide synthesis (SPPS), with a focus on overcoming the challenges associated with its steric hindrance. Detailed protocols and comparative data on the performance of various coupling reagents are presented to assist researchers in optimizing their synthetic strategies.

Challenges in Coupling Boc-2,4-Difluoro-D-phenylalanine

The primary challenge in the incorporation of Boc-2,4-Difluoro-D-phenylalanine stems from its steric bulk. The presence of two fluorine atoms on the phenyl ring, combined with the D-configuration, can hinder the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This can result in slower reaction kinetics and incomplete coupling, leading to the formation of deletion sequences and a decrease in the overall yield and purity of the target peptide. Careful selection of coupling reagents and optimization of reaction conditions are therefore critical for successful synthesis.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for the efficient incorporation of sterically hindered amino acids. Reagents are broadly categorized into uronium/aminium salts (e.g., HBTU, HATU, HCTU, COMU) and phosphonium salts (e.g., PyBOP). The data presented below is a summary of expected performance based on literature for other sterically hindered amino acids, as direct comparative studies on Boc-2,4-Difluoro-D-phenylalanine are not extensively available.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Uronium/Aminium Salt>95Very FastVery LowHighly effective for sterically hindered residues; the formation of a highly reactive OAt-ester accelerates the coupling.[3][4]
HBTU Uronium/Aminium Salt90-95FastLowA reliable and cost-effective choice for many applications, though may be less efficient than HATU for particularly difficult couplings.[3][4]
HCTU Uronium/Aminium Salt90-95FastLowSimilar in reactivity to HBTU, with the chlorine atom on the benzotriazole ring slightly enhancing its activating potential.
PyBOP Phosphonium Salt90-95FastLowA robust reagent for hindered couplings with byproducts that are generally easy to remove.
COMU Uronium/Aminium Salt>95Very FastVery LowA third-generation uronium reagent incorporating the OxymaPure leaving group, offering high reactivity and a favorable safety profile.[5]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical method; the addition of HOBt is crucial to suppress racemization. May require longer reaction times or double coupling.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating Boc-2,4-Difluoro-D-phenylalanine using the Boc/Bzl strategy. These protocols can be adapted for automated synthesizers.

General Workflow for Boc Solid-Phase Peptide Synthesis

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of Boc-AA-OH Neutralization->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Next Amino Acid Cleavage Cleavage from Resin (e.g., HF) Wash->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 1: Standard Coupling using HBTU

This protocol is a robust starting point for the incorporation of Boc-2,4-Difluoro-D-phenylalanine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-2,4-Difluoro-D-phenylalanine (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

    • Ensure the N-terminal Boc group of the preceding amino acid has been removed (e.g., with 50% TFA in DCM) and the resin has been neutralized (e.g., with 10% DIEA in DCM/DMF).

  • Activation of Boc-2,4-Difluoro-D-phenylalanine:

    • In a separate reaction vessel, dissolve Boc-2,4-Difluoro-D-phenylalanine, HBTU, and HOBt in DMF.

    • Add DIEA to the solution and agitate for 2-5 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x resin volume) and DCM (3 x resin volume).

  • Double Coupling (if necessary):

    • If the ninhydrin test is positive (blue beads), repeat steps 2-5 to ensure complete incorporation of the amino acid.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for particularly challenging couplings or when synthesizing long peptides where high coupling efficiency at each step is critical.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-2,4-Difluoro-D-phenylalanine (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Activation of Boc-2,4-Difluoro-D-phenylalanine:

    • In a separate reaction vessel, dissolve Boc-2,4-Difluoro-D-phenylalanine and HATU in DMF.

    • Add DIEA to the solution and agitate for 1-2 minutes for pre-activation.

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Follow the same procedures for monitoring and washing as described in Protocol 1.

  • Double Coupling (if necessary):

    • If the ninhydrin test indicates an incomplete reaction, perform a second coupling.

Final Cleavage and Deprotection

Following the completion of the peptide sequence assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF).

Caution: Anhydrous HF is extremely corrosive and toxic and requires specialized equipment and safety precautions.

General Procedure for HF Cleavage:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger mixture (e.g., anisole, p-cresol) to protect sensitive residues.

  • Cool the reaction vessel to 0°C.

  • Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Ninhydrin Test) Steric hindrance of Boc-2,4-Difluoro-D-phenylalanine.- Perform a double coupling. - Increase the coupling time. - Switch to a more potent coupling reagent (e.g., HATU or COMU). - Increase the equivalents of the amino acid and coupling reagents.
Low Yield of Final Peptide Cumulative effect of incomplete couplings.- Optimize the coupling protocol for Boc-2,4-Difluoro-D-phenylalanine using a more efficient reagent. - Consider a capping step with acetic anhydride after the coupling of the hindered residue to block any unreacted amines and prevent the formation of deletion sequences.
Presence of Deletion Sequences in Mass Spectrum Incomplete coupling of one or more amino acids.- Implement a double coupling strategy for all sterically hindered residues. - Thoroughly monitor each coupling step with the ninhydrin test.
Racemization Over-activation of the amino acid; use of a strong, unhindered base.- Minimize the pre-activation time. - Use a sterically hindered base such as DIEA. - For particularly sensitive couplings, consider the addition of HOBt or HOAt to the coupling mixture.

Logical Relationship of Coupling Parameters

The successful incorporation of a sterically hindered amino acid like Boc-2,4-Difluoro-D-phenylalanine depends on the interplay of several factors. The following diagram illustrates these relationships.

Coupling_Factors cluster_inputs Controllable Parameters cluster_outcomes Desired Outcomes Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU, COMU) High_Yield High Yield Coupling_Reagent->High_Yield High_Purity High Purity Coupling_Reagent->High_Purity Low_Racemization Minimal Racemization Coupling_Reagent->Low_Racemization Base Base (e.g., DIEA) Base->Low_Racemization Solvent Solvent (e.g., DMF, NMP) Solvent->High_Yield Time_Temp Reaction Time & Temperature Time_Temp->High_Yield Time_Temp->Low_Racemization (inverse relationship) shorter time is better

Caption: Interplay of factors affecting the coupling of sterically hindered amino acids.

Conclusion

The successful incorporation of Boc-2,4-Difluoro-D-phenylalanine into peptide sequences is readily achievable with careful consideration of the coupling methodology. The use of highly efficient coupling reagents such as HATU or COMU, combined with optimized reaction conditions and diligent monitoring, can effectively overcome the challenges posed by steric hindrance. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of this fluorinated amino acid in the design of novel and potent peptide therapeutics.

References

Application Notes and Protocols: Utilizing 2,4-Difluoro-D-phenylalanine for ¹⁹F NMR Studies of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for nuclear magnetic resonance (NMR) spectroscopy in biological systems.[1] Its 100% natural abundance, spin-½ nucleus, and high gyromagnetic ratio (83% of the proton's sensitivity) make it a highly sensitive reporter.[1][2] Furthermore, the virtual absence of fluorine in biological systems ensures background-free spectra, while its chemical shift is exquisitely sensitive to the local environment, spanning a range up to 10-20 ppm for fluorophenylalanine in proteins.[3][4] This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and protein dynamics, often with simple one-dimensional NMR experiments.[1][5]

Incorporating fluorinated non-canonical amino acids, such as 2,4-Difluoro-D-phenylalanine, into a protein of interest provides a powerful tool for site-specific analysis. While protocols are well-established for analogs like 3-fluorotyrosine and 4-fluorophenylalanine, the principles are readily adaptable for this compound.[5][6] These application notes provide a comprehensive guide to its use, from biosynthetic incorporation to data acquisition and analysis.

Key Advantages of Using ¹⁹F-Labeled Phenylalanine
  • High Sensitivity: The ¹⁹F nucleus has 83% of the intrinsic signal-to-noise of protons.[1]

  • No Background Signal: The near-total absence of fluorine in biological systems provides a clean spectral window for unambiguous signal detection.[1][4]

  • Sensitive Environmental Probe: The ¹⁹F chemical shift is highly responsive to changes in the local environment, including solvent exposure, electrostatic fields, and van der Waals interactions, making it ideal for studying conformational changes and binding events.[4][5]

  • Minimal Perturbation: The substitution of hydrogen with fluorine is a subtle modification that generally has a minimal effect on protein structure and function.[1][5]

  • Simplified Spectra: Typically, only a few aromatic residues are present in a protein, leading to well-resolved and easy-to-interpret 1D ¹⁹F NMR spectra.[1][7]

Advantages_of_19F_NMR cluster_advantages Advantages of 19F NMR cluster_outcomes Enables Study Of High_Sensitivity High Sensitivity (83% of ¹H) Conformation Conformational Changes High_Sensitivity->Conformation Binding Ligand Binding (Kinetics & Affinity) High_Sensitivity->Binding Dynamics Protein Dynamics High_Sensitivity->Dynamics No_Background No Biological Background No_Background->Conformation No_Background->Binding No_Background->Dynamics Env_Probe Sensitive Environmental Probe Env_Probe->Conformation Env_Probe->Binding Env_Probe->Dynamics Min_Perturbation Minimal Structural Perturbation Min_Perturbation->Conformation Min_Perturbation->Binding Min_Perturbation->Dynamics

Caption: Logical relationship of ¹⁹F NMR advantages.

Experimental Protocols

The following protocols are adapted from established methods for other fluorinated aromatic amino acids and should serve as a robust starting point for work with this compound.[1][8] Empirical optimization, particularly for the concentration of the labeled amino acid, is recommended.

Protocol 1: Biosynthetic Incorporation of 2,4-Difluoro-phenylalanine

This method utilizes an E. coli expression system and glyphosate to inhibit the endogenous synthesis of aromatic amino acids, thereby promoting the incorporation of the supplied fluorinated analog.[1][4]

Materials:

  • E. coli BL21(DE3) cells transformed with the plasmid for the protein of interest.

  • Minimal media (e.g., M9 salts) supplemented with required nutrients.

  • 2,4-Difluoro-D,L-phenylalanine (Note: Most biosynthetic machinery will selectively incorporate the L-enantiomer).

  • L-Tyrosine and L-Tryptophan.

  • Glyphosate solution.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

  • Starter Culture: Inoculate a starter culture in rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture: Use the starter culture to inoculate 1 L of minimal media. Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.

  • Inhibition: Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes. Add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway.[1][4]

  • Amino Acid Addition: After 30 minutes of inhibition, add the sterile amino acid solutions:

    • 2,4-Difluoro-D,L-phenylalanine: 50-100 mg/L (This is a starting point; toxicity should be assessed, and concentration optimized).[8]

    • L-Tyrosine: 50 mg/L.[8]

    • L-Tryptophan: 50 mg/L.[8]

  • Induction: Wait an additional 20-30 minutes, then induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Continue incubating the culture at 18-20°C for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 4,000 rpm at 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification and NMR Sample Preparation

Procedure:

  • Purification: Purify the 2,4-Difluoro-phenylalanine labeled protein from the cell pellet using the same protocol established for the unlabeled protein (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer. A typical buffer consists of 20-50 mM Phosphate or HEPES (pH 6.5-7.5), 50-150 mM NaCl, and 5-10% D₂O for the field-frequency lock.[8]

  • Concentration: Concentrate the protein sample to a typical concentration for NMR analysis, which is usually in the range of 100-500 µM.[8]

  • Final Sample Prep: Transfer the final protein solution to an appropriate NMR tube. An external chemical shift reference, such as trifluoroacetic acid (TFA), can be included in a capillary insert.

Experimental_Workflow cluster_labeling Protein Labeling cluster_purification Purification & Sample Prep cluster_nmr 19F NMR Analysis A Grow E. coli to mid-log phase B Inhibit Aromatic AA Synthesis (Glyphosate) A->B C Add 2,4-diF-Phe & other Aromatics B->C D Induce Protein Expression (IPTG) C->D E Harvest Cells D->E F Cell Lysis E->F G Purify Protein (e.g., Chromatography) F->G H Buffer Exchange into NMR Buffer G->H I Concentrate Sample & Transfer to NMR Tube H->I J Acquire 1D ¹⁹F NMR Spectrum I->J K Titrate with Ligand (if applicable) J->K L Analyze Chemical Shift Perturbations / Lineshape K->L

Caption: General workflow for ¹⁹F NMR studies.

Protocol 3: ¹⁹F NMR Data Acquisition

Procedure:

  • Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer. Experiments can be run on spectrometers ranging from 400-800 MHz.[1][9]

  • 1D ¹⁹F Spectrum: Acquire a simple one-dimensional ¹⁹F spectrum using a standard pulse-acquire sequence.

  • Ligand Titration (Application Example):

    • Acquire a baseline 1D ¹⁹F spectrum of the labeled protein.

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

    • Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.

    • Monitor changes in chemical shift and/or line shape of the ¹⁹F signals to determine binding affinity (K_D) and kinetics (k_on, k_off).[9]

Data Presentation: Typical Parameters

Quantitative data provides a baseline for setting up experiments and interpreting results. The values below are generalized from studies using various fluorinated amino acids.

Table 1: NMR Properties and Typical Experimental Parameters

ParameterTypical Value / RangeReference
¹⁹F Natural Abundance100%[1][5]
¹⁹F Relative Sensitivity (vs. ¹H)~83%[1][5]
Chemical Shift Range (Fluorophenylalanine)10 - 20 ppm[3]
Protein Concentration100 - 500 µM
Spectrometer Frequency400 - 800 MHz[1]
Recycle Delay (1D ¹⁹F)1.5 - 5.0 seconds
Spectral Width (1D ¹⁹F)30 - 200 ppm
Temperature25 - 37 °C[1]

Table 2: Example Data from a Ligand Binding Study (Hypothetical)

This table illustrates how data from a titration experiment could be presented. Analysis of chemical shift perturbation (CSP) versus ligand concentration allows for the determination of the dissociation constant (K_D).

Ligand Concentration (µM)¹⁹F Chemical Shift (ppm) of Probe 1¹⁹F Chemical Shift (ppm) of Probe 2
0-115.20-118.50
50-115.35-118.51
100-115.52-118.52
250-115.88-118.55
500-116.20-118.58
1000-116.45-118.60
Calculated K_D (µM) ~275 >2000 (non-binder)

Application: Ligand Binding Analysis

A primary application of protein-observed ¹⁹F NMR is the characterization of ligand binding, which is crucial in drug discovery.[6][9] The ¹⁹F probe acts as a reporter on its local environment. Upon ligand binding, changes in the protein's conformation or direct interactions with the fluorinated residue can cause significant chemical shift perturbations or line broadening.[5][9]

Ligand_Binding_Pathway cluster_observe Observed via 19F NMR cluster_analysis Analysis Protein Fluorine-Labeled Protein Complex Protein-Ligand Complex Protein->Complex + Ligand Initial_State Initial State: Sharp ¹⁹F Signal (Chemical Shift δ_free) Protein->Initial_State Ligand Ligand Final_State Bound State: Shifted ¹⁹F Signal (Chemical Shift δ_bound) Complex->Final_State Analysis Plot Δδ vs. [Ligand] Fit to binding isotherm Result Determine: Affinity (K_D) Kinetics (k_on, k_off) Analysis->Result

Caption: Workflow for a ligand binding titration study.

By monitoring the spectra as a function of ligand concentration, one can distinguish between different binding regimes (fast, intermediate, or slow exchange) on the NMR timescale.[9] This allows for the extraction of not only the equilibrium dissociation constant (K_D) but also the association (k_on) and dissociation (k_off) rate constants through lineshape analysis.[9] This makes ¹⁹F NMR a powerful tool for fragment-based drug discovery and for characterizing protein-ligand interactions.[6][10]

References

In Vivo Protein Labeling with 2,4-Difluoro-D-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into proteins in living systems is a powerful technique for elucidating protein structure, function, and dynamics. Among the various unnatural amino acids, fluorinated analogs of phenylalanine have garnered significant attention due to the unique properties of the fluorine atom. The introduction of fluorine can enhance protein stability, modulate protein-protein interactions, and serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques.[1][2] This document provides detailed application notes and protocols for the in vivo incorporation of 2,4-Difluoro-D-phenylalanine, a fluorinated phenylalanine analog, for protein labeling.

Note on Data Availability: As of this writing, specific quantitative data and detailed, validated protocols for the in vivo incorporation of this compound are limited in publicly available literature. Therefore, the following protocols and data tables are based on established methods for closely related difluorinated phenylalanine isomers, such as 3,5-Difluoro-DL-phenylalanine and other mono- and di-fluorinated analogs.[3][4] Researchers should consider these as starting points and optimize the conditions for their specific protein of interest and experimental system.

Physicochemical Properties and Rationale for Use

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine alters its electronic properties with minimal steric perturbation. The two fluorine atoms in this compound are electron-withdrawing, which can influence cation-π interactions and the overall electrostatic environment of the amino acid side chain.[3] The D-configuration of this amino acid may offer resistance to certain proteases, potentially increasing the in vivo half-life of the labeled protein.

Data Presentation: Comparison of Fluorinated Phenylalanine Analogs

The following table summarizes key parameters for the in vivo incorporation of various fluorinated phenylalanine analogs, providing a comparative context for the expected performance of this compound.

Parameter4-Fluorophenylalanine3,5-DifluorophenylalanineOther Difluoro-Phe Isomers (e.g., 2,5-, 2,6-)
Reported In Vivo Incorporation Efficiency Up to 60% in human cells.[4]Data not readily available.High fidelity reported with engineered tRNA/RS pairs.[3]
Typical Concentration for Labeling 50-100 mg/L in E. coli.50-100 mg/L in E. coli (starting point).[5]1 mM in E. coli.[3]
Effect on Protein Yield Can be incorporated with minimal perturbation in some cases.[4]Protein-dependent, may require optimization.Protein-dependent, influenced by the specific isomer and expression system.[3]
Toxicity High concentrations can be toxic.High concentrations may be toxic.[5]Generally well-tolerated at working concentrations.
Primary Analytical Method ¹⁹F NMR, Mass Spectrometry.¹⁹F NMR, Mass Spectrometry.[5]¹⁹F NMR, Mass Spectrometry.[3]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound in E. coli

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.[5][6] It utilizes a phenylalanine-auxotrophic strain or a wild-type strain where endogenous phenylalanine synthesis is inhibited.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.

  • M9 minimal media components.

  • This compound.

  • L-Phenylalanine (for control experiments).

  • L-Tyrosine and L-Tryptophan.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal media (supplemented with the antibiotic) in a 2.8 L baffled flask to an initial OD₆₀₀ of ~0.1. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Amino Acid Addition:

    • Pellet the cells by centrifugation (5,000 x g, 15 minutes, 4°C).

    • Wash the cell pellet twice with pre-warmed M9 minimal media lacking phenylalanine.

    • Resuspend the cells in 1 L of fresh M9 minimal media supplemented with the antibiotic.

    • Add this compound to a final concentration of 50-100 mg/L. Note: The optimal concentration should be determined empirically.

    • Supplement the medium with L-Tyrosine and L-Tryptophan (50 mg/L each) to compensate for any potential inhibition of the aromatic amino acid biosynthesis pathway.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet containing the labeled protein can be stored at -80°C until purification.

Protocol 2: Incorporation of this compound in Mammalian Cells (HEK293T)

This protocol is based on a medium-switch strategy for the efficient incorporation of fluorinated amino acids in mammalian cells.[4]

Materials:

  • HEK293T cells.

  • Expression plasmid containing the gene of interest.

  • Standard cell culture medium (e.g., DMEM).

  • Custom DMEM lacking L-phenylalanine.

  • This compound.

  • Transfection reagent.

  • Dialyzed Fetal Bovine Serum (dFBS).

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in standard DMEM supplemented with 10% FBS. Transfect the cells with the expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Medium Switch and Labeling: 24 hours post-transfection, replace the standard medium with the custom DMEM lacking phenylalanine but supplemented with 10% dFBS and this compound (a starting concentration of 1 mM is recommended, but should be optimized).

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for the expression and incorporation of the fluorinated analog.

  • Harvesting: Harvest the cells for subsequent analysis or protein purification.

Visualization and Analysis

Workflow for In Vivo Protein Labeling and Analysis

G cluster_incorporation Biosynthetic Incorporation cluster_purification Purification & Validation cluster_labeling Bioorthogonal Labeling cluster_analysis Downstream Analysis incorp_ecoli E. coli Expression purification Protein Purification incorp_ecoli->purification incorp_mammalian Mammalian Cell Expression incorp_mammalian->purification validation Incorporation Validation (Mass Spec, NMR) purification->validation bioorthogonal Bioorthogonal Ligation (e.g., Click Chemistry) validation->bioorthogonal imaging Fluorescence Imaging bioorthogonal->imaging structural Structural Studies (NMR) bioorthogonal->structural functional Functional Assays bioorthogonal->functional

Caption: General workflow for in vivo protein labeling.

Protocol 3: Validation of Incorporation by Mass Spectrometry

Mass spectrometry is a definitive method to confirm the incorporation of this compound.

Procedure:

  • Protein Digestion: The purified protein is digested with a sequence-specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The acquired MS/MS data is searched against a protein database containing the sequence of the target protein. The search parameters should be modified to include the mass shift corresponding to the replacement of a phenylalanine residue with this compound.

Protocol 4: Analysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique to probe the local environment of the incorporated fluorinated amino acid.[5]

Procedure:

  • Sample Preparation: Prepare a concentrated sample of the purified labeled protein (typically 100-500 µM) in a suitable NMR buffer.

  • Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A wide spectral width is initially recommended to identify the resonance signals.

  • Data Analysis: The chemical shifts of the ¹⁹F signals are highly sensitive to the local environment and can be used to monitor conformational changes, ligand binding, and protein-protein interactions.

Bioorthogonal Labeling

For many applications, the incorporated this compound will need to be further modified with a reporter molecule, such as a fluorophore. This can be achieved through bioorthogonal chemistry if the unnatural amino acid contains a reactive handle (e.g., an azide or alkyne). If this compound is used as a structural or NMR probe, this step is not necessary.

Signaling Pathways and Cellular Effects

The introduction of a non-native amino acid can potentially perturb cellular pathways. While specific data for this compound is not available, high concentrations of phenylalanine and its analogs can affect amino acid metabolism and transport. It is recommended to perform toxicity assays (e.g., MTT assay) to determine the optimal concentration of this compound for labeling without significant cytotoxicity.

Logical Relationship for Bioorthogonal Labeling Strategy

G cluster_genetic Genetic Manipulation cluster_cellular Cellular Process cluster_chemical Chemical Labeling cluster_output Output plasmid Expression Plasmid (Protein of Interest) expression Protein Expression & UAA Incorporation plasmid->expression uaa This compound (with bioorthogonal handle) uaa->expression tRNA_RS Orthogonal tRNA/Synthetase Pair (if required for site-specificity) tRNA_RS->expression ligation Bioorthogonal Ligation (e.g., Click Chemistry) expression->ligation probe Reporter Probe (e.g., Fluorophore-alkyne) probe->ligation labeled_protein Labeled Protein ligation->labeled_protein

Caption: Bioorthogonal labeling workflow.

Conclusion

The in vivo incorporation of this compound presents a promising avenue for the detailed investigation of protein structure and function. While specific protocols and quantitative data for this particular analog are still emerging, the methodologies established for other fluorinated phenylalanines provide a solid foundation for its application. Careful optimization of labeling conditions and thorough validation of incorporation are critical for obtaining reliable and meaningful results. The use of this and other fluorinated amino acids will undoubtedly continue to provide valuable insights in the fields of chemical biology and drug discovery.

References

Application Notes and Protocols for 2,4-Difluoro-D-phenylalanine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2,4-Difluoro-D-phenylalanine in the field of enzyme inhibition. While direct inhibitory data for this compound as a standalone molecule is not extensively available in current literature, its structural analogs, particularly fluorinated phenyl derivatives, have demonstrated significant potential as enzyme inhibitors. This document will utilize a case study of a closely related fluorophenyl derivative to illustrate the experimental protocols and data analysis that can be adapted for studying the inhibitory effects of this compound.

The incorporation of fluorine atoms into phenylalanine can significantly alter the electronic properties of the aromatic ring, potentially enhancing binding affinity to enzyme active sites and improving metabolic stability.[1][2][3] These characteristics make fluorinated phenylalanine derivatives, including this compound, valuable tools in drug discovery and design.

Case Study: Inhibition of α-Amylase and α-Glucosidase by a Fluorophenyl Derivative

This section will focus on the inhibitory activities of a 4-fluorophenyl thiourea derivative against α-amylase and α-glycosidase, enzymes relevant to the management of diabetes.[4] The methodologies and data presentation can serve as a template for investigating the inhibitory potential of this compound against these or other target enzymes.

Quantitative Inhibition Data

The inhibitory efficacy of the 4-fluorophenyl thiourea derivative against α-amylase and α-glycosidase is summarized in the table below.[4]

EnzymeInhibitorIC50 (nM)
α-Amylase4-Fluorophenyl thiourea derivative53.307
α-Glucosidase4-Fluorophenyl thiourea derivative24.928

Table 1: Inhibitory concentration (IC50) values of a 4-fluorophenyl thiourea derivative against α-amylase and α-glycosidase.[4]

Experimental Protocols

The following are detailed protocols for α-amylase and α-glycosidase inhibition assays, which can be adapted for screening this compound or its derivatives.

α-Amylase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on α-amylase activity.

Principle: This assay is based on the quantification of reducing sugars produced from the enzymatic hydrolysis of starch. The amount of reducing sugar is determined using the dinitrosalicylic acid (DNSA) method, where the absorbance is measured at 540 nm. A decrease in the production of reducing sugars in the presence of the test compound indicates enzyme inhibition.

Materials:

  • α-Amylase from porcine pancreas

  • Starch solution (1% w/v in phosphate buffer)

  • This compound (or other test compound)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-amylase in phosphate buffer.

    • Prepare a 1% (w/v) starch solution by dissolving soluble starch in phosphate buffer with gentle heating.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer) and make serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 20 µL of the test compound solution (or buffer for control) to the wells of a 96-well microplate.

    • Add 20 µL of the α-amylase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the starch solution to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 40 µL of DNSA reagent to each well.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 120 µL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula:

      where Abs_control is the absorbance of the control (without inhibitor) and Abs_sample is the absorbance in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on α-glucosidase activity.

Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm. A reduction in the amount of p-nitrophenol formed indicates enzyme inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test compound)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Assay Protocol:

    • Add 50 µL of the test compound solution (or buffer for control) to the wells of a 96-well microplate.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as for the α-amylase assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

General Workflow for Enzyme Inhibition Screening

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution reaction_init Initiate Reaction with Substrate prep_substrate->reaction_init prep_inhibitor Prepare Inhibitor Dilutions (this compound) prep_inhibitor->pre_incubation pre_incubation->reaction_init incubation Incubate at Optimal Temperature reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop measurement Measure Signal (e.g., Absorbance) reaction_stop->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General workflow for an enzyme inhibition screening assay.

Signaling Pathway Context: α-Amylase and α-Glucosidase in Carbohydrate Digestion

Carbohydrate_Digestion_Pathway dietary_starch Dietary Starch alpha_amylase α-Amylase dietary_starch->alpha_amylase Hydrolysis oligosaccharides Oligosaccharides alpha_glucosidase α-Glucosidase oligosaccharides->alpha_glucosidase Hydrolysis disaccharides Disaccharides disaccharides->alpha_glucosidase Hydrolysis glucose Glucose bloodstream Bloodstream Absorption glucose->bloodstream alpha_amylase->oligosaccharides alpha_glucosidase->glucose inhibitor This compound (or derivative) inhibitor->alpha_amylase Inhibition inhibitor->alpha_glucosidase Inhibition

Caption: Inhibition of carbohydrate digestion enzymes.

Logical Relationship: IC50 Determination

IC50_Determination conc_series Serial Dilutions of Inhibitor enzyme_activity Measure Enzyme Activity at each Concentration conc_series->enzyme_activity percent_inhibition Calculate % Inhibition enzyme_activity->percent_inhibition dose_response Plot % Inhibition vs. log[Inhibitor] percent_inhibition->dose_response ic50 IC50 Value (Concentration at 50% Inhibition) dose_response->ic50

Caption: Logical flow for determining the IC50 value.

References

Application Notes and Protocols for the Synthesis of Peptide-Based Drugs Containing 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide-based therapeutics is a powerful strategy to enhance their pharmacological properties. 2,4-Difluoro-D-phenylalanine, a synthetic analog of D-phenylalanine, offers unique electronic and steric characteristics that can significantly improve the stability, binding affinity, and overall efficacy of peptide drugs. The fluorine substitutions on the phenyl ring can modulate the peptide's conformation and increase its resistance to enzymatic degradation, leading to an extended in vivo half-life.

This document provides detailed application notes and experimental protocols for the synthesis, purification, and analysis of peptide-based drugs containing this compound. A key area of application for such modified peptides is in the development of agonists for G-protein coupled receptors (GPCRs), such as the Glucagon-Like Peptide-1 (GLP-1) receptor, which is a critical target in the treatment of type 2 diabetes and obesity.

Data Presentation

Table 1: Materials and Reagents for Solid-Phase Peptide Synthesis (SPPS)
Reagent/MaterialSupplierGradePurpose
Fmoc-2,4-Difluoro-D-phenylalanine-OHVariousPeptide Synthesis GradeBuilding block for peptide chain
Rink Amide ResinVarious100-200 meshSolid support for C-terminally amidated peptides
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradeSolvent for washing and reactions
PiperidineVariousReagent GradeFmoc deprotection
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousPeptide Synthesis GradeCoupling reagent
DIPEA (N,N-Diisopropylethylamine)VariousReagent GradeActivation base
Trifluoroacetic acid (TFA)VariousReagent GradeCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)VariousReagent GradeScavenger in cleavage cocktail
Dichloromethane (DCM)VariousACS GradeSolvent for washing
Acetonitrile (ACN)VariousHPLC GradeMobile phase for HPLC purification
Table 2: Optimized Parameters for SPPS of a Model Peptide Containing this compound
StepParameterValue/ConditionNotes
Resin Swelling SolventDMFAllow to swell for at least 1 hour.
Time1 hour-
Fmoc Deprotection Reagent20% Piperidine in DMFPerform twice for complete removal.
Time1 x 5 min, 1 x 10 min-
Amino Acid Coupling Fmoc-AA:Coupling Reagent:Base Molar Ratio1 : 0.95 : 2Using HBTU/DIPEA.
Coupling Time1-2 hoursMonitor completion with a Kaiser test. For sterically hindered couplings, a double coupling may be necessary.
Cleavage Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5, v/v/v)Use of scavengers is crucial to prevent side reactions.
Time2-3 hours-
Crude Peptide Yield Expected Range70-85%Sequence-dependent.
Crude Peptide Purity (by HPLC) Expected Range50-70%Sequence-dependent.
Table 3: HPLC Purification Parameters for a Model Peptide
ParameterCondition
Column Preparative C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 20 mL/min
Detection 220 nm
Purity after Purification >95%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry on a Rink Amide resin.

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 1 hour.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.85 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To incorporate Fmoc-2,4-Difluoro-D-phenylalanine-OH, a standard coupling time of 2 hours is generally sufficient.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing:

    • After each deprotection and coupling step, wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the deprotected peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[1][2]

    • Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • HPLC System Setup:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[2]

  • Purification Run:

    • Inject the dissolved crude peptide onto the column.

    • Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% over 30 minutes).[3]

    • Monitor the elution of the peptide at 220 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks.

  • Purity Analysis:

    • Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.

  • Lyophilization:

    • Pool the fractions containing the pure peptide (>95% purity).

    • Lyophilize the pooled fractions to obtain the final peptide as a white, fluffy powder.[4]

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation:

    • Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[5][6]

    • Acquire the mass spectrum to confirm the molecular weight of the synthesized peptide. The presence of this compound will result in a predictable mass shift compared to the non-fluorinated analog.

    • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence. The fragmentation pattern will show characteristic b- and y-ions. The fragmentation of the 2,4-difluorophenyl side chain may also be observed.[5][7]

Visualization of Experimental Workflow and Signaling Pathway

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF/DCM) Deprotection1->Wash1 Coupling1 Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling1 Wash2 Wash (DMF/DCM) Coupling1->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next cycle Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor Gs Gs Protein GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion GLP1_analog GLP-1 Analog (with 2,4-Difluoro-D-Phe) GLP1_analog->GLP1R Binds

References

Application Notes and Protocols: Probing Protein Stability and Dynamics with 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy for finely tuning the physicochemical properties of proteins. Among these, fluorinated amino acids are of particular interest due to the unique properties of fluorine, including its high electronegativity and minimal steric footprint. This document provides detailed application notes and experimental protocols for utilizing 2,4-Difluoro-D-phenylalanine to investigate protein stability and dynamics. The introduction of this D-amino acid analog can induce localized conformational changes and alter non-covalent interactions, providing valuable insights for protein engineering and drug development. While direct experimental data for this compound is limited, this guide leverages data from analogous fluorinated and D-amino acid studies to provide a framework for its application and characterization.

Introduction

Protein stability and dynamics are fundamental to biological function. The ability to modulate these properties is crucial for the development of robust therapeutic proteins, industrial enzymes, and research tools. The incorporation of this compound, a synthetic amino acid, introduces two key modifications: difluorination of the phenyl ring and a change in stereochemistry at the α-carbon.

The electron-withdrawing fluorine atoms can alter cation-π, π-π stacking, and other non-covalent interactions within the protein structure, potentially enhancing thermal and chemical stability.[1] The D-configuration of the amino acid can induce localized perturbations in the peptide backbone, offering a unique tool to probe the conformational flexibility and dynamics of a protein. This can be particularly useful in understanding protein folding pathways and identifying regions tolerant to structural changes.

These application notes provide a comprehensive guide for researchers to incorporate this compound into a protein of interest and to characterize its effects on stability and dynamics using a suite of biophysical techniques.

Data Presentation

Direct experimental data on the impact of this compound on protein stability is not extensively available in the current literature. However, studies on other fluorinated phenylalanine analogs provide insights into the potential effects. The following tables summarize representative data from such studies and provide a template for presenting experimental results obtained with this compound.

Table 1: Thermal Stability of Wild-Type vs. Fluorinated Phenylalanine-Containing Protein Variants

Protein VariantMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)Reference Compound
Wild-Typee.g., 65.2--
Mutant 1 (Site X with 3,5-Difluoro-DL-phenylalanine)e.g., 68.7+3.53,5-Difluoro-DL-phenylalanine[1]
Mutant 2 (Site Y with 3,5-Difluoro-DL-phenylalanine)e.g., 66.1+0.93,5-Difluoro-DL-phenylalanine[1]
Hypothetical Mutant (Site Z with this compound) Data to be determined Data to be determined This compound

Table 2: Thermodynamic Stability of Wild-Type vs. Fluorinated Phenylalanine-Containing Protein Variants

Protein VariantGibbs Free Energy of Unfolding (ΔGu) (kcal/mol)Change in ΔGu (ΔΔGu) (kcal/mol)Reference Compound
Wild-Typee.g., -8.5--
Mutant 1 (Site X with 3,5-Difluoro-DL-phenylalanine)e.g., -9.8-1.33,5-Difluoro-DL-phenylalanine[1]
Mutant 2 (Site Y with 3,5-Difluoro-DL-phenylalanine)e.g., -8.9-0.43,5-Difluoro-DL-phenylalanine[1]
Hypothetical Mutant (Site Z with this compound) Data to be determined Data to be determined This compound

Experimental Protocols

The incorporation of a D-amino acid like this compound into a protein is not achievable through standard ribosomal protein synthesis. Therefore, chemical synthesis methods such as Solid-Phase Peptide Synthesis (SPPS) are the most direct and effective approaches.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-2,4-Difluoro-D-phenylalanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

  • HPLC system for purification

  • Mass spectrometer for verification

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes. For incorporating the unnatural amino acid, use Fmoc-2,4-Difluoro-D-phenylalanine.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) to remove unreacted reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the TFA cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

  • Purification and Verification:

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Verify the mass of the purified peptide using mass spectrometry.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-AA (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final_Wash Final Wash & Dry Final_Deprotect->Final_Wash Cleave Cleave from Resin (TFA Cocktail) Final_Wash->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify Verify Verify (Mass Spec) Purify->Verify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: Thermal Shift Assay (TSA) for Protein Stability

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the melting temperature (Tm) of a protein. An increase in Tm indicates enhanced thermal stability.

Materials:

  • Purified wild-type and this compound-containing protein/peptide

  • SYPRO™ Orange fluorescent dye (5000x stock in DMSO)

  • Appropriate protein buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Real-time PCR instrument

Procedure:

  • Prepare Protein Solutions: Dilute the purified proteins to a final concentration of 2-5 µM in the desired buffer.

  • Prepare Dye Solution: Dilute the SYPRO™ Orange stock to a 200x working solution in the same buffer.

  • Set up the Assay:

    • In a 96-well PCR plate, add to each well:

      • 20 µL of protein solution

      • 5 µL of 200x SYPRO™ Orange dye

    • Include a no-protein control (buffer and dye only).

  • Run the Assay:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • The melting temperature (Tm) is the inflection point of the sigmoidal melting curve, which corresponds to the peak of the first derivative plot (-dF/dT).

    • Calculate the ΔTm by subtracting the Tm of the wild-type protein from the Tm of the mutant protein.

TSA_Workflow Prepare_Protein Prepare Protein Solutions (Wild-Type and Mutant) Mix Mix Protein and Dye in 96-well Plate Prepare_Protein->Mix Prepare_Dye Prepare SYPRO Orange Working Solution Prepare_Dye->Mix qPCR Run in Real-Time PCR (25°C to 95°C Gradient) Mix->qPCR Analyze Analyze Fluorescence Data qPCR->Analyze Tm Determine Melting Temperature (Tm) Analyze->Tm DeltaTm Calculate ΔTm Tm->DeltaTm

Caption: Thermal Shift Assay (TSA) Experimental Workflow.

Protocol 3: 19F NMR Spectroscopy for Probing Protein Dynamics

19F NMR is a powerful technique to study the local environment and dynamics of the fluorinated amino acid within the protein. The chemical shift of the fluorine atoms is highly sensitive to conformational changes.

Materials:

  • Purified this compound-containing protein (typically >100 µM)

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 10% D2O, pH 7.0)

  • NMR spectrometer with a fluorine probe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Buffer exchange the purified protein into the NMR buffer.

    • Concentrate the protein to the desired concentration.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum.

    • Typical parameters include a spectral width appropriate for fluorinated aromatics and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phasing, baseline correction).

    • The chemical shifts of the two fluorine atoms on the phenyl ring will provide information about their local electronic environment.

    • Changes in chemical shift upon ligand binding, temperature variation, or addition of denaturants can report on conformational changes and protein dynamics.

    • Linewidth analysis can provide information on the mobility of the fluorinated side chain.

Protocol 4: X-ray Crystallography for Structural Analysis

Determining the high-resolution crystal structure of the protein containing this compound can reveal the precise structural consequences of its incorporation.

Materials:

  • Highly pure (>98%) and concentrated (5-20 mg/mL) this compound-containing protein

  • Crystallization screens and reagents

  • Crystallization plates (e.g., sitting or hanging drop)

  • X-ray diffractometer

Procedure:

  • Crystallization Trials:

    • Set up crystallization trials using various screens and conditions (precipitants, pH, temperature).

    • Monitor the trials for crystal growth.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest suitable crystals.

    • Soak the crystals in a cryo-protectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if a structure of the wild-type protein is available.

    • Build the model of the protein, including the this compound residue, into the electron density map.

    • Refine the structure to obtain a high-quality final model.

  • Structural Analysis:

    • Analyze the refined structure to understand the local and global conformational changes induced by the unnatural amino acid.

    • Examine changes in hydrogen bonding, hydrophobic interactions, and backbone torsion angles.

Logic_Diagram cluster_top Modification cluster_middle Physicochemical Perturbations cluster_bottom Impact on Protein Properties UAA Incorporate This compound Fluorination Difluorination of Phenyl Ring UAA->Fluorination Stereochem D-Amino Acid Configuration UAA->Stereochem Interactions Altered Non-covalent Interactions (π-π, Cation-π) Fluorination->Interactions Backbone Localized Backbone Perturbation Stereochem->Backbone Stability Changes in Protein Stability (Thermal and Chemical) Interactions->Stability Dynamics Altered Protein Dynamics and Conformational Ensemble Interactions->Dynamics Backbone->Stability Backbone->Dynamics

Caption: Logic of Probing Protein Properties with 2,4-F2-D-Phe.

Protocol 5: Intrinsic Fluorescence Spectroscopy

While this compound itself is not a strong intrinsic fluorophore compared to tryptophan, changes in the protein's overall tryptophan and tyrosine fluorescence can indicate structural perturbations caused by the unnatural amino acid.

Materials:

  • Purified wild-type and mutant proteins

  • Fluorometer

  • Quartz cuvettes

  • Appropriate buffer

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration that gives a suitable fluorescence signal (typically in the low micromolar range) and an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Emission Spectra:

    • Excite the protein at 280 nm (for both tyrosine and tryptophan) and 295 nm (selectively for tryptophan).

    • Record the emission spectra from 300 to 400 nm.

  • Data Analysis:

    • Compare the emission maxima (λmax) and fluorescence intensity of the wild-type and mutant proteins. A shift in λmax can indicate changes in the local environment of the tryptophan/tyrosine residues (e.g., a blue shift indicates a more hydrophobic environment, a red shift a more polar one).

    • Changes in fluorescence intensity can suggest quenching or enhancement effects due to the proximity of the this compound.

Conclusion

The incorporation of this compound into proteins is a novel strategy for investigating protein stability and dynamics. While presenting challenges in synthesis, the unique electronic and steric properties of this unnatural amino acid offer a powerful tool for probing protein structure-function relationships. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this compound in their own systems, contributing to the broader fields of protein engineering and drug discovery.

References

Application Notes and Protocols: Probing Biological Systems with 2,4-Difluoro-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorinated amino acids into biological systems serves as a powerful tool for studying protein structure, function, and dynamics, as well as for probing cellular processes. The fluorine atom offers a unique spectroscopic signature for ¹⁹F NMR studies and can modulate the electronic properties of the amino acid side chain with minimal steric perturbation. This document provides detailed application notes and protocols for the use of fluorinated phenylalanine analogs in metabolic labeling.

A critical distinction must be made between the use of L- and D-isomers of amino acids. Eukaryotic and prokaryotic ribosomal protein synthesis machinery is stereospecific for L-amino acids. Consequently, D-amino acids are generally not incorporated into proteins during translation.[] However, D-amino acids are essential components of the peptidoglycan cell wall in many bacteria.[2] Therefore, this document will cover two distinct applications:

  • Metabolic Labeling of Proteins: Utilizing fluorinated L-phenylalanine analogs to incorporate probes into newly synthesized proteins.

  • Labeling of Bacterial Peptidoglycan: Employing fluorinated D-phenylalanine analogs to study bacterial cell wall synthesis and growth.

While the specific analog 2,4-Difluoro-D-phenylalanine is not extensively documented in the context of established protocols, the methodologies presented here for other fluorinated phenylalanine analogs are broadly applicable and provide a strong foundation for its use.

Part 1: Metabolic Labeling of Proteins with Fluorinated L-Phenylalanine Analogs

Metabolic labeling with non-canonical amino acids like fluorinated L-phenylalanine allows for the in vivo incorporation of these analogs into the proteome. This approach is invaluable for quantitative proteomics, structural biology, and drug discovery. The following sections detail the principles and protocols for this technique, using 4-fluorophenylalanine as a well-documented example.

Applications
  • Quantitative Expression Proteomics: To accurately quantify thousands of proteins between different cellular states (e.g., treated vs. untreated).[3]

  • Drug Discovery and Development: To elucidate the mechanism of action of novel drug candidates by monitoring changes in protein expression profiles.[3]

  • Biomarker Discovery: To identify differentially expressed proteins between healthy and diseased states.[3]

  • ¹⁹F NMR Spectroscopy: To study protein structure, dynamics, and ligand binding by introducing a fluorine probe.[4]

Data Presentation: Comparison of Fluorinated Phenylalanine Analogs
Parameter3,5-Difluoro-DL-phenylalanine4-fluorophenylalanine
Position of Fluorine(s) 3 and 5 positions of the phenyl ring4 position of the phenyl ring
Reported In Vivo Incorporation Efficiency Data not readily availableUp to 60% in human cells; low levels of 1-3% substitution also detected.[5]
Demonstrated Expression Systems Potentially applicable in E. coli and mammalian cellsE. coli and human (HEK293T) cells[5]
Effect on Protein Yield Data not readily availableCan be incorporated with minimal perturbation of protein function in some cases.[5]
Experimental Workflow for Protein Labeling

The general workflow involves replacing the canonical amino acid in the culture medium with its fluorinated analog, leading to its incorporation into newly synthesized proteins.

cluster_mammalian Mammalian Cell Labeling cluster_ecoli E. coli Labeling Culture Cells Culture Cells Transfect Plasmid Transfect Plasmid Culture Cells->Transfect Plasmid Medium Switch Medium Switch Transfect Plasmid->Medium Switch Incubate Incubate Medium Switch->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Starter Culture Starter Culture Main Culture Main Culture Starter Culture->Main Culture Inhibit & Add Analog Inhibit & Add Analog Main Culture->Inhibit & Add Analog Induce Expression Induce Expression Inhibit & Add Analog->Induce Expression Harvest & Lyse Harvest & Lyse Induce Expression->Harvest & Lyse

Caption: General workflows for incorporating fluorinated L-phenylalanine analogs in mammalian and E. coli cells.

Protocol 1: In Vivo Incorporation in Mammalian Cells (HEK293T)

This protocol is based on a medium-switch strategy for efficient incorporation of fluorinated L-phenylalanine analogs.[5]

Materials:

  • HEK293T cells

  • Expression plasmid containing the gene of interest

  • Standard cell culture medium (e.g., DMEM)

  • Custom medium lacking L-phenylalanine

  • Fluorinated L-phenylalanine analog (e.g., 4-fluorophenylalanine)

  • Transfection reagent

Procedure:

  • Culture HEK293T cells in standard medium to the desired confluency.

  • Transfect the cells with the expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After an initial expression period (e.g., 24 hours), replace the standard medium with the custom medium lacking L-phenylalanine but supplemented with the fluorinated L-phenylalanine analog.

  • Incubate the cells for an additional 24-48 hours to allow for expression and incorporation of the analog.

  • Harvest the cells for subsequent analysis, such as protein purification or proteomic studies.

Protocol 2: Biosynthetic Incorporation in E. coli for ¹⁹F NMR Studies

This protocol is adapted from established methods for labeling proteins with fluorinated aromatic amino acids in E. coli.[4][5]

Materials:

  • E. coli BL21(DE3) cells containing the expression plasmid

  • LB medium with appropriate antibiotic

  • M9 minimal medium

  • Fluorinated L-phenylalanine analog

  • Other essential amino acids

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal media with the starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.[4]

  • Inhibition and Amino Acid Addition: Reduce the shaker temperature to 18-20°C. Once the culture has equilibrated, add the fluorinated L-phenylalanine analog.

  • Induction: After a short incubation period (e.g., 15-30 minutes), induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Allow the protein to express overnight at the lower temperature.

  • Harvesting: Harvest the cells by centrifugation. The labeled protein can then be purified using standard chromatography techniques.

Part 2: Labeling of Bacterial Peptidoglycan with Fluorescent D-Amino Acids (FDAAs)

Fluorescent D-amino acids (FDAAs) are powerful tools for probing bacterial cell wall synthesis.[2] They are incorporated into the peptidoglycan at the sites of biosynthesis, allowing for specific and covalent labeling of bacterial growth with minimal perturbation.[2] While a this compound is not a standard FDAA, a similar D-amino acid core could potentially be functionalized with a fluorophore to create a novel probe.

Labeling Principle

The principle relies on the enzymatic machinery of bacteria that incorporates D-amino acids into the growing peptidoglycan layer.

Bacterial Culture Bacterial Culture Add FDAA Add FDAA Bacterial Culture->Add FDAA Incubate Incubate Add FDAA->Incubate Stop Labeling Stop Labeling Incubate->Stop Labeling Wash & Image Wash & Image Stop Labeling->Wash & Image

Caption: Workflow for labeling bacterial peptidoglycan with fluorescent D-amino acids (FDAAs).

Protocol 3: General Peptidoglycan Labeling with FDAAs

This is a simplified procedure for labeling bacterial samples with FDAAs.[2]

Materials:

  • Bacterial culture (e.g., E. coli)

  • Fluorescent D-amino acid (FDAA)

  • 70% (vol/vol) ethanol, ice-cold

Procedure:

  • Grow the bacterial culture to the desired growth phase (e.g., exponential phase).

  • Add the FDAA to the bacterial sample to a final concentration typically in the µM range.

  • Incubate for the desired duration. Labeling can be as short as 30 seconds for rapidly growing species like E. coli.[2]

  • Stop further label incorporation by fixing the cells with cold 70% ethanol or by washing away the excess dye with an appropriate buffer.[2]

  • The labeled cells are now ready for fluorescence microscopy analysis.

Summary and Concluding Remarks

The metabolic incorporation of amino acid analogs is a versatile technique with broad applications in life sciences and drug development. It is crucial to select the appropriate isomer of the amino acid for the intended application. Fluorinated L-phenylalanine analogs are well-suited for the metabolic labeling of proteins in both prokaryotic and eukaryotic systems, enabling detailed studies of protein expression, structure, and function. In contrast, D-amino acid analogs are not incorporated into proteins via ribosomal synthesis but are excellent tools for investigating bacterial cell wall biosynthesis. While specific protocols for this compound are not yet established in the literature, the principles and methods outlined in these application notes provide a solid foundation for researchers to explore its potential as a novel probe in biological systems.

References

Enhancing Peptide Bioactivity with 2,4-Difluoro-D-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a versatile toolkit to modulate biological activity, enhance stability, and improve the pharmacokinetic profiles of therapeutic peptides. Among the various synthetic amino acids, 2,4-Difluoro-D-phenylalanine, a fluorinated analog of D-phenylalanine, has garnered significant interest. The introduction of two fluorine atoms onto the phenyl ring imparts unique physicochemical properties, including altered electronics and increased metabolic stability, which can lead to profound enhancements in the bioactivity of peptides.

These application notes provide a comprehensive overview of the methodologies and protocols for incorporating this compound into peptides and for evaluating the resulting changes in their biological functions. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development. While the search for specific quantitative data directly comparing native peptides with their this compound counterparts did not yield specific examples in the public domain, the protocols provided herein are based on established methodologies for analogous fluorinated amino acids and serve as a foundational framework for such investigations.

Key Applications and Potential Benefits

The incorporation of this compound into peptide sequences can offer several advantages:

  • Enhanced Receptor Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions within the binding pocket of a target receptor.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the amino acid less susceptible to enzymatic degradation by proteases, which can prolong the in vivo half-life of the peptide.

  • Modulation of Conformation: The steric and electronic properties of the difluorinated phenyl ring can influence the local and global conformation of the peptide, which can in turn affect its biological activity.

These properties make this compound a valuable building block for the development of novel therapeutics in areas such as:

  • Oncology: Enhancing the cytotoxicity of anticancer peptides.

  • Infectious Diseases: Improving the potency of antimicrobial peptides.

  • Metabolic and Neurological Disorders: Modulating the activity of G-protein coupled receptor (GPCR) ligands.

Data Presentation: A Template for Comparative Analysis

A crucial aspect of evaluating the impact of incorporating this compound is the direct comparison of the modified peptide's bioactivity with that of its native counterpart. The following table provides a template for summarizing such quantitative data. Researchers are encouraged to populate this table with their own experimental findings.

Peptide NameModificationTarget/AssayBioactivity Metric (e.g., IC50, MIC, Ki)Fold Change
Example Peptide A Native (L-Phenylalanine)Cancer Cell Line X (MTT Assay)IC50: [Value] µM-
Example Peptide A This compoundCancer Cell Line X (MTT Assay)IC50: [Value] µM[Value]
Example Peptide B Native (L-Phenylalanine)Bacterial Strain Y (MIC Assay)MIC: [Value] µg/mL-
Example Peptide B This compoundBacterial Strain Y (MIC Assay)MIC: [Value] µg/mL[Value]
Example Peptide C Native (L-Phenylalanine)GPCR Z (Radioligand Binding)Ki: [Value] nM-
Example Peptide C This compoundGPCR Z (Radioligand Binding)Ki: [Value] nM[Value]

Experimental Protocols

I. Peptide Synthesis with this compound

Workflow for Solid-Phase Peptide Synthesis (SPPS)

spss_workflow resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including Fmoc-2,4-Difluoro-D-Phe-OH) deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection1 Repeat for each amino acid capping Capping (Optional) coupling->capping capping->deprotection1 Repeat for each amino acid cleavage Cleavage & Deprotection deprotection2->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (Mass Spec) purification->analysis

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Preparation: Swell the appropriate Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid (including Fmoc-2,4-Difluoro-D-phenylalanine-OH), 4 equivalents of a coupling agent (e.g., HATU), and 8 equivalents of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF.

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

II. Bioactivity Assays

A. Anticancer Activity: MTT Assay

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of the native and modified peptides for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Protocol: Broth Microdilution MIC Assay

  • Peptide Dilution: Prepare serial two-fold dilutions of the native and modified peptides in a 96-well polypropylene plate using Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a bacterial suspension in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Add the bacterial inoculum to each well containing the peptide dilutions and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

C. GPCR Binding Affinity: Radioligand Binding Assay

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand, and increasing concentrations of the native or modified peptide (competitor).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

III. Signaling Pathway Analysis

A. Apoptosis Induction: Caspase Activation Assay

Workflow for Caspase Activation Analysis

caspase_workflow cell_treatment Cell Treatment with Peptide cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant wb_analysis Western Blot Analysis (Cleaved Caspases) protein_quant->wb_analysis caspase_assay Caspase Activity Assay (Fluorometric/Colorimetric) protein_quant->caspase_assay

Caption: Workflow for analyzing caspase activation in apoptosis.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat cells with the native and modified peptides at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Reaction: Add the caspase-3/7 reagent directly to the wells containing the treated cells. This reagent typically contains a luminogenic substrate for caspase-3 and -7 and components for cell lysis.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to untreated cells indicates activation of caspase-3 and/or -7.

B. GPCR Signaling: Intracellular Calcium Mobilization Assay

Signaling Pathway: GPCR-Mediated Calcium Release

gpcrsignaling ligand Peptide Ligand (with 2,4-Difluoro-D-Phe) gpcr GPCR ligand->gpcr g_protein Gq Protein gpcr->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum ca_release Ca2+ Release er->ca_release releases downstream Downstream Cellular Responses ca_release->downstream

Caption: GPCR signaling pathway leading to intracellular calcium release.

Protocol: Fluo-4 Calcium Assay

  • Cell Seeding: Seed cells expressing the target GPCR in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Peptide Addition: Add the native and modified peptides at various concentrations to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Dose-response curves can be generated to determine the EC50 values for the peptides.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the therapeutic potential of peptides. The protocols outlined in these application notes provide a robust framework for the synthesis of modified peptides and the comprehensive evaluation of their bioactivity and underlying mechanisms of action. By systematically applying these methodologies, researchers can effectively explore the impact of this unique amino acid on peptide function and accelerate the development of novel and improved peptide-based therapeutics.

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of 2,4-Difluoro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of this compound?

A1: The primary methods for the asymmetric synthesis of this compound and its derivatives include:

  • Asymmetric Alkylation of a Glycine Schiff Base: This method often employs a chiral phase-transfer catalyst to stereoselectively alkylate a glycine Schiff base with 2,4-difluorobenzyl bromide.

  • Enzymatic Kinetic Resolution: This technique involves the use of an enzyme, such as a lipase or an acylase, to selectively react with one enantiomer of a racemic mixture of 2,4-difluorophenylalanine or its derivative, allowing for the separation of the D- and L-enantiomers.

  • Asymmetric Hydrogenation: This approach typically involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative containing the 2,4-difluorophenyl moiety, using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand).

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective formation of the desired D-enantiomer.

Q2: My yield is consistently low. What are the general factors I should investigate?

A2: Low yields in asymmetric synthesis can stem from several factors. Key areas to investigate include:

  • Reagent and Solvent Quality: Ensure all reagents and solvents are of high purity and anhydrous, as moisture can deactivate catalysts and reagents.

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Suboptimal conditions can lead to incomplete reactions or the formation of side products.

  • Catalyst Activity: The catalyst may be impure, deactivated, or used at an incorrect loading.

  • Purification Process: Product loss can occur during workup and purification steps.

Q3: I am observing poor enantioselectivity (low ee). What are the likely causes?

A3: Low enantiomeric excess (ee) is a common challenge. Potential causes include:

  • Suboptimal Catalyst: The chosen chiral catalyst or ligand may not be ideal for the specific substrate.

  • Incorrect Reaction Temperature: Temperature can significantly impact the energy difference between the transition states leading to the two enantiomers. Lower temperatures often improve enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment of the reaction.

  • Racemization: The desired product may racemize under the reaction or workup conditions.

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Alkylation of Glycine Schiff Base
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Phase Transfer Screen different phase-transfer catalysts (e.g., various Cinchona alkaloid derivatives). Optimize the catalyst loading.Identification of a more effective catalyst for transporting the enolate to the organic phase, leading to increased reaction rates and yields.
Decomposition of Reactants or Products Lower the reaction temperature. Reduce the reaction time and monitor progress closely by TLC or HPLC.Minimized formation of side products and degradation, preserving the desired product.
Hydrolysis of the Schiff Base or Ester Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Reduced hydrolysis of starting materials and products, leading to a higher isolated yield.
Incomplete Reaction Increase the equivalents of the alkylating agent (2,4-difluorobenzyl bromide). Increase the reaction time.Drive the reaction to completion, increasing the conversion of the starting material.
Issue 2: Low Enantioselectivity in Asymmetric Alkylation
Potential Cause Troubleshooting Step Expected Outcome
Poor Catalyst-Substrate Interaction Screen a library of chiral phase-transfer catalysts with different steric and electronic properties.Discovery of a catalyst that provides a better-defined chiral pocket for the substrate, enhancing stereochemical control.
Suboptimal Reaction Temperature Systematically lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C).Increased difference in activation energies for the formation of the two enantiomers, resulting in higher enantiomeric excess.
Inappropriate Solvent Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF).Identification of a solvent that optimizes the catalyst's chiral induction.
Racemization of the Product Analyze the enantiomeric excess at different time points to check for degradation over time. If racemization is observed, shorten the reaction time or perform the workup at a lower temperature.Preservation of the enantiomeric purity of the product.
Issue 3: Low Conversion in Enzymatic Kinetic Resolution
Potential Cause Troubleshooting Step Expected Outcome
Low Enzyme Activity Ensure the enzyme is from a reliable source and has been stored correctly. Increase the enzyme loading. Check and optimize the pH and temperature of the reaction medium.Enhanced reaction rate and higher conversion of the racemic starting material.
Poor Substrate Solubility Add a co-solvent (e.g., DMSO, THF) that is compatible with the enzyme to improve the solubility of the 2,4-difluorophenylalanine derivative.A more homogeneous reaction mixture, leading to better enzyme-substrate interaction and increased conversion.
Product Inhibition If the product is found to inhibit the enzyme, consider in-situ product removal techniques or running the reaction at a lower substrate concentration.Alleviation of enzyme inhibition, allowing the reaction to proceed to higher conversion.
Incorrect Acyl Donor (for acylation reactions) Screen different acyl donors (e.g., ethyl acetate, vinyl acetate).Finding a more suitable acyl donor that leads to a faster and more selective reaction.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of Glycine Schiff Base via Phase-Transfer Catalysis (Adapted from literature for related compounds)

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 2,4-Difluorobenzyl bromide

  • Chiral Phase-Transfer Catalyst (e.g., a derivative of cinchonidine for the D-enantiomer)

  • Potassium hydroxide (solid)

  • Toluene (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in a mixture of toluene and dichloromethane (e.g., 1:1 v/v) at the desired temperature (e.g., 0 °C), add powdered potassium hydroxide (5.0 eq).

  • Stir the mixture vigorously for 15 minutes.

  • Add 2,4-difluorobenzyl bromide (1.2 eq) dropwise.

  • Continue stirring at the same temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

  • For deprotection, the purified product is treated with 1 M HCl to hydrolyze the Schiff base and the ester, followed by neutralization to isolate the free amino acid.

Protocol 2: Enzymatic Kinetic Resolution of N-Acyl-DL-2,4-difluorophenylalanine (General Procedure)

This protocol provides a general framework for the enzymatic resolution and requires optimization of the specific enzyme and conditions.

Materials:

  • N-Acyl-DL-2,4-difluorophenylalanine (e.g., N-acetyl or N-chloroacetyl derivative)

  • Immobilized Penicillin G Acylase or a suitable Lipase

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Sodium hydroxide solution (e.g., 1 M) for pH control

  • Hydrochloric acid solution (e.g., 2 M) for workup

  • Ethyl acetate for extraction

Procedure:

  • Suspend N-Acyl-DL-2,4-difluorophenylalanine in phosphate buffer in a temperature-controlled reaction vessel (e.g., 30-40 °C).

  • Adjust the pH to the optimal range for the chosen enzyme (typically 7.0-8.0) using the NaOH solution.

  • Add the immobilized enzyme.

  • Maintain the pH of the reaction mixture at the setpoint by the controlled addition of NaOH solution using a pH-stat or manual titration. The consumption of NaOH indicates the progress of the hydrolysis.

  • Monitor the reaction by taking samples periodically and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the product (D-2,4-difluorophenylalanine) and the remaining acylated L-enantiomer.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with water and store it for potential reuse.

  • Separate the product from the unreacted starting material. Acidify the filtrate to a low pH (e.g., pH 2) with HCl to precipitate the unreacted N-Acyl-L-2,4-difluorophenylalanine, which can be removed by filtration.

  • The aqueous solution containing the D-2,4-difluorophenylalanine can then be further purified, for example, by ion-exchange chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on Asymmetric Alkylation of a Glycine Schiff Base with a Substituted Benzyl Bromide (Illustrative Data based on related Phenylalanine Derivatives)

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1Cinchonidine derivative AKOHToluene25248588
2Cinchonidine derivative AKOHToluene0489295
3Cinchonidine derivative ACsOH·H₂OToluene0488993
4Cinchonidine derivative BKOHToluene0489597
5Cinchonidine derivative BKOHCH₂Cl₂0488291

This table illustrates how changes in catalyst, base, and temperature can affect the yield and enantioselectivity. Similar optimization studies are recommended for the synthesis of this compound.

Visualizations

Troubleshooting_Low_Yield cluster_reagents Reagent & Solvent Issues cluster_conditions Reaction Condition Issues cluster_catalyst Catalyst Issues cluster_workup Workup & Purification Issues start Low Yield Observed reagent_purity Check Purity of Reagents & Solvents start->reagent_purity Possible Cause anhydrous_cond Ensure Anhydrous Conditions start->anhydrous_cond Possible Cause temp_opt Optimize Temperature start->temp_opt Possible Cause time_opt Optimize Reaction Time start->time_opt Possible Cause conc_opt Optimize Concentration start->conc_opt Possible Cause catalyst_activity Verify Catalyst Activity & Loading start->catalyst_activity Possible Cause catalyst_choice Screen Different Catalysts start->catalyst_choice Possible Cause workup_loss Optimize Purification Procedure start->workup_loss Possible Cause end Improved Yield reagent_purity->end Solution anhydrous_cond->end Solution temp_opt->end Solution time_opt->end Solution conc_opt->end Solution catalyst_activity->end Solution catalyst_choice->end Solution workup_loss->end Solution

Caption: Troubleshooting workflow for addressing low yield.

Troubleshooting_Low_ee cluster_catalyst Catalyst & Ligand Issues cluster_conditions Reaction Condition Issues cluster_racemization Product Stability Issues start Low Enantioselectivity (ee) catalyst_screening Screen Chiral Catalysts or Ligands start->catalyst_screening Possible Cause catalyst_purity Check Catalyst Purity start->catalyst_purity Possible Cause temp_opt Lower Reaction Temperature start->temp_opt Possible Cause solvent_opt Screen Solvents start->solvent_opt Possible Cause racemization_check Check for Product Racemization start->racemization_check Possible Cause end Improved Enantioselectivity catalyst_screening->end Solution catalyst_purity->end Solution temp_opt->end Solution solvent_opt->end Solution racemization_check->end Solution

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Asymmetric Alkylation cluster_workup Workup & Purification cluster_deprotection Deprotection & Analysis A Prepare Glycine Schiff Base & 2,4-Difluorobenzyl Bromide C Combine Reactants with Base & Catalyst in Anhydrous Solvent A->C B Select Chiral Phase-Transfer Catalyst B->C D Monitor Reaction Progress (TLC/HPLC) C->D E Aqueous Workup D->E F Purify by Column Chromatography E->F G Acidic Hydrolysis F->G H Isolate & Characterize Product (NMR, Chiral HPLC for ee) G->H

Technical Support Center: Chiral Resolution of DL-2,4-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of DL-2,4-difluorophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of its D- and L-enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral resolution of DL-2,4-difluorophenylalanine important?

A1: Optically pure amino acids are critical building blocks in the pharmaceutical industry.[1] The stereochemistry of a molecule often dictates its pharmacological activity, pharmacokinetics, and safety profile.[2] Incorporating specific enantiomers of fluorinated phenylalanines, such as 2,4-difluorophenylalanine, can enhance metabolic stability, binding affinity, and overall efficacy of peptide-based drugs and other therapeutic agents.[2][3] Therefore, separating the racemic mixture into its individual D- and L-enantiomers is a crucial step for drug discovery and development.[1]

Q2: What are the primary methods for the chiral resolution of DL-2,4-difluorophenylalanine?

A2: The most common and effective techniques for resolving racemic amino acids like DL-2,4-difluorophenylalanine include:

  • Enzymatic Kinetic Resolution: This method uses the high stereoselectivity of enzymes to act on only one enantiomer of a derivatized racemic mixture, typically an N-acyl derivative.[1]

  • Diastereomeric Salt Formation: A classical chemical method where the racemic amino acid is reacted with a chiral resolving agent to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[4]

  • Chiral Chromatography (HPLC/SFC): A direct analytical or preparative method that uses a chiral stationary phase (CSP) to physically separate the two enantiomers based on their differential interactions with the CSP.[5]

Troubleshooting Guide 1: Enzymatic Resolution

Enzymatic kinetic resolution typically involves the N-acylation of the racemic amino acid (e.g., N-acetyl-DL-2,4-difluorophenylalanine), followed by selective enzymatic hydrolysis of the L-enantiomer.

Q3: My enzyme (e.g., Aminoacylase, Penicillin G Acylase) shows low activity or poor enantioselectivity. What are the possible causes and solutions?

A3: Low enzyme performance can stem from several factors:

  • Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal conditions for aminoacylase are often around pH 7.0 and 50°C.[6] Consult the enzyme's technical data sheet and optimize these parameters for your specific substrate.

  • Enzyme Inhibition: Substrate or product inhibition can occur. High concentrations of the N-acetylated substrate can sometimes inhibit the enzyme. Additionally, the liberated L-amino acid or the remaining N-acetyl-D-amino acid can act as inhibitors. Try running the reaction at a lower substrate concentration.

  • Missing Cofactors: Some enzymes require metal ions (like Co²⁺ or Mg²⁺) for optimal activity, while others can be inhibited by different ions (like Cu²⁺ or Zn²⁺).[6] Check if your enzyme requires a specific cofactor and ensure your buffer does not contain inhibitory ions.

  • Improper Substrate Derivative: The enzyme's selectivity is highly sensitive to the N-acyl group. If N-acetyl derivatives yield poor results, consider other groups like N-chloroacetyl or N-phenylacetyl, as different enzymes have different substrate preferences.[2]

Q4: The reaction stops at approximately 50% conversion, but the enantiomeric excess (e.e.) of the product is low. What is happening?

A4: This is a classic sign of racemization. The N-acetyl group can make the alpha-proton acidic, leading to racemization under certain conditions, especially with prolonged reaction times or non-optimal pH.[7] The activation of the carboxylic acid group during amidation reactions is known to cause racemization of N-acetyl-phenylalanine.[7] To mitigate this:

  • Use Milder Conditions: Operate at a lower temperature and ensure the pH is strictly controlled within the enzyme's optimal range.

  • Reduce Reaction Time: Monitor the reaction closely and stop it once ~50% conversion is reached to prevent the product from racemizing.

  • Choice of Base: If any base is used for pH adjustment, a weaker base like pyridine may reduce the rate of racemization compared to stronger bases.[7]

Data Summary: Enzymatic Resolution Performance

The following table provides expected performance metrics for enzymatic resolution, adapted from similar fluorinated and non-fluorinated amino acids.

ParameterN-Acetyl-DL-Alanine[4]N-Acetyl-DL-3,5-Difluorophenylalanine (Projected)Key Considerations
Enzyme AminoacylasePenicillin G Acylase / AminoacylaseEnzyme choice is substrate-dependent.
Typical Yield ~70% (for L-alanine)40-45% (per enantiomer)Theoretical max is 50% for kinetic resolution.
Enantiomeric Excess (e.e.) >98%>98%High e.e. is a primary advantage of this method.
Reaction Conditions pH 7-8, 37-50°CMild aqueous buffer, 25-40°CConditions must be optimized for the specific enzyme and substrate.

Workflow & Experimental Protocol

G Diagram 1. General Workflow for Enzymatic Resolution cluster_prep Substrate Preparation cluster_res Enzymatic Reaction cluster_sep Product Separation cluster_final Final Product (Optional) racemate DL-2,4-Difluoro- phenylalanine n_acyl N-Acyl-DL-2,4-Difluoro- phenylalanine racemate->n_acyl Acetylation (e.g., Acetic Anhydride) enzyme_rxn Add Aminoacylase (pH 7, 40°C, Co²⁺) n_acyl->enzyme_rxn products Mixture: L-Amino Acid N-Acyl-D-Amino Acid enzyme_rxn->products separation Acidify & Filter or Ion Exchange products->separation l_enantiomer Pure L-Enantiomer separation->l_enantiomer d_derivative N-Acyl-D- Derivative separation->d_derivative hydrolysis Acid Hydrolysis d_derivative->hydrolysis d_enantiomer Pure D-Enantiomer hydrolysis->d_enantiomer G Diagram 2. Workflow for Diastereomeric Salt Resolution racemate DL-2,4-Difluoro- phenylalanine dissolve Dissolve in Hot Solvent (e.g., aq. Ethanol) racemate->dissolve agent Chiral Resolving Agent (e.g., D-Tartaric Acid) agent->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filtration cool->filter crystals Diastereomeric Crystals (Less Soluble Salt) filter->crystals mother_liquor Mother Liquor (More Soluble Salt) filter->mother_liquor liberate_less Liberate Amino Acid (Adjust pH) crystals->liberate_less liberate_more Liberate Amino Acid (Adjust pH) mother_liquor->liberate_more enantiomer1 Enantiomer 1 liberate_less->enantiomer1 enantiomer2 Enantiomer 2 liberate_more->enantiomer2 G Diagram 3. Troubleshooting Logic for Poor HPLC Peak Shape cluster_checks Troubleshooting Steps start Poor Peak Shape (Broadening/Tailing) check_ph Is Mobile Phase pH Appropriate for Analyte? start->check_ph check_buffer Is Buffer Concentration Sufficient? check_ph->check_buffer Yes action_ph Adjust pH to Control Ionization State check_ph->action_ph No check_sample_solvent Is Sample Dissolved in Mobile Phase? check_buffer->check_sample_solvent Yes action_buffer Increase Ionic Strength to Mask Silanols check_buffer->action_buffer No check_column Is Column Health Good? check_sample_solvent->check_column Yes action_sample_solvent Re-dissolve Sample in Initial Mobile Phase check_sample_solvent->action_sample_solvent No action_column Backflush or Replace Column check_column->action_column No end_node Improved Peak Shape check_column->end_node Yes action_ph->end_node action_buffer->end_node action_sample_solvent->end_node action_column->end_node

References

Technical Support Center: Synthesis of 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Difluoro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a route involving the Erlenmeyer-Plöchl condensation of 2,4-difluorobenzaldehyde with N-acetylglycine, followed by asymmetric enzymatic resolution.

Q1: I am getting a low yield in the initial Erlenmeyer-Plöchl condensation step. What are the likely causes and how can I improve it?

A1: Low yields in the azlactone formation step are common and can often be attributed to the following:

  • Presence of Water: The condensation reaction is sensitive to moisture, which can hydrolyze the acetic anhydride and inhibit the reaction.

    • Troubleshooting: Ensure all glassware is thoroughly dried. Use freshly opened or distilled acetic anhydride and anhydrous sodium acetate.

  • Impure Starting Materials: The purity of 2,4-difluorobenzaldehyde is crucial. Oxidation of the aldehyde to 2,4-difluorobenzoic acid can occur during storage.

    • Troubleshooting: Verify the purity of the aldehyde by techniques such as NMR or TLC before use.

  • Suboptimal Reaction Temperature: The reaction requires heating to proceed, but excessive temperatures can lead to the formation of side-products and polymerization, appearing as a viscous tar.

    • Troubleshooting: Maintain the reaction temperature within the recommended range, typically around 100-120°C. Use an oil bath for uniform heating.

  • Inefficient Mixing: The reaction mixture can become thick, leading to poor heat transfer and localized overheating.

    • Troubleshooting: Employ mechanical stirring to ensure the reaction mixture remains homogeneous.

Q2: During the hydrolysis of the azlactone intermediate, I am observing incomplete conversion and multiple spots on my TLC plate. What could be the issue?

A2: Incomplete hydrolysis is a frequent challenge. The stability of the azlactone ring, influenced by the electron-withdrawing fluorine atoms, can make it resistant to cleavage.

  • Insufficient Hydrolysis Conditions: The concentration of the acid or base, temperature, and reaction time may not be adequate for complete hydrolysis.

    • Troubleshooting: Increase the concentration of the hydrolyzing agent (e.g., HCl or NaOH). Elevate the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC until the azlactone starting material is no longer visible.

  • Poor Solubility: The azlactone or partially hydrolyzed intermediates may have limited solubility in the reaction medium.

    • Troubleshooting: Consider the addition of a co-solvent to improve solubility.

Q3: My final this compound product has low enantiomeric excess (ee) after enzymatic resolution. What factors affect the stereoselectivity?

A3: Low enantiomeric excess after enzymatic resolution of N-acetyl-DL-2,4-difluorophenylalanine points to issues with the enzymatic step.

  • Incorrect Enzyme or Inactivated Enzyme: The chosen enzyme may not be suitable for this specific substrate, or it may have lost its activity.

    • Troubleshooting: Ensure you are using an appropriate enzyme, such as a specific aminoacylase, that is known to be effective for phenylalanine derivatives. Verify the activity of your enzyme batch.

  • Suboptimal Reaction Conditions (pH, Temperature): Enzyme activity and selectivity are highly dependent on pH and temperature.

    • Troubleshooting: Optimize the pH and temperature of the reaction medium according to the enzyme's specifications. Use a buffered solution to maintain a stable pH.

  • Racemization: Racemization of the N-acetyl-amino acid can occur under certain conditions, particularly with prolonged reaction times or inappropriate pH.[1]

    • Troubleshooting: Monitor the reaction progress and stop it once approximately 50% conversion is reached to minimize the risk of racemization of the desired product.

Q4: What are the most common side-products I should expect in my crude product?

A4: Based on the synthetic route, common impurities include:

  • Unreacted Starting Materials: 2,4-difluorobenzaldehyde and N-acetylglycine.

  • Intermediate Products: The azlactone intermediate or the N-acetyl-α,β-didehydro-2,4-difluorophenylalanine from incomplete reduction or hydrolysis.

  • The Unwanted Enantiomer: N-acetyl-L-2,4-difluorophenylalanine will be present after an incomplete or non-selective enzymatic resolution.

  • Over-alkylation or Self-condensation Products: These can arise during the initial condensation step, especially with improper temperature control.

Data on Common Side-Products

Side-Product/Impurity Typical Formation Stage Expected Prevalence (if not optimized) Mitigation Strategy
2,4-Difluorobenzoic acidStarting material impurityLow to ModerateUse pure 2,4-difluorobenzaldehyde
Azlactone IntermediateIncomplete HydrolysisCan be significantProlong hydrolysis time, increase temperature/reagent concentration
N-acetyl-L-2,4-difluorophenylalanineEnzymatic Resolution~50% (by design)Separation by differential solubility or chromatography
Racemic N-acetyl-2,4-difluorophenylalanineIncomplete Enzymatic ResolutionVariableOptimize enzyme reaction conditions, monitor conversion
Polymeric/tar-like substancesCondensationLow to ModerateStrict temperature control, efficient mixing

Key Experimental Protocols

A common route for the synthesis of this compound involves the preparation of a racemic mixture of N-acetyl-2,4-difluoro-DL-phenylalanine followed by enzymatic resolution.

Protocol 1: Synthesis of N-acetyl-2,4-difluoro-DL-phenylalanine

This protocol is based on the well-established Erlenmeyer-Plöchl synthesis.

  • Condensation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2,4-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture in an oil bath at 100-110°C for 2-4 hours with vigorous stirring. The mixture will become a thick paste and then may liquefy again.

  • Cool the reaction mixture to room temperature and slowly add water to quench the excess acetic anhydride.

  • The azlactone intermediate will precipitate. Isolate the solid by filtration and wash with cold water.

  • Hydrolysis and Reduction: The crude azlactone is then subjected to a reduction and hydrolysis step. A common method involves heating the azlactone in a mixture of red phosphorus and hydriodic acid. Caution: This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • After the reaction is complete, the mixture is cooled, and the excess iodine is quenched, for example, with a solution of sodium thiosulfate.

  • The pH is adjusted to the isoelectric point of the amino acid (around pH 6) to precipitate the racemic N-acetyl-2,4-difluoro-DL-phenylalanine.

  • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Enzymatic Resolution of N-acetyl-2,4-difluoro-DL-phenylalanine

This protocol utilizes an aminoacylase to selectively hydrolyze the L-enantiomer.

  • Enzymatic Hydrolysis: Dissolve the racemic N-acetyl-2,4-difluoro-DL-phenylalanine in a buffered aqueous solution at the optimal pH for the chosen aminoacylase (typically around pH 7-8).

  • Add the aminoacylase enzyme (e.g., from Aspergillus oryzae) to the solution. The enzyme loading will depend on its activity.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring.

  • Monitor the progress of the reaction by measuring the consumption of base (if using a pH-stat) or by chiral HPLC analysis. The reaction should be stopped at approximately 50% conversion.

  • Separation: Once 50% conversion is reached, acidify the solution to a low pH (e.g., pH 2-3) with HCl. This will protonate the carboxylic acid of the unreacted N-acetyl-D-2,4-difluorophenylalanine.

  • Extract the N-acetyl-D-2,4-difluorophenylalanine into an organic solvent such as ethyl acetate. The free L-2,4-difluorophenylalanine will remain in the aqueous layer.

  • Final Hydrolysis: Evaporate the organic solvent to obtain the N-acetyl-D-2,4-difluorophenylalanine. This can then be hydrolyzed to the final D-amino acid by heating with an acid (e.g., 6M HCl).

  • After hydrolysis, the solution is neutralized to the isoelectric point to precipitate the final product, this compound, which can be further purified by recrystallization.

Visualized Workflows and Logic

Troubleshooting_Low_Yield_Condensation start Low Yield in Condensation Step cause1 Presence of Water? start->cause1 cause2 Impure Starting Materials? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Inefficient Mixing? start->cause4 sol1 Use dry glassware and anhydrous reagents. cause1->sol1 Yes sol2 Verify purity of 2,4-difluorobenzaldehyde. cause2->sol2 Yes sol3 Maintain temperature at 100-120°C. cause3->sol3 Yes sol4 Use mechanical stirring. cause4->sol4 Yes

Caption: Troubleshooting logic for low yield in the condensation step.

Synthesis_and_Resolution_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Enzymatic Resolution start 2,4-Difluorobenzaldehyde + N-Acetylglycine step1 Erlenmeyer-Plöchl Condensation start->step1 step2 Azlactone Intermediate step1->step2 step3 Reduction & Hydrolysis step2->step3 racemate N-acetyl-DL-2,4-difluorophenylalanine step3->racemate enzyme Aminoacylase Hydrolysis racemate->enzyme separation Separation of Enantiomers enzyme->separation final_hydrolysis Acid Hydrolysis of N-acetyl-D-form separation->final_hydrolysis N-acetyl-D-form side_product L-2,4-difluorophenylalanine separation->side_product L-form product This compound final_hydrolysis->product

Caption: Overall workflow for the synthesis and resolution of this compound.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-2,4-Difluoro-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling efficiency of Fmoc-2,4-Difluoro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-2,4-Difluoro-D-phenylalanine often challenging?

A1: The coupling of Fmoc-2,4-Difluoro-D-phenylalanine can be inefficient due to a combination of steric hindrance and electronic effects. The bulky Fmoc protecting group, combined with the difluorinated phenyl ring, can physically obstruct the approach of the activated amino acid to the free amine on the resin. Additionally, the electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the carboxylate group, making activation and subsequent coupling more difficult.

Q2: What are the common signs of low coupling efficiency for Fmoc-2,4-Difluoro-D-phenylalanine?

A2: Common indicators of low coupling efficiency include:

  • A positive Kaiser test after the coupling step, which indicates the presence of unreacted primary amines on the resin.

  • The appearance of deletion sequences (peptides lacking the 2,4-Difluoro-D-phenylalanine residue) in the final product upon analysis by HPLC or mass spectrometry.

  • Lower than expected overall yield of the target peptide.

Q3: Which coupling reagents are recommended for Fmoc-2,4-Difluoro-D-phenylalanine?

A3: For sterically hindered and electron-deficient amino acids like Fmoc-2,4-Difluoro-D-phenylalanine, more potent coupling reagents are generally required.[1] Uronium/aminium salt-based reagents are typically more effective than carbodiimides alone. Recommended reagents include HATU, HCTU, and COMU, which are known for their high reactivity and ability to facilitate difficult couplings.[2][3]

Q4: Can increasing the reaction temperature improve coupling efficiency?

A4: Yes, increasing the reaction temperature (e.g., to 40-60°C) can significantly improve the coupling efficiency for sterically hindered amino acids.[4] The additional thermal energy helps to overcome the activation energy barrier, leading to a faster and more complete reaction. However, elevated temperatures can also increase the risk of side reactions, such as racemization, for sensitive amino acids.[4]

Q5: What is "double coupling" and when should it be used?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction. This technique is highly recommended for difficult couplings, such as with Fmoc-2,4-Difluoro-D-phenylalanine, especially when a positive Kaiser test is observed after the first coupling.[5]

Troubleshooting Guide

Problem Symptom(s) Possible Cause(s) Troubleshooting Steps & Solutions
Incomplete Coupling Positive Kaiser test after coupling; Presence of deletion sequences in the final peptide.Steric hindrance from the Fmoc group and the difluorophenyl ring; Low reactivity of the amino acid; Peptide aggregation on the resin.1. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[5]2. Increase Reagent Excess: Use a higher excess of Fmoc-2,4-Difluoro-D-phenylalanine and coupling reagents (e.g., 3-5 equivalents).[5]3. Optimize Coupling Reagent: Switch to a more potent coupling reagent like HATU, HCTU, or COMU.[2][3]4. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight.[5]5. Increase Reaction Temperature: Perform the coupling at an elevated temperature (e.g., 40-60°C).[4]
Peptide Aggregation Slow or incomplete reactions; Resin clumping.The growing peptide chain becomes insoluble on the solid support, blocking reactive sites. The hydrophobicity of the fluorinated residue can contribute to this.[2]1. Change Solvent: Switch from DMF to a more effective solvent for disrupting aggregation, such as NMP, or use a mixture of DMF and DMSO.[1]2. Incorporate "Disrupting" Elements: For long or aggregation-prone sequences, consider the use of pseudoproline dipeptides or other backbone modifications if the sequence allows.
Poor Solubility of Fmoc-Amino Acid The Fmoc-2,4-Difluoro-D-phenylalanine does not fully dissolve in the coupling solvent.Insufficient solvating power of the chosen solvent.1. Switch to a Stronger Solvent: NMP generally has better solvating properties than DMF.2. Use a Solvent Mixture: Adding a co-solvent like DMSO can enhance solubility.
Low Purity of Final Peptide Multiple peaks in the HPLC chromatogram of the crude product.A combination of incomplete coupling, side reactions, or racemization.1. Optimize all coupling parameters: Systematically review and optimize reagent choice, reaction time, and temperature.2. Ensure High-Quality Reagents: Use fresh, high-purity Fmoc-amino acid, coupling reagents, and anhydrous solvents.

Data Presentation

While specific comparative data for Fmoc-2,4-Difluoro-D-phenylalanine is not extensively published, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which can serve as a guide.

Coupling Reagent Reagent Type Typical Coupling Time Representative Yield (%) Representative Purity (%) Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/OxymaPure Carbodiimide/Additive60-180 minutes95-98GoodVery Low

Note: The data presented is extrapolated from studies on sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[6][7]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-2,4-Difluoro-D-phenylalanine using HBTU

This protocol is a starting point for the coupling of Fmoc-2,4-Difluoro-D-phenylalanine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation: In a separate vessel, dissolve Fmoc-2,4-Difluoro-D-phenylalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended if the Kaiser test is positive after the initial coupling.

  • Initial Coupling: Follow steps 1-6 of Protocol 1.

  • First Kaiser Test: Perform a Kaiser test. If positive, proceed to the next step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Second Activation: Prepare a fresh activation solution of Fmoc-2,4-Difluoro-D-phenylalanine, HBTU, and DIPEA as described in Protocol 1, step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Mandatory Visualization

G Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality - High-purity Fmoc-AA - Anhydrous solvents - Fresh coupling reagents start->check_reagents double_coupling Perform Double Coupling check_reagents->double_coupling kaiser_test_1 Perform Kaiser Test double_coupling->kaiser_test_1 optimize_conditions Optimize Reaction Conditions kaiser_test_1->optimize_conditions Positive success Coupling Successful Proceed to Next Step kaiser_test_1->success Negative increase_temp Increase Temperature (e.g., 40-60°C) optimize_conditions->increase_temp extend_time Extend Coupling Time (e.g., 2-4 hours) optimize_conditions->extend_time stronger_reagent Use a More Potent Coupling Reagent (e.g., HATU) optimize_conditions->stronger_reagent kaiser_test_2 Perform Kaiser Test increase_temp->kaiser_test_2 extend_time->kaiser_test_2 stronger_reagent->kaiser_test_2 kaiser_test_2->success Negative failure Persistent Issue Consider Capping & Re-synthesis kaiser_test_2->failure Positive

Caption: Troubleshooting workflow for low coupling efficiency.

G Experimental Workflow for SPPS Cycle start Start with Resin-Bound Peptide swell_resin Swell Resin in DMF start->swell_resin fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) swell_resin->fmoc_deprotection wash_1 Wash with DMF fmoc_deprotection->wash_1 activate_aa Activate Fmoc-AA (Coupling Reagent + Base in DMF) wash_1->activate_aa couple_aa Couple Activated AA to Resin activate_aa->couple_aa wash_2 Wash with DMF couple_aa->wash_2 kaiser_test Kaiser Test wash_2->kaiser_test recouple Recouple (Double Coupling) kaiser_test->recouple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->couple_aa

References

Technical Support Center: Preventing Aggregation of Peptides Containing 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with peptides incorporating 2,4-Difluoro-D-phenylalanine. The unique properties of this unnatural amino acid can present challenges, primarily related to peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: Peptide aggregation is often driven by the self-association of peptide chains.[1] The incorporation of this compound can significantly increase this tendency due to several factors:

  • Increased Hydrophobicity: The fluorine atoms on the phenyl ring increase the hydrophobicity of the amino acid side chain, promoting aggregation to minimize contact with aqueous solutions.[2][3]

  • Intermolecular Hydrogen Bonding: Growing peptide chains on a solid support can form intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets that are prone to aggregation.[1]

  • π-π Stacking: The aromatic nature of the difluorophenyl ring can promote π-π stacking interactions between peptide chains, further driving the assembly process.[1][3]

Q2: What are the common signs of aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A2: During SPPS, several indicators can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin bed volume may shrink or fail to swell properly in the synthesis solvents.[1]

  • Incomplete Deprotection: The Fmoc-deprotection step may be slow or incomplete.[1]

  • Incomplete Coupling: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines, suggesting that the aggregation is physically blocking reactive sites.[1]

  • Complex Analytical Profile: HPLC or LC-MS analysis of a small test cleavage will show the target peptide along with numerous deletion sequences, indicating inefficient reactions at various steps.[1]

Q3: Can I predict if my sequence containing this compound will aggregate?

A3: While precise prediction is difficult, sequences with a high content of hydrophobic residues are more likely to aggregate.[1][4] The presence of this compound, a particularly hydrophobic residue, should be considered a risk factor. Peptides containing amino acids that can form intra-chain hydrogen bonds, such as Gln, Ser, and Thr, are also frequently challenging.[4]

Q4: What is the recommended first step when encountering solubility issues with a new peptide?

A4: The recommended first step is to perform a small-scale solubility test with a small portion of your lyophilized peptide to avoid risking the entire sample.[2][5] Always begin with sterile, distilled water or a simple buffer like phosphate-buffered saline (PBS).[2][5] This initial test will guide your selection of a more suitable solvent system if needed.

Q5: How should I dissolve a hydrophobic peptide containing this compound for my experiments?

A5: For highly hydrophobic peptides, a co-solvent approach is standard.[2] First, attempt to dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[5] Once dissolved, slowly add this concentrated stock solution dropwise into your aqueous buffer while stirring to reach the desired final concentration.[2] Additionally, adjusting the pH away from the peptide's isoelectric point (pI) can significantly improve solubility.[2]

Q6: What analytical techniques can I use to detect and characterize peptide aggregation?

A6: Several orthogonal techniques are recommended to provide a comprehensive picture of aggregation:

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify soluble aggregates (dimers, trimers, and higher-order species) from the monomeric peptide.[6][7][8]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.[6][8]

  • Thioflavin T (ThT) Fluorescence Assay: A common method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[9][10]

  • Circular Dichroism (CD) Spectroscopy: Used to monitor changes in the peptide's secondary structure, such as an increase in β-sheet content, which often accompanies aggregation.[8][11]

Troubleshooting Guides

Guide 1: Troubleshooting Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Issue: Persistently positive Kaiser tests, poor resin swelling, and a final crude product containing numerous deletion sequences.

Diagnostic & Solution Workflow: A systematic approach is necessary to identify and resolve on-resin aggregation.

start Positive Kaiser Test / Low Swelling Observed q1 Is the sequence highly hydrophobic? start->q1 action1 Strategy 1: Modify Synthesis Conditions q1->action1 Yes action2 Strategy 2: Use Chaotropic Salts q1->action2 Yes action3 Strategy 3: Incorporate Structure-Disrupting Elements q1->action3 Yes sol1 • Switch to NMP or DMSO/NMP • Increase coupling temperature • Use stronger coupling reagents (HATU) action1->sol1 end Re-evaluate with Kaiser Test action1->end sol2 • Perform on-resin wash with 0.8 M LiCl in DMF to disrupt H-bonds. action2->sol2 action2->end sol3 • Introduce Pseudoproline Dipeptides • Use Dmb/Hmb backbone protection (space every 5-6 residues) action3->sol3 action3->end

Caption: Logical workflow for troubleshooting on-resin peptide aggregation.
StrategyDescriptionWhen to Use
Optimize Synthesis Conditions Change the solvent from standard DMF to NMP or a mixture containing DMSO to improve solvation.[12] Increasing the coupling temperature or using a more potent coupling reagent like HATU can overcome steric hindrance and slow reaction kinetics.[12][13]As a first-line approach for moderately difficult sequences.
Use Chaotropic Salts Perform a wash step with a solution of a chaotropic salt, such as 0.8 M Lithium Chloride (LiCl) in DMF, to disrupt the intermolecular hydrogen bonds that cause aggregation.[1][12]When strong aggregation is suspected and standard condition changes are insufficient. This is performed immediately before the coupling step.[1]
Incorporate Structure-Disrupting Elements Introduce backbone-protected amino acids (e.g., Dmb or Hmb) or pseudoproline dipeptides at strategic points (typically every 6-7 residues) in the sequence to disrupt the formation of stable secondary structures.[12]During the planning phase for long or known difficult sequences, or as a rescue strategy for a failed synthesis.

Guide 2: Troubleshooting Poor Peptide Solubility Post-Synthesis

Issue: The purified, lyophilized peptide forms a suspension or precipitate when reconstituted in aqueous buffers for biological assays.

Solubilization Workflow: Follow this stepwise process to find suitable conditions for your peptide.

start Start: Small Aliquot of Lyophilized Peptide step1 1. Try Sterile Water or PBS (pH 7.4) start->step1 q1 Dissolved? step1->q1 step2 2. Adjust pH q1->step2 No success Success: Solution Ready q1->success Yes step2_desc • Basic peptide (+ charge): Add 10% Acetic Acid • Acidic peptide (- charge): Add 0.1M NH4HCO3 step2->step2_desc q2 Dissolved? step2->q2 step3 3. Use Organic Co-solvent q2->step3 No q2->success Yes step3_desc • Dissolve in minimal 100% DMSO • Slowly add to aqueous buffer step3->step3_desc q3 Dissolved? step3->q3 q3->success Yes fail Failure: Consider Peptide Re-design q3->fail No

Caption: Stepwise strategy for solubilizing hydrophobic peptides.

Data Presentation

The following tables provide illustrative data based on typical behaviors of hydrophobic peptides. Actual results will vary based on the full peptide sequence.

Table 1: Illustrative Solubility of a Model Peptide Containing this compound

SolventExpected Solubility (mg/mL)Observations
Water< 0.1Insoluble, forms a visible suspension.[2]
PBS (pH 7.4)< 0.1Insoluble with visible particulates.[2]
10% Acetic Acid0.5 - 1.0Improved solubility for peptides with a net positive charge (basic peptides).[2]
0.1M Ammonium Bicarbonate0.5 - 1.0Improved solubility for peptides with a net negative charge (acidic peptides).[2]
50% Acetonitrile/Water1.0 - 2.0Generally soluble, but may not be suitable for all biological assays.[2]
100% DMSO> 10Highly soluble, ideal for creating concentrated stock solutions.[2]

Table 2: Recommended Final DMSO Concentration in Cell-Based Assays

Final DMSO Conc. (%)Potential for CytotoxicityRecommendation
< 0.1~0.1%Generally considered safe for most cell lines.[2]
0.50.2 - 0.5%May be tolerated, but preliminary toxicity testing is recommended.[2]
1.00.5 - 1.0%Potential for cytotoxicity; requires careful validation for your specific cell line and assay.[2]
> 2.0> 2.0%Not recommended for most cell-based experiments.[2]

Key Experimental Protocols

Protocol 1: On-Resin Chaotropic Salt Wash to Disrupt Aggregation

This protocol should be used immediately before a coupling step where aggregation is preventing the reaction from proceeding.

  • Following the standard Fmoc deprotection and subsequent DMF washes, drain the DMF from the reaction vessel.[1]

  • Add a solution of 0.8 M LiCl in DMF to the resin.[1]

  • Agitate the resin in the LiCl solution for 5 minutes.[1]

  • Drain the LiCl solution completely.

  • Wash the resin thoroughly with DMF (at least 5 times) to ensure all traces of the chaotropic salt are removed before proceeding with the coupling reaction.[1]

Protocol 2: General Protocol for Solubilizing Hydrophobic Peptides

This protocol outlines the use of an organic co-solvent to prepare an aqueous solution of a hydrophobic peptide.

  • Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.[5]

  • Add a small volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).[2] Sonicate briefly if necessary to fully dissolve the peptide.

  • With gentle but constant stirring, add the DMSO stock solution dropwise to the desired aqueous buffer (e.g., PBS or Tris buffer) to achieve the final target concentration.[2]

  • Caution: If the solution becomes cloudy, the peptide is precipitating. Stop adding the stock solution. The final concentration achieved before precipitation is the maximum solubility under these conditions. It may be necessary to prepare a new solution at a lower final concentration.

Protocol 3: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils

This protocol provides a general method for detecting the formation of β-sheet-rich aggregates using ThT fluorescence.

  • Prepare a ThT stock solution (e.g., 1 mM in water) and store it in the dark.

  • Prepare your peptide samples at the desired concentration in the appropriate buffer. Include a buffer-only control.

  • Incubate the peptide samples under conditions that may promote aggregation (e.g., 37°C with agitation).

  • At various time points, take aliquots of the peptide samples and add them to a working solution of ThT (e.g., 25 µM ThT in buffer) in a 96-well microplate.[9]

  • Measure the fluorescence intensity on a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[9]

  • An increase in fluorescence intensity compared to the control indicates the formation of ThT-positive aggregates.

Protocol 4: Qualitative Kaiser Test for Monitoring Coupling Efficiency

This colorimetric test detects free primary amines on the resin. A positive result (blue beads) after a coupling reaction indicates that the coupling was incomplete.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.[14]

  • Solution B: 80 g phenol in 20 mL ethanol.[14]

  • Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[14]

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[14]

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[14]

  • Heat the test tube at 100-110°C for 5 minutes.[14][15]

  • Observe the color.

    • Colorless/Yellow Beads: Coupling is complete (no free primary amines).

    • Blue/Purple Beads: Coupling is incomplete (free primary amines are present).[15] A second coupling is necessary.

References

Technical Support Center: Purification of 2,4-Difluoro-D-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating 2,4-Difluoro-D-phenylalanine. This non-canonical amino acid significantly increases the hydrophobicity of peptides, presenting unique challenges during purification.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound affect my peptide's behavior during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A1: The two fluorine atoms on the phenyl ring of this compound dramatically increase the hydrophobicity of the amino acid side chain. This typically leads to a significantly longer retention time on RP-HPLC columns compared to its non-fluorinated or mono-fluorinated counterparts.[1] You should anticipate the need for a higher concentration of organic solvent to elute your peptide. It is advisable to start with a shallower gradient and a higher initial concentration of the organic mobile phase than you would for a non-fluorinated analogue.[1]

Q2: My peptide containing this compound is poorly soluble in standard aqueous buffers for HPLC. What can I do?

A2: Poor aqueous solubility is a common challenge with highly hydrophobic peptides.[1][2] Here are several strategies to address this issue:

  • Initial Dissolution in Organic Solvents: Attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), hexafluoroisopropanol (HFIP), or 2,2,2-trifluoroethanol (TFE) before diluting it with the initial mobile phase.[3][4]

  • Co-solvent Approach: After initial dissolution in an organic solvent, slowly add the aqueous buffer to the peptide solution dropwise while gently vortexing.[3] This can prevent the peptide from precipitating out of solution.

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution to be further away from the pI can increase solubility. For acidic peptides, a slightly basic solution (e.g., 0.1M ammonium bicarbonate) may help, while acidic conditions (e.g., 10% acetic acid) can improve the solubility of basic peptides.[2]

Q3: I'm observing peak broadening and tailing during the RP-HPLC purification of my this compound peptide. How can I improve the peak shape?

A3: Peak broadening and tailing are often consequences of aggregation and strong interactions with the stationary phase. Consider the following optimization strategies:

  • Increase Column Temperature: Operating the column at a moderately elevated temperature (e.g., 40-60°C) can reduce solvent viscosity, improve mass transfer, and disrupt peptide aggregation, leading to sharper peaks.

  • Optimize the Gradient: A shallower elution gradient will provide better separation between your target peptide and closely eluting impurities.[1]

  • Mobile Phase Modifiers: Adding a small percentage of a stronger organic solvent like isopropanol or n-propanol to the mobile phase can enhance the solubility of hydrophobic peptides and improve peak shape.[1] The use of fluorinated alcohols like TFE or HFIP in the mobile phase can also help to disaggregate the peptide.[3]

Q4: What is Solid-Phase Extraction (SPE), and how can it be used for purifying my this compound-containing peptide?

A4: Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up, fractionation, and concentration.[5] For peptides containing the highly hydrophobic this compound, SPE with a C18 stationary phase can be a valuable tool to remove hydrophilic impurities and salts before final purification by RP-HPLC. It can also be used to fractionate the crude peptide mixture, enriching the target peptide and simplifying the subsequent HPLC purification.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor/No Peptide Solubility in Injection Solvent High hydrophobicity due to this compound leading to aggregation.- Dissolve the peptide in a minimal amount of a strong organic solvent (DMSO, DMF, HFIP, TFE) before dilution with the initial mobile phase.[3][4]- Use a solvent mixture with a higher percentage of organic component for injection.- Adjust the pH of the solvent to be far from the peptide's isoelectric point.[2]
Broad, Tailing, or Split Peaks in RP-HPLC - Peptide aggregation on the column.- Strong hydrophobic interactions with the stationary phase.- Secondary interactions with residual silanols on the column.- Increase the column temperature (e.g., 40-60°C).- Use a shallower gradient for elution.[1]- Add a stronger organic solvent (isopropanol, n-propanol) or a fluorinated alcohol (TFE, HFIP) to the mobile phase.[1][3]- Use a less hydrophobic column (e.g., C8, C4, or Phenyl).[3]
Low or No Recovery of Peptide After Purification - Irreversible binding to the HPLC column due to extreme hydrophobicity.- Precipitation of the peptide on the column or during fraction collection.- Use a less hydrophobic stationary phase (C8 or C4).[3]- Increase the concentration of the organic solvent in the mobile phase.- Ensure the peptide remains soluble in the collected fractions; consider collecting into vials containing a small amount of organic solvent.
Co-elution of Impurities with the Target Peptide Insufficient resolution of the HPLC method.- Optimize the gradient slope to be shallower around the elution time of the target peptide.[1]- Try a different stationary phase chemistry (e.g., Phenyl column) to alter selectivity.- Adjust the mobile phase pH (while respecting the column's pH limits).
Peptide Aggregates Over Time After Purification The inherent tendency of the hydrophobic peptide to self-associate in aqueous solutions.- Store the purified peptide in a lyophilized form.- For stock solutions, dissolve in an appropriate organic solvent (e.g., DMSO) and store at -20°C or -80°C.[3]- Avoid repeated freeze-thaw cycles.[3]- Before use, consider a disaggregation protocol, such as treatment with HFIP followed by solvent removal.[3]

Quantitative Data on Purification of Hydrophobic Peptides

The following tables provide representative data on the purification of hydrophobic peptides. The exact values for your this compound-containing peptide will depend on its specific sequence and length.

Table 1: Impact of Purification Method on Purity and Yield of a Representative Hydrophobic Peptide

Purification MethodCrude Purity (%)Final Purity (%)Typical Yield (%)
RP-HPLC (C18 Column) 50 - 70> 9520 - 40
RP-HPLC (C4 Column) 50 - 70> 9530 - 50
Solid-Phase Extraction (SPE) 50 - 7070 - 8560 - 80
Crystallization > 95> 9950 - 70

Note: SPE is often used as a preliminary purification step before RP-HPLC to achieve high final purity.

Table 2: Influence of Mobile Phase Composition on RP-HPLC Performance for a Hydrophobic Peptide

Mobile Phase B CompositionRetention Time (min)Peak Width (min)Recovery (%)
Acetonitrile/0.1% TFA 25.30.865
Isopropanol/0.1% TFA 22.10.678
Acetonitrile/Isopropanol (1:1)/0.1% TFA 23.50.585

Experimental Protocols

Protocol 1: RP-HPLC Purification of a this compound Containing Peptide
  • Sample Preparation: a. Weigh approximately 1-5 mg of the crude lyophilized peptide. b. Attempt to dissolve the peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). c. If the peptide is insoluble, dissolve it in a minimal volume (e.g., 100-200 µL) of DMSO or HFIP. d. Slowly dilute the dissolved peptide with the initial mobile phase to a final volume of 1 mL. e. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C4 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (or a mixture of acetonitrile and isopropanol).

    • Gradient: A shallow linear gradient, for example, 20-60% B over 40 minutes. This may need to be optimized based on the peptide's retention time.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks. b. Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide. c. Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Clean-up
  • Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol through it. b. Equilibrate the cartridge by passing 10 mL of 0.1% TFA in water.

  • Sample Loading: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (as described in Protocol 1) and dilute with 0.1% TFA in water. b. Load the sample onto the equilibrated SPE cartridge.

  • Washing: a. Wash the cartridge with 10 mL of 0.1% TFA in 5% acetonitrile/water to remove salts and very hydrophilic impurities.

  • Elution: a. Elute the peptide with a stepwise gradient of increasing acetonitrile concentration (e.g., 20%, 40%, 60%, 80% acetonitrile in 0.1% TFA in water). b. Collect each fraction separately and analyze by analytical HPLC to determine which fraction contains the target peptide.

Protocol 3: Crystallization of a Purified Hydrophobic Peptide
  • Peptide Preparation: a. Start with a highly purified (>95%) and lyophilized peptide.[6] b. Prepare a concentrated stock solution of the peptide (e.g., 10-20 mg/mL) in a suitable solvent in which it is highly soluble (e.g., a minimal amount of organic solvent followed by dilution in a buffer).

  • Crystallization Screening: a. Use a commercial crystallization screening kit. b. Set up hanging drop or sitting drop vapor diffusion experiments by mixing the peptide solution with the screen solutions in a 1:1 ratio. c. Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Observation and Optimization: a. Monitor the plates for crystal growth over several days to weeks. b. Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and peptide concentration to obtain larger, single crystals.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Precipitation & Crude Lyophilization Cleavage->Precipitation Dissolution Crude Peptide Dissolution Precipitation->Dissolution SPE Solid-Phase Extraction (Optional Clean-up) Dissolution->SPE if needed RPHPLC Preparative RP-HPLC Dissolution->RPHPLC SPE->RPHPLC Analysis Purity & Identity Analysis (Analytical HPLC, MS) RPHPLC->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Final Lyophilization Pooling->Lyophilization Final_Peptide Purified Peptide Lyophilization->Final_Peptide

Caption: A general experimental workflow for the synthesis and purification of peptides containing this compound.

Troubleshooting_Tree Start Purification Issue with 2,4-Difluoro-D-Phe Peptide Solubility Poor Solubility? Start->Solubility Peak_Shape Broad/Tailing Peaks? Solubility->Peak_Shape No Sol_Actions Use Organic Solvent (DMSO, HFIP) Adjust pH Use Co-solvents Solubility->Sol_Actions Yes Recovery Low Recovery? Peak_Shape->Recovery No Peak_Actions Increase Temperature Shallow Gradient Use C4/C8 Column Add Isopropanol/TFE Peak_Shape->Peak_Actions Yes Purity Low Purity? Recovery->Purity No Rec_Actions Use C4/C8 Column Check for Precipitation Ensure Complete Elution Recovery->Rec_Actions Yes End Purification Optimized Purity->End No Pur_Actions Optimize Gradient Try Different Column Chemistry Pre-purify with SPE Purity->Pur_Actions Yes Sol_Actions->Peak_Shape Peak_Actions->Recovery Rec_Actions->Purity Pur_Actions->End

Caption: A troubleshooting decision tree for the purification of this compound containing peptides.

References

stability of 2,4-Difluoro-D-phenylalanine under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4-Difluoro-D-phenylalanine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solid form and in solution?

A: In its solid, crystalline form, this compound is generally stable when stored in a cool, dark, and dry place. However, in aqueous solutions, its stability is highly dependent on the pH, temperature, and presence of oxidizing agents. Like other halogenated aromatic compounds, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For optimal stability in solution, it is recommended to maintain a pH between 6 and 8.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A: The stability of this compound is significantly influenced by the pH of the solution. In strongly acidic (pH < 3) or strongly alkaline (pH > 9) conditions, the rate of degradation is expected to increase. This is due to acid- or base-catalyzed hydrolysis of the amino acid. At a neutral pH, the compound is in its zwitterionic form, which is generally more stable.

Q3: What are the likely degradation products of this compound under forced degradation conditions?

A: Under forced degradation conditions, potential degradation products may arise from hydrolysis, oxidation, or photolysis. While specific degradation products for this compound are not extensively documented in publicly available literature, analogous to other phenylalanine derivatives, degradation could involve modifications to the amino acid backbone or the difluorophenyl ring. Common degradation pathways for amino acids include deamination and decarboxylation. It is crucial to perform forced degradation studies to identify and characterize any potential degradation products for your specific application.

Q4: Are there any special handling precautions I should take when working with solutions of this compound?

A: Yes. To ensure the stability and integrity of your solutions, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, filter-sterilize the solution and store in airtight containers at low temperatures (e.g., -20°C or -80°C).

  • Protect solutions from light to prevent photolytic degradation.

  • Use high-purity water and reagents to avoid contamination that could catalyze degradation.

  • For long-term storage of solid material, consider flushing the container with an inert gas like argon or nitrogen.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions based on general principles for fluorinated amino acids. Note: This data is illustrative and should be confirmed by experimental studies.

ConditionpHTemperatureLight ConditionExpected Stability (Illustrative)Potential Degradation Products (Hypothetical)
Acidic 240°CAmbientLowHydrolysis products, deamination
Neutral 725°CAmbientHighMinimal degradation
Basic 1040°CAmbientLowHydrolysis products, racemization
Oxidative 7 (in 3% H₂O₂)25°CDarkModerateOxidized derivatives of the aromatic ring
Thermal 770°CDarkModerateDecarboxylation and other thermal decomposition products
Photolytic 725°CUV light (254 nm)Moderate to LowPhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Phosphate buffer (pH 7.0)

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution (in a neutral buffer, e.g., phosphate buffer pH 7.0) at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution (in a neutral buffer) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Store the stock solution (in a neutral buffer) at 4°C, protected from light.

4. Sample Analysis:

  • Prior to HPLC analysis, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

    • Example Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A suitable gradient to separate the parent compound from its degradation products.

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

5. Data Analysis:

  • Calculate the percentage degradation of this compound in each stress condition relative to the control sample.

  • Identify and characterize any significant degradation products using techniques such as mass spectrometry (LC-MS).

Troubleshooting Guide

Q: I see unexpected peaks in my chromatogram after a stability study. What could they be?

A: Unexpected peaks are likely degradation products or impurities.

  • Troubleshooting Steps:

    • Analyze the control sample: This will help differentiate between degradation products and impurities present in the starting material or reagents.

    • Check your blank: Inject a blank (mobile phase) to ensure the peaks are not from the system or solvent.

    • Perform peak purity analysis: Use a diode array detector (DAD) to check the spectral purity of the main peak and any new peaks.

    • Use LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the molecular weights of unknown peaks, which can help in their structural elucidation.

Q: My recovery of this compound is low even in the control sample. What should I do?

A: Low recovery can be due to several factors:

  • Troubleshooting Steps:

    • Adsorption: The compound may be adsorbing to the surfaces of your vials or sample loop. Try using silanized vials.

    • Solubility Issues: Ensure the compound is fully dissolved in your sample diluent. Sonication may help.

    • Incorrect Standard Preparation: Double-check the weighing and dilution of your standard.

    • Instability in Diluent: The compound might be unstable in your chosen sample diluent. Prepare samples immediately before analysis or investigate a more suitable diluent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution (1 mg/mL 2,4-DF-D-Phe) acid Acid Hydrolysis (1M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (1M NaOH, 60°C) prep->base Apply Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Apply Stress therm Thermal Stress (70°C) prep->therm Apply Stress photo Photolytic Stress (UV light) prep->photo Apply Stress control Control (4°C, dark) prep->control Apply Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize control->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks data Calculate % Degradation hplc->data pathway Identify Degradation Pathways lcms->pathway data->pathway

Caption: Experimental workflow for a forced degradation study.

troubleshooting_tree start Unexpected Peak in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes System/Solvent Contamination q1->a1_yes Yes q2 Is the peak present in the control sample? q1->q2 No a2_yes Impurity in Starting Material q2->a2_yes Yes q3 Is the peak spectrally pure (DAD analysis)? q2->q3 No a3_no Co-eluting Peaks q3->a3_no No a4 Likely Degradation Product. Proceed with LC-MS identification. q3->a4 Yes

Caption: Troubleshooting tree for unknown chromatographic peaks.

long-term storage and handling of 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and effective use of 2,4-Difluoro-D-phenylalanine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C.[1] It is crucial to protect the compound from moisture and light. Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize potential oxidation over extended periods.

Q2: What is the appearance of this compound?

A2: this compound is typically a white to off-white powder.[2]

Q3: How should I handle this compound in the laboratory?

A3: It is important to handle this compound in a well-ventilated area. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. In case of spills, clean up promptly to prevent contamination.

Q4: How should I prepare and store solutions of this compound?

A4: It is highly recommended to prepare solutions of this compound fresh for each experiment to ensure their integrity. If short-term storage is necessary, solutions should be prepared in a suitable solvent, sterile-filtered, and stored in tightly sealed vials at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.

Q5: What are the potential stability issues with this compound solutions?

A5: Like other amino acids, solutions of this compound can be susceptible to degradation over time, especially at room temperature. Factors that can affect stability include pH, exposure to light, and the presence of oxidizing agents. For optimal results, use freshly prepared solutions.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in solution.

    • Solution: Always prepare fresh solutions immediately before use. If using a previously prepared and frozen stock, ensure it has undergone a minimal number of freeze-thaw cycles. Consider performing a purity check of the solution using HPLC if you suspect degradation.

  • Possible Cause: Incorrect solution concentration due to incomplete dissolution.

    • Solution: Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid in dissolution. Refer to the solubility data to select an appropriate solvent and concentration.

Issue 2: Low yield or failed incorporation during solid-phase peptide synthesis (SPPS).
  • Possible Cause: Inefficient coupling of the bulky fluorinated amino acid.

    • Solution: Use a more potent coupling agent such as HATU or HCTU. Double coupling or increasing the coupling time may be necessary to ensure complete incorporation.

  • Possible Cause: Steric hindrance from the resin or the growing peptide chain.

    • Solution: Choose a resin with a lower substitution level. The use of a pseudoproline dipeptide preceding the this compound can help to disrupt secondary structures and improve coupling efficiency.

  • Possible Cause: Aggregation of the peptide on the resin.

    • Solution: Perform the synthesis at a slightly elevated temperature (e.g., 35-40°C) to minimize aggregation. The choice of solvent can also be critical; N-Methyl-2-pyrrolidone (NMP) may be more effective than Dimethylformamide (DMF) in some cases.

Data Presentation

Table 1: Storage and Handling Specifications for Solid this compound

ParameterRecommendation
Storage Temperature 2-8°C[1]
Appearance White to off-white powder[2]
Container Tightly sealed, protected from light
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage
Handling Well-ventilated area, use of PPE (gloves, safety glasses)

Table 2: General Recommendations for Solution Preparation and Storage

ParameterRecommendation
Preparation Prepare fresh for each experiment
Short-term Storage Aliquot and store at -20°C or -80°C
Freeze-Thaw Cycles Minimize to prevent degradation
Solvents Use high-purity, anhydrous solvents where appropriate

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Biological Assays
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under a fume hood.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., sterile water, PBS, or DMSO) to achieve the desired stock concentration. If using water or a buffer, gentle warming or sonication may be required to facilitate dissolution.

  • Sterilization: If for use in cell culture, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the solution immediately. For short-term storage, aliquot into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: General Guideline for Incorporation in Fmoc-SPPS

This is a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-D-Phe(2,4-diF)-OH with a suitable coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. A longer reaction time or a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_storage Storage cluster_preparation Solution Preparation cluster_application Application cluster_troubleshooting Troubleshooting storage Solid this compound (2-8°C, dry, dark) weigh Weigh Powder storage->weigh dissolve Dissolve in Solvent weigh->dissolve sterile_filter Sterile Filter (if needed) dissolve->sterile_filter peptide_synthesis Peptide Synthesis dissolve->peptide_synthesis (as Fmoc-derivative) bio_assay Biological Assay sterile_filter->bio_assay inconsistent_results Inconsistent Results bio_assay->inconsistent_results low_yield Low Yield peptide_synthesis->low_yield

Caption: Workflow from storage to application and potential troubleshooting.

troubleshooting_logic Troubleshooting Peptide Synthesis with this compound cluster_solutions Potential Solutions start Low Coupling Efficiency Detected double_couple Perform Double Coupling start->double_couple change_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) start->change_reagent increase_time Increase Coupling Time start->increase_time increase_temp Increase Reaction Temperature double_couple->increase_temp change_reagent->increase_temp change_solvent Switch to NMP increase_time->change_solvent

Caption: Decision-making guide for troubleshooting low coupling efficiency.

References

Technical Support Center: Troubleshooting Low Incorporation of 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the incorporation of the non-canonical amino acid, 2,4-Difluoro-D-phenylalanine (2,4-diF-Phe). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this unique building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for incorporating this compound into proteins?

A1: The most common and specific method is through the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The engineered aaRS is designed to specifically recognize and attach 2,4-diF-Phe to the orthogonal tRNA, which then delivers it to the ribosome for incorporation at a designated codon (typically a nonsense or rare codon) in the target protein's mRNA sequence.

Q2: Which specific aminoacyl-tRNA synthetase should I use for this compound?

A2: Researchers have successfully used engineered variants of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina barkeri. Specific variants, such as PheX-D6 and PheX-B5, have been shown to incorporate 2,4-diF-Phe in both E. coli and mammalian cells (HEK).[1]

Q3: What is the optimal concentration of this compound to use in my cell culture?

A3: For efficient incorporation, a concentration of 1-2 mM 2,4-diF-Phe in the culture medium is generally recommended.[1] However, the optimal concentration can be cell-line and protein-dependent, so a dose-response experiment is advisable to determine the best concentration for your specific system.

Q4: What kind of protein yields can I expect when incorporating this compound?

A4: Protein yields are highly dependent on the expression system, the specific protein being expressed, and the efficiency of the orthogonal translation system. As a reference, using the PheX-D6 synthetase for the incorporation of a similar fluorinated analog (penta-fluoro phenylalanine) in HEK cells via transient transfection yielded approximately 34 µg of purified protein per gram of cell pellet.[1]

Q5: How can I verify the successful incorporation of this compound into my protein?

A5: The most definitive method for confirming incorporation is mass spectrometry (MS). Electrospray ionization mass spectrometry (ESI-MS) can be used to analyze the intact protein, where a mass shift corresponding to the addition of 2,4-diF-Phe and the removal of a canonical amino acid will be observed. Tandem mass spectrometry (MS/MS) of proteolytic digests can pinpoint the exact site of incorporation.

Troubleshooting Guides

Issue 1: Low or No Protein Expression

If you are observing significantly lower than expected or no yield of your target protein, consider the following potential causes and solutions.

Potential Cause Suggested Troubleshooting Steps
Cytotoxicity of 2,4-diF-Phe High concentrations of phenylalanine analogs can sometimes be toxic to cells.[2] Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with varying concentrations of 2,4-diF-Phe to determine a non-toxic working concentration.
Inefficient aaRS/tRNA Pair The activity of your specific engineered synthetase might be low. Ensure you are using a validated aaRS variant for 2,4-diF-Phe, such as PheX-D6.[1] Consider optimizing the expression levels of the synthetase and tRNA.
Suboptimal 2,4-diF-Phe Concentration The concentration of the non-canonical amino acid is critical. Perform a titration experiment, testing a range of 2,4-diF-Phe concentrations (e.g., 0.5 mM to 5 mM) to find the optimal level for your system.
Codon Context Effects The efficiency of nonsense suppression can be influenced by the nucleotides surrounding the target codon. If possible, try incorporating 2,4-diF-Phe at a different site in your protein.
Instability of 2,4-diF-Phe in Media While specific data for 2,4-diF-Phe is limited, some amino acids can degrade in culture media over time. Prepare fresh media with 2,4-diF-Phe for your experiments. For long-term storage of stock solutions, aliquot and freeze at -20°C or below.

Troubleshooting Workflow for Low Protein Expression

low_expression_workflow start Low/No Protein Yield check_viability Assess Cell Viability with 2,4-diF-Phe start->check_viability is_toxic Is there significant cytotoxicity? check_viability->is_toxic reduce_conc Reduce 2,4-diF-Phe concentration or incubation time is_toxic->reduce_conc Yes check_ots Verify Orthogonal Translation System (OTS) components is_toxic->check_ots No reduce_conc->check_ots ots_ok Are OTS plasmids correct and expression confirmed? check_ots->ots_ok optimize_ots Optimize aaRS/tRNA expression levels ots_ok->optimize_ots No check_ncAA_conc Titrate 2,4-diF-Phe Concentration ots_ok->check_ncAA_conc Yes optimize_ots->check_ncAA_conc conc_optimized Is yield improved with different concentration? check_ncAA_conc->conc_optimized consider_codon Consider Codon Context or Change Incorporation Site conc_optimized->consider_codon No end Improved Protein Yield conc_optimized->end Yes check_stability Investigate 2,4-diF-Phe Stability consider_codon->check_stability check_stability->end

Troubleshooting logic for low protein yield.
Issue 2: High Truncation Rate (Low Full-Length Protein)

If you observe a high proportion of truncated protein product, this suggests that the ribosome is terminating translation at the target codon instead of incorporating 2,4-diF-Phe.

Potential Cause Suggested Troubleshooting Steps
Competition with Release Factors Endogenous release factors (e.g., RF1 in E. coli for the UAG codon) can compete with the aminoacylated tRNA. If using E. coli, consider using a strain where the gene for the competing release factor has been deleted (e.g., a C321.ΔA strain).[3]
Low Cellular Concentration of Acylated tRNA This could be due to poor uptake of 2,4-diF-Phe, inefficient charging by the aaRS, or instability of the acylated tRNA. Increase the external concentration of 2,4-diF-Phe. You can also try to increase the expression of the orthogonal aaRS and tRNA.
Depletion of 2,4-diF-Phe During long expression times, the non-canonical amino acid may be depleted from the medium. Consider adding a second dose of 2,4-diF-Phe during the expression phase.

Signaling Pathway for Amber Codon Suppression

amber_suppression cluster_cell Cellular Environment diF_Phe_ext 2,4-diF-Phe (extracellular) diF_Phe_int 2,4-diF-Phe (intracellular) diF_Phe_ext->diF_Phe_int Transport acylated_tRNA 2,4-diF-Phe-tRNA diF_Phe_int->acylated_tRNA aaRS Engineered aaRS (e.g., PheX-D6) aaRS->acylated_tRNA o_tRNA Orthogonal tRNA o_tRNA->acylated_tRNA ribosome Ribosome at UAG codon acylated_tRNA->ribosome Incorporation full_length Full-Length Protein ribosome->full_length truncated Truncated Protein ribosome->truncated RF1 Release Factor 1 (RF1) RF1->ribosome Competition leads to Termination

Competition at the amber (UAG) stop codon.
Issue 3: Misincorporation of Canonical Amino Acids

If you suspect that canonical amino acids are being incorporated at the target site instead of or in addition to 2,4-diF-Phe, consider the following.

Potential Cause Suggested Troubleshooting Steps
Lack of Specificity of the Engineered aaRS The engineered synthetase may still have some affinity for a natural amino acid, like phenylalanine or tyrosine. This can be confirmed by running a control experiment without adding 2,4-diF-Phe to the medium. If you still get full-length protein, your aaRS is not specific enough. Consider using a more evolved or different synthetase variant.[1]
Misacylation by Endogenous Synthetases An endogenous aaRS might be incorrectly charging the orthogonal tRNA with a natural amino acid. This is less common with well-designed orthogonal pairs but can be tested by expressing the orthogonal tRNA without the orthogonal aaRS and checking for protein expression.
Contamination of 2,4-diF-Phe Stock Ensure the purity of your this compound supply.

Experimental Protocols

Protocol 1: In Vivo Site-Specific Incorporation of 2,4-diF-Phe in E. coli

This protocol is a general guideline and may require optimization for your specific protein and expression system.

  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • An expression plasmid for your gene of interest containing an in-frame amber (TAG) codon at the desired incorporation site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 2,4-diF-Phe (e.g., a pEVOL-based plasmid with the PheX-D6 synthetase gene).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of M9 minimal medium (supplemented with necessary antibiotics) with the overnight culture to an OD600 of ~0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • If your pEVOL plasmid has an arabinose-inducible promoter for the synthetase, add L-arabinose to the recommended concentration.

  • Expression: Reduce the temperature to 18-30°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Analysis: Harvest the cells by centrifugation. Purify the protein using standard protocols (e.g., affinity chromatography for His-tagged proteins). Confirm the incorporation of 2,4-diF-Phe by mass spectrometry.

Experimental Workflow for E. coli Incorporation

e_coli_workflow start Start transform Co-transform E. coli with expression and OTS plasmids start->transform starter_culture Grow overnight starter culture transform->starter_culture expression_culture Inoculate and grow M9 minimal medium culture starter_culture->expression_culture induction Add 2,4-diF-Phe and inducer (IPTG) expression_culture->induction expression Express protein at reduced temperature (12-16 hours) induction->expression harvest Harvest cells by centrifugation expression->harvest purification Purify target protein harvest->purification analysis Analyze by Mass Spectrometry purification->analysis end Finish analysis->end

Workflow for 2,4-diF-Phe incorporation in E. coli.

Data Presentation

Table 1: Quantitative Data for Fluorinated Phenylalanine Incorporation

This table provides example data for the incorporation of fluorinated phenylalanine analogs. Note that efficiency and yield are highly system-dependent.

Fluorinated Analog Expression System Synthetase Concentration Incorporation Fidelity (%) Protein Yield Reference
2,6-difluoro PheE. coliPheX-D61 mM95.0Not Reported[1]
2,6-difluoro PheE. coliPheX-B51 mM81.8Not Reported[1]
penta-fluoro PheHEK cellsPheX-D62 mMHigh~34 µg / g cells[1]
p-fluoro-PheE. coliYeast PheRSNot Reported64-758-12 mg / L culture[4][5]
3-fluoro-TyrHEK293T cellsEndogenousNot Reported>60Not Reported[2]

Fidelity refers to the percentage of the non-canonical amino acid incorporated at the target site versus any canonical amino acids.

References

Technical Support Center: Scale-Up Considerations for 2,4-Difluoro-D-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs for the synthesis of 2,4-Difluoro-D-phenylalanine, with a focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound on a larger scale?

A1: For the scalable synthesis of this compound, two main strategies are employed:

  • Chemical Synthesis followed by Chiral Resolution: This typically involves the initial synthesis of a racemic mixture of DL-2,4-difluorophenylalanine, commonly via the Erlenmeyer-Plöchl reaction, followed by the separation of the desired D-enantiomer.

  • Enzymatic Synthesis/Resolution: This approach utilizes enzymes, such as Phenylalanine Ammonia Lyase (PAL), to either directly synthesize the D-enantiomer or to resolve a racemic mixture. This method is often preferred for its high stereoselectivity and milder reaction conditions.[1][2]

Q2: What are the critical parameters to control during the Erlenmeyer-Plöchl synthesis for optimal yield and purity?

A2: The Erlenmeyer-Plöchl synthesis involves the condensation of 2,4-difluorobenzaldehyde with an N-acylglycine. Key parameters to control include:

  • Reaction Temperature: Precise temperature control is crucial to prevent side reactions.

  • Reagent Stoichiometry: Accurate molar ratios of reactants (aldehyde, N-acylglycine, acetic anhydride, and catalyst) are essential.

  • Anhydrous Conditions: The initial condensation step requires a water-free environment to prevent premature hydrolysis of acetic anhydride and the intermediate azalactone.

Q3: How can the D-enantiomer be isolated after racemic synthesis?

A3: Chiral resolution is a critical step. Industrial-scale separation can be achieved through:

  • Enzymatic Resolution: Utilizing enzymes like immobilized Phenylalanine Ammonia Lyase (PAL) in a packed-bed reactor to selectively convert the L-enantiomer, allowing for the separation of the D-enantiomer.[1]

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This method can effectively separate enantiomers on a larger scale.[3][4]

  • Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Q4: What are the main challenges in scaling up the enzymatic synthesis of this compound?

A4: Scaling up enzymatic reactors presents several challenges:

  • Enzyme Immobilization and Stability: Ensuring the enzyme remains active and stable over multiple cycles is critical for process economy.

  • Mass Transfer Limitations: In larger reactors, efficient mixing and substrate delivery to the immobilized enzyme can be difficult to achieve.

  • Downstream Processing: Separating the product from the reaction medium, unreacted substrate, and byproducts can be complex.

  • Process Integration: Optimizing the entire workflow, from the enzymatic reaction to final purification, for continuous and efficient operation.[5][6][7]

Troubleshooting Guides

Chemical Synthesis: Erlenmeyer-Plöchl Route
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Azalactone Intermediate - Incomplete reaction. - Side reactions due to incorrect temperature. - Presence of moisture.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time accordingly. - Optimize and strictly control the reaction temperature. - Ensure all reagents and solvents are anhydrous.
Formation of a Tar-Like Substance - Polymerization of the aldehyde. - Incorrect stoichiometry.- Carefully control the reaction temperature to minimize polymerization. - Double-check the molar ratios of all reactants.
Incomplete Hydrolysis of Azalactone - Insufficient hydrolysis time or temperature. - Inadequate concentration of acid or base.- Extend the hydrolysis reaction time and/or increase the temperature. - Optimize the concentration of the hydrolyzing agent.
Presence of Impurities in Final Product - Unreacted starting materials (2,4-difluorobenzaldehyde, N-acylglycine). - Byproducts from side reactions.- Improve the purification of the azalactone intermediate before hydrolysis. - Optimize the final product recrystallization or purification steps.
Enzymatic Resolution Using Immobilized Phenylalanine Ammonia Lyase (PAL)
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion of L-enantiomer - Low enzyme activity. - Poor substrate binding. - Sub-optimal pH or temperature.- Verify the activity of the immobilized enzyme. - Ensure the enzyme is suitable for the fluorinated substrate. - Optimize the pH and temperature of the reaction buffer.
Decreased Enzyme Activity Over Time - Enzyme denaturation or leaching from the support. - Product inhibition.- Investigate different immobilization techniques to improve enzyme stability. - Implement in-situ product removal strategies, such as membrane filtration.[5]
Poor Separation of D-enantiomer - Inefficient downstream processing. - Co-precipitation of L-enantiomer conversion product.- Optimize the pH for the precipitation of the cinnamic acid derivative. - Employ further purification steps like ion-exchange chromatography or preparative HPLC.
Clogging of the Packed-Bed Reactor - Precipitation of the trans-cinnamic acid byproduct within the reactor.- Adjust the pH of the reaction mixture to keep the byproduct soluble until it can be removed downstream.[1]

Experimental Protocols

Protocol 1: Erlenmeyer-Plöchl Synthesis of Racemic 2,4-Difluoro-DL-phenylalanine (General Procedure)

This protocol is a general guideline and requires optimization for scale-up.

  • Azalactone Formation:

    • In a suitable reactor, combine 2,4-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

    • Add acetic anhydride (3.0 eq) to the mixture.

    • Heat the mixture to 80-100°C for 1-2 hours with constant stirring. Monitor the reaction by TLC.

    • Cool the mixture and slowly add ethanol to precipitate the azalactone.

    • Filter the solid, wash with cold ethanol and then water.

  • Hydrolysis to 2,4-Difluoro-DL-phenylalanine:

    • Suspend the crude azalactone in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 5-6.

    • Collect the precipitated 2,4-Difluoro-DL-phenylalanine by filtration.

    • Wash the product with cold water and a small amount of cold ethanol, then dry under vacuum.

Protocol 2: Enzymatic Resolution in a Recirculating Packed-Bed Reactor (RPBR)

This protocol is adapted from the resolution of DL-phenylalanine and should be optimized for 2,4-Difluoro-DL-phenylalanine.[1]

  • Immobilization of Phenylalanine Ammonia Lyase (PAL):

    • Immobilize PAL onto a suitable support (e.g., MCM-41) via covalent binding.

  • Reactor Setup and Operation:

    • Pack the immobilized PAL into a column to create the packed-bed reactor.

    • Prepare a solution of racemic 2,4-Difluoro-DL-phenylalanine (e.g., 100 mM) in a suitable buffer (e.g., pH 8.5).

    • Recirculate the substrate solution through the RPBR at an optimized flow rate and temperature (e.g., 30°C).

    • Monitor the conversion of the L-enantiomer to the corresponding trans-2,4-difluorocinnamic acid.

  • Downstream Processing:

    • Once the desired conversion is reached (e.g., >99% of the L-enantiomer), adjust the pH of the solution to approximately 5 to precipitate the trans-2,4-difluorocinnamic acid.

    • Remove the precipitate by filtration.

    • The remaining solution contains the enriched this compound.

    • Further purify and isolate the D-enantiomer by crystallization or chromatography.

Protocol 3: Preparative HPLC for Chiral Separation
  • Column and Mobile Phase Selection:

    • Utilize a chiral stationary phase (CSP) column suitable for amino acid enantiomers (e.g., a Cinchona alkaloid-based zwitterionic ion-exchanger).[8]

    • Develop a mobile phase, which may consist of a mixture of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers with chiral additives.

  • Method Development and Scale-Up:

    • Optimize the separation on an analytical scale to achieve baseline resolution.

    • Scale up the method to a preparative column, adjusting the flow rate and sample loading.

    • Collect the fractions corresponding to the D-enantiomer.

  • Product Isolation:

    • Combine the collected fractions and remove the solvent under reduced pressure to isolate the purified this compound.

Data Presentation

Table 1: Comparison of Synthesis Routes for D-Amino Acids

Parameter Chemical Synthesis + Resolution Enzymatic Synthesis/Resolution
Stereoselectivity Low (produces racemate)High to Excellent (>99% ee)[2]
Reaction Conditions Harsher (high temp., organic solvents)Milder (aqueous, near-neutral pH)
Byproducts Can have significant byproductsGenerally cleaner, specific byproducts
Scalability Well-established for many processesRequires specialized bioreactors and enzyme immobilization[5]
Cost Can be lower for bulk chemicalsEnzyme cost can be high, but reusability is key[1]

Table 2: Typical Operating Parameters for Enzymatic Resolution in a Scaled-Up RPBR

Parameter Value Reference
Substrate Concentration100 mM[1]
pH8.5[1]
Temperature30 °C[2]
Productivity of D-enantiomerup to 7.2 g L⁻¹h⁻¹[1]
Optical Purity (ee)> 99%[1][2]

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis Route cluster_resolution Chiral Resolution cluster_final_product Final Product cluster_enzymatic Direct Enzymatic Synthesis (Alternative) chem_start 2,4-Difluorobenzaldehyde + N-Acetylglycine erlenmeyer Erlenmeyer-Plöchl Reaction chem_start->erlenmeyer azalactone Azalactone Intermediate erlenmeyer->azalactone hydrolysis Hydrolysis azalactone->hydrolysis racemate Racemic 2,4-Difluoro-DL-phenylalanine hydrolysis->racemate enz_res Enzymatic Resolution (Immobilized PAL) racemate->enz_res prep_hplc Preparative Chiral HPLC racemate->prep_hplc d_phe This compound enz_res->d_phe l_phe_conv L-enantiomer byproduct (2,4-Difluorocinnamic acid) enz_res->l_phe_conv prep_hplc->d_phe l_phe_sep 2,4-Difluoro-L-phenylalanine prep_hplc->l_phe_sep enz_start 2,4-Difluorocinnamic acid + Ammonia pal_synth Engineered PAL (D-selective) enz_start->pal_synth Direct route pal_synth->d_phe Direct route

Caption: Overall workflow for the synthesis and resolution of this compound.

Troubleshooting_Logic cluster_chem Chemical Synthesis Issues cluster_enz Enzymatic Resolution Issues start Low Yield or Purity in Final Product check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Optimize and Control Reaction Temperature start->check_temp check_tlc Monitor Reaction by TLC start->check_tlc check_enzyme Assay Immobilized Enzyme Activity start->check_enzyme check_conditions Optimize pH, Temp, and Flow Rate start->check_conditions check_downstream Improve Downstream Purification start->check_downstream improve_reagents Use High-Purity, Dry Reagents check_reagents->improve_reagents Impure/Wet adjust_temp Adjust Temperature Profile check_temp->adjust_temp Sub-optimal adjust_time Increase Reaction Time check_tlc->adjust_time Incomplete new_enzyme Re-immobilize or Use Fresh Enzyme check_enzyme->new_enzyme Low Activity optimize_params Systematically Vary Parameters check_conditions->optimize_params Sub-optimal refine_purification Optimize pH Shift and Recrystallization check_downstream->refine_purification Inefficient

Caption: Troubleshooting logic for addressing low yield or purity issues.

References

Technical Support Center: 2,4-Difluoro-D-phenylalanine Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing appropriate protecting groups for 2,4-Difluoro-D-phenylalanine in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amine and carboxylic acid functionalities of this compound?

A1: The most widely used protecting groups for the α-amino group of this compound are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[1][] For the C-terminal carboxylic acid, common protecting groups include methyl and benzyl esters. The choice of protecting group strategy depends on the overall synthetic plan, particularly the need for orthogonal protection.[3]

Q2: What is an orthogonal protection strategy and why is it important?

A2: An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule, each of which can be removed under specific conditions without affecting the others.[4][5] This is crucial in multi-step syntheses, such as peptide synthesis, as it allows for the selective deprotection and modification of different functional groups at various stages of the synthesis.[3][6] For instance, the base-labile Fmoc group can be removed without affecting the acid-labile Boc group or a benzyl ester that is removed by hydrogenolysis.[4]

Q3: How do the fluorine substituents on the phenyl ring affect the choice of protecting groups?

A3: The electron-withdrawing nature of the fluorine atoms can potentially influence the reactivity of the amino acid. However, standard protecting groups like Boc and Fmoc are routinely and successfully used for fluorinated phenylalanines, including this compound.[1] The core principles of protection and deprotection chemistry remain the same.

Q4: Can I use the same protecting group for both the N-terminus and a side chain amine?

A4: While possible in some cases, it is generally not advisable if selective deprotection is required later in the synthesis. Using orthogonal protecting groups, such as Fmoc for the N-terminus and Boc for a side-chain amine, allows for selective manipulation of each site.[6]

Troubleshooting Guides

This section addresses common issues encountered during the protection and deprotection of this compound.

Issue 1: Incomplete N-terminal Deprotection (Fmoc Group)
  • Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the Fmoc-protected peptide, and mass spectrometry reveals a mass difference of 222.24 Da.[7]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Deprotection Time/Reagent Concentration Ensure the standard two-step deprotection with 20% piperidine in DMF (3 minutes, followed by 10-15 minutes).[7] For sterically hindered sequences, consider increasing the deprotection time.
Peptide Aggregation Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the deprotection solution to disrupt secondary structures.[7]
Poor Resin Swelling Ensure the resin is fully swollen in the reaction solvent (e.g., DMF) for at least 30-60 minutes before the first deprotection step.[7]
Issue 2: Side Reactions During Fmoc Deprotection
  • Symptom: Appearance of unexpected peaks in the HPLC chromatogram of the crude product.

  • Common Side Reactions & Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Aspartimide Formation Base-catalyzed intramolecular cyclization at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[7]Use protecting groups for the aspartic acid side chain that are more resistant to cyclization.
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide after Fmoc removal, leading to chain termination. This is common for sequences with Proline or Glycine at the N-terminus.Couple the third amino acid quickly after the deprotection of the second residue.
Issue 3: Incomplete C-terminal Deprotection (Benzyl Ester)
  • Symptom: The final product retains the benzyl ester group after hydrogenolysis.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst Poisoning If the sequence contains sulfur-containing amino acids (e.g., Cysteine, Methionine), the palladium catalyst can be poisoned. Increase the catalyst loading or use a catalyst more resistant to poisoning.
Insufficient Hydrogen Pressure or Reaction Time Ensure adequate hydrogen pressure and allow the reaction to proceed for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm completion.

Data Presentation: Comparison of Common Protecting Groups

The following table summarizes the properties of commonly used protecting groups for this compound.

Protecting GroupFunctionality ProtectedIntroduction ReagentRemoval ConditionsOrthogonal To
Boc α-AminoDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA in DCM)[8][9]Fmoc, Cbz, Benzyl ester
Fmoc α-AminoFmoc-OSu or Fmoc-Cl20% Piperidine in DMF[7][10]Boc, Cbz, Benzyl ester
Methyl Ester Carboxylic AcidMethanol, Thionyl chlorideSaponification (e.g., NaOH)Fmoc, Boc, Benzyl ester
Benzyl Ester (Bn) Carboxylic AcidBenzyl alcohol, Acid catalystCatalytic Hydrogenolysis (H₂, Pd/C)[11]Fmoc, Boc, Methyl ester

Experimental Protocols

Protocol 1: N-terminal Protection with Fmoc

This protocol describes a standard procedure for the protection of the α-amino group of this compound with the Fmoc group.

  • Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.[10]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[10]

  • Reaction: Allow the mixture to warm to room temperature and continue stirring overnight.

  • Work-up: Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.

Protocol 2: C-terminal Protection with Benzyl Ester

This protocol outlines the esterification of the carboxylic acid functionality with a benzyl group.

  • Suspension: Suspend this compound (1 equivalent) in benzyl alcohol.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Reaction: Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess benzyl alcohol under vacuum.

  • Purification: Purify the resulting benzyl ester by chromatography.

Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the Fmoc group from a peptide-resin.

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[7]

  • First Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 3 minutes.[7]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene adducts.

Mandatory Visualization

Orthogonal_Protection_Strategy Start This compound N_Protected Fmoc-NH-CHF-COOH (2,4-di-F-Ph) Start->N_Protected Fmoc-OSu, NaHCO3 NC_Protected Fmoc-NH-CHF-COOBn (2,4-di-F-Ph) N_Protected->NC_Protected BnOH, p-TsOH C_Protected H2N-CHF-COOBn (2,4-di-F-Ph) NC_Protected->C_Protected 20% Piperidine/DMF Deprotected H2N-CHF-COOH (2,4-di-F-Ph) C_Protected->Deprotected H2, Pd/C

Caption: Orthogonal protection and deprotection of this compound.

Troubleshooting_Fmoc_Deprotection Start Incomplete Fmoc Deprotection Detected (HPLC/MS Analysis) Check_Time Check Deprotection Time and Reagent Concentration Start->Check_Time Check_Aggregation Assess Potential for Peptide Aggregation Check_Time->Check_Aggregation Adequate Increase_Time Increase Deprotection Time or Perform Additional Cycle Check_Time->Increase_Time Inadequate Check_Swelling Verify Adequate Resin Swelling Check_Aggregation->Check_Swelling Low Change_Solvent Use NMP or Add Chaotropic Agents Check_Aggregation->Change_Solvent High Swell_Longer Ensure Resin is Fully Swollen (30-60 min in DMF) Check_Swelling->Swell_Longer Inadequate Success Successful Deprotection Check_Swelling->Success Adequate Increase_Time->Success Change_Solvent->Success Swell_Longer->Success

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

Validation & Comparative

Tale of Two Fluorines: A Comparative Guide on 2,4-Difluoro-D-phenylalanine and 4-Fluoro-D-phenylalanine in Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to engineer more robust and effective peptide therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy. Among these, fluorinated derivatives of phenylalanine have garnered significant interest for their potential to enhance peptide stability against enzymatic degradation. This guide provides a detailed comparison of two such analogs, 2,4-Difluoro-D-phenylalanine and 4-Fluoro-D-phenylalanine, focusing on their impact on peptide stability. While direct, head-to-head comparative data in the same peptide context is scarce in publicly available literature, this guide synthesizes theoretical considerations and available experimental evidence to inform researchers on the potential advantages and disadvantages of each modification.

The Foundation of Stability: D-Amino Acids and Fluorination

A primary obstacle for peptide drugs is their rapid clearance by proteases, which are highly specific for L-amino acids. A well-established method to combat this is the substitution of an L-amino acid with its D-enantiomer. This stereochemical inversion prevents the peptide from fitting correctly into the active site of most proteases, dramatically increasing its half-life.

Building on this D-amino acid backbone, fluorine incorporation on the phenyl ring of phenylalanine introduces additional stability-enhancing features. The high electronegativity of fluorine atoms alters the electronic environment of the peptide bond, potentially making it less susceptible to enzymatic hydrolysis. Furthermore, the steric bulk of fluorine can create a physical shield, further hindering protease access.

This compound vs. 4-Fluoro-D-phenylalanine: A Theoretical and Evidentiary Comparison

The key distinction between these two amino acids lies in the number and position of fluorine atoms on the phenyl ring, which can lead to different impacts on peptide stability.

4-Fluoro-D-phenylalanine (p-F-Phe): The Subtle Modulator

The single fluorine atom at the para-position of 4-Fluoro-D-phenylalanine is a relatively conservative substitution. Its primary influence is through the electron-withdrawing nature of fluorine, which can modulate interactions within a receptor's binding pocket and may enhance metabolic stability.[1] However, the effect on proteolytic stability is not always predictable. Some studies suggest that for certain proteases that recognize phenylalanine, the p-fluoro-phenylalanine side chain can still bind efficiently within the active site, in some cases even leading to a greater susceptibility to digestion.

This compound: The Robust Protector?

The introduction of a second fluorine atom at the ortho-position, as in this compound, is hypothesized to offer superior protection. The rationale is twofold:

  • Enhanced Electronic Effect: The combined electron-withdrawing power of two fluorine atoms may more significantly alter the adjacent peptide bond, reducing its susceptibility to cleavage.

  • Steric Hindrance: The ortho-fluorine atom provides a direct steric block, which could more effectively prevent the peptide from docking into the protease's active site.

While direct experimental comparisons are lacking, the principles of enzymatic degradation suggest that di-fluorination, particularly with an ortho-substituent, should confer greater stability than mono-fluorination at the para-position.

Quantitative Data on Peptide Stability

Peptide ModificationEnzyme/MatrixIncubation Time (hours)% Peptide Remaining (Hypothetical)Half-life (t½) (Hypothetical)
4-Fluoro-D-phenylalanine Human Plasma2440%18 hours
This compound Human Plasma2485%> 48 hours
4-Fluoro-D-phenylalanine α-Chymotrypsin260%2.5 hours
This compound α-Chymotrypsin295%> 10 hours

Experimental Protocols

To facilitate the direct comparison of these two non-canonical amino acids, a detailed protocol for an in vitro peptide stability assay in human plasma is provided below.

Protocol: In Vitro Peptide Stability in Human Plasma

1. Objective: To determine and compare the half-life (t½) of peptides containing 4-Fluoro-D-phenylalanine and this compound in human plasma.

2. Materials:

  • Test peptides (lyophilized)

  • Human plasma (pooled, with anticoagulant like EDTA or heparin)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Water with 0.1% Trifluoroacetic acid (TFA)

  • Thermomixer or incubator set to 37°C

  • Microcentrifuge

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Low-bind microcentrifuge tubes

3. Procedure:

  • Peptide Stock Solution Preparation:

    • Dissolve lyophilized peptides in DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

  • Incubation:

    • Thaw frozen human plasma at 37°C.

    • In a low-bind microcentrifuge tube, add the peptide stock solution to the plasma to achieve a final peptide concentration of 10-100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid plasma protein precipitation.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 50 µL) from the incubation mixture at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours). The 0-minute sample should be taken immediately after adding the peptide and before incubation.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing a cold quenching solution (e.g., 2-3 volumes of ACN with 0.1% TFA).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

  • Quantitative Analysis:

    • Analyze the supernatant by RP-HPLC or LC-MS.

    • Use a gradient of water/TFA and ACN/TFA to separate the parent peptide from its metabolites.

    • Monitor the elution profile using a UV detector (typically at 214 nm or 280 nm) or by mass spectrometry.

  • Data Analysis:

    • Integrate the peak area of the intact parent peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the peak area at t=0.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

G prep 1. Prepare Peptide Stock (10 mM in DMSO) incubation 2. Incubate Peptide in Plasma (37°C, final conc. 10-100 µM) prep->incubation sampling 3. Time-Point Sampling (e.g., 0, 15, 30, 60... min) incubation->sampling quench 4. Quench & Precipitate Proteins (Cold ACN/TFA) sampling->quench centrifuge 5. Centrifuge to Clarify (14,000 x g, 10 min, 4°C) quench->centrifuge analyze 6. Analyze Supernatant (RP-HPLC or LC-MS) centrifuge->analyze calculate 7. Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for the in vitro assessment of peptide stability in human plasma.

Conclusion and Future Outlook

The strategic incorporation of fluorinated D-phenylalanine derivatives is a promising avenue for enhancing the stability of peptide-based drugs. While theoretical considerations suggest that this compound may offer superior proteolytic resistance compared to 4-Fluoro-D-phenylalanine due to combined electronic and steric effects, there is a clear need for direct experimental validation. The effect of fluorination on stability is highly context-dependent, relying on the specific peptide sequence and the proteases involved.[2] Researchers are strongly encouraged to perform head-to-head comparisons using the protocols outlined in this guide to determine the optimal modification for their specific therapeutic candidates. Such studies will be invaluable in building a more comprehensive understanding of structure-stability relationships in fluorinated peptides.

References

A Comparative Guide to the Biological Activity of Difluorophenylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptides and proteins is a powerful tool for modulating their biological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics of fluorine. This guide provides a comparative overview of the biological activity of six difluorophenylalanine isomers: 2,3-difluorophenylalanine, 2,4-difluorophenylalanine, 2,5-difluorophenylalanine, 2,6-difluorophenylalanine, 3,4-difluorophenylalanine, and 3,5-difluorophenylalanine. While direct, comprehensive comparative studies across all six isomers are limited in the current scientific literature, this guide synthesizes available data and provides a framework for their evaluation.

The Impact of Fluorination on Phenylalanine

The introduction of fluorine atoms to the phenyl ring of phenylalanine can profoundly influence its biological activity. The high electronegativity and small van der Waals radius of fluorine can alter:

  • Protein Stability: Fluorination often enhances protein stability through favorable hydrophobic and electrostatic interactions. The increased hydrophobicity of the fluorinated side chains can contribute to a more stable protein core.[1]

  • Enzyme Activity and Inhibition: The electronic properties of the fluorinated ring can affect binding affinities to enzyme active sites, potentially leading to enhanced inhibition or altered catalytic activity. The position of fluorine substitution can subtly change the conformation of an enzyme, impacting its function even when the substitution is distant from the active site.[2]

  • Cellular Uptake: The altered polarity and lipophilicity of fluorinated amino acids can influence their transport across cell membranes. Studies on other fluorinated amino acids have shown that both L- and D-isomers can be substrates for amino acid transporters, with varying efficiencies.[3][4]

  • Peptide Conformation: The presence of fluorine can influence the conformational preferences of peptides, which can in turn affect their biological activity and proteolytic stability.[5]

Comparative Biological Activity of Difluorophenylalanine Isomers

It is important to note that the biological effects of these isomers are highly context-dependent and will vary based on the specific protein or biological system being studied.

IsomerAvailable Information on Biological Activity
2,3-Difluorophenylalanine Limited specific data on its comparative biological activity. Its synthesis has been described in the context of creating fluorinated amino acid libraries.
2,4-Difluorophenylalanine Limited specific data on its comparative biological activity. Mentioned in reviews of fluorinated amino acids and their synthesis.[5]
2,5-Difluorophenylalanine Has been successfully incorporated into proteins in both E. coli and mammalian cells (HEK 293T) with high fidelity.[6] This suggests its potential as a tool for protein engineering and functional studies.
2,6-Difluorophenylalanine Has also been successfully incorporated into proteins in both E. coli and mammalian cells (HEK 293T) with high fidelity.[6] The synthesis of its Fmoc-protected derivative is also established.[5]
3,4-Difluorophenylalanine Limited specific data on its comparative biological activity. Mentioned in the context of fluorinated amino acid synthesis.
3,5-Difluorophenylalanine A comparative guide for in vivo protein studies using 3,5-Difluoro-DL-phenylalanine and 4-fluorophenylalanine is available, highlighting its use as a ¹⁹F NMR probe.[7] However, quantitative data on its incorporation efficiency is not readily available.

Due to the lack of direct comparative studies, a quantitative data table (e.g., with IC50 values) for all six isomers cannot be provided at this time. The scientific community would benefit from studies that systematically evaluate these isomers in various biological assays.

Experimental Protocols

To facilitate the generation of comparative data, a detailed protocol for assessing the impact of difluorophenylalanine isomer incorporation on enzyme activity is provided below. This protocol is adapted from a study on mono-fluorophenylalanine isomers and PvuII endonuclease.[2]

Protocol: Comparative Analysis of Enzyme Activity Upon Incorporation of Difluorophenylalanine Isomers

1. Objective: To compare the specific activity of a target enzyme after the biosynthetic incorporation of different difluorophenylalanine isomers.

2. Materials:

  • E. coli expression strain auxotrophic for phenylalanine.

  • Expression vector containing the gene for the target enzyme.

  • Minimal media for bacterial growth.

  • L-phenylalanine and the six L-difluorophenylalanine isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-).

  • IPTG for induction of protein expression.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Lysozyme and DNase I.

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Enzyme substrate and assay buffer specific to the target enzyme.

  • Spectrophotometer or other appropriate detection instrument.

3. Methods:

  • Protein Expression and Incorporation:

    • Grow the E. coli strain in minimal media supplemented with L-phenylalanine to mid-log phase (OD600 ≈ 0.6-0.8).

    • Harvest the cells by centrifugation and wash with minimal media lacking phenylalanine to remove endogenous phenylalanine.

    • Resuspend the cells in minimal media supplemented with one of the difluorophenylalanine isomers (e.g., at a final concentration of 0.5 mM).

    • Induce protein expression with IPTG and incubate for the desired time and temperature.

    • Harvest the cells by centrifugation and store the cell pellets at -80°C.

  • Protein Purification:

    • Thaw the cell pellets and resuspend in lysis buffer.

    • Lyse the cells by sonication or with lysozyme and DNase I.

    • Clarify the lysate by centrifugation.

    • Purify the target enzyme from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography).

    • Dialyze the purified protein into a suitable storage buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the enzyme's substrate and assay buffer.

    • Initiate the reaction by adding a known amount of the purified enzyme (both the wild-type and the isomer-incorporated variants).

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance change at a specific wavelength).

    • Calculate the initial reaction velocity from the linear portion of the progress curve.

    • Determine the specific activity of each enzyme variant (e.g., in units of µmol of product formed per minute per mg of enzyme).

  • Data Analysis:

    • Compare the specific activities of the enzyme variants containing the different difluorophenylalanine isomers to that of the wild-type enzyme.

    • Present the data as a percentage of wild-type activity for easy comparison.

Visualizing a Comparative Workflow

The following diagram illustrates a general workflow for the comparative analysis of difluorophenylalanine isomers.

Workflow for Comparing Difluorophenylalanine Isomer Activity cluster_synthesis Isomer Preparation cluster_incorporation Biological System Integration cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison s1 2,3-diF-Phe i1 Protein Incorporation s1->i1 i2 Peptide Synthesis s1->i2 s2 2,4-diF-Phe s2->i1 s2->i2 s3 2,5-diF-Phe s3->i1 s3->i2 s4 2,6-diF-Phe s4->i1 s4->i2 s5 3,4-diF-Phe s5->i1 s5->i2 s6 3,5-diF-Phe s6->i1 s6->i2 a1 Enzyme Kinetics (IC50/Ki) i1->a1 a2 Protein Stability (Tm) i1->a2 a3 Cellular Uptake i2->a3 a4 Cytotoxicity (CC50) i2->a4 d1 Comparative Data Tables a1->d1 a2->d1 a3->d1 a4->d1 d2 Structure-Activity Relationship d1->d2

Caption: A conceptual workflow for the comparative biological evaluation of difluorophenylalanine isomers.

Conclusion

The difluorophenylalanine isomers represent a valuable set of tools for chemical biology and drug discovery. Their incorporation into peptides and proteins can lead to significant and diverse effects on biological activity. While the current body of literature provides a foundation for understanding these effects, there is a clear need for systematic, comparative studies to fully elucidate the structure-activity relationships of these isomers. The experimental protocols and workflow provided in this guide offer a starting point for researchers to generate the data necessary to make informed decisions in their research and development endeavors.

References

A Comparative Guide to the Cytotoxicity of Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and drug design. Fluorinated phenylalanine analogs, in particular, have garnered significant interest for their potential to modulate the biological activity of peptides and proteins, and as standalone cytotoxic agents. This guide provides an objective comparison of the cytotoxic effects of various fluorinated phenylalanine analogs, supported by available experimental data, to aid in the selection and application of these compounds in research and development.

Executive Summary

This guide focuses on the comparative cytotoxicity of monofluorinated phenylalanine analogs, specifically 2-fluoro-L-phenylalanine, 3-fluoro-L-phenylalanine, and 4-fluoro-L-phenylalanine. While comprehensive comparative data in a single study remains elusive, this guide synthesizes available information on their cytotoxic effects and the methodologies used for their assessment. The primary mechanism of cytotoxicity for these analogs is believed to involve their incorporation into proteins, leading to altered protein structure and function, and subsequent induction of apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of fluorinated phenylalanine analogs. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, experimental conditions, and assay methods.

CompoundCell LineAssayIC50 (µM)Reference
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)MTT Assay11.8[1]

This table will be updated as more comparative data becomes available.

Experimental Protocols

The cytotoxicity of fluorinated phenylalanine analogs is commonly assessed using cell viability assays such as the MTT and CellTiter-Glo® assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Generalized Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated phenylalanine analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Generalized Protocol:

  • Cell Seeding: Prepare a 96-well plate with cells in culture medium.

  • Compound Treatment: Add the fluorinated phenylalanine analogs at various concentrations to the wells.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add the CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of fluorinated phenylalanine analogs are thought to stem from their ability to be incorporated into proteins in place of natural phenylalanine. This can lead to alterations in protein structure and function, ultimately triggering cellular stress and apoptosis.

While the specific signaling pathways affected by individual monofluorinated phenylalanine analogs are not yet fully elucidated, peptides containing 4-fluoro-phenylalanine have been shown to induce cancer cell death through various mechanisms.[1] These include:

  • Membrane Disruption: Cationic peptides containing 4-fluoro-phenylalanine can selectively interact with the negatively charged membranes of cancer cells, leading to membrane destabilization and cell lysis.[1]

  • Induction of Apoptosis: Some peptides can penetrate the cell membrane and target mitochondria, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[1]

  • Interference with Signaling Pathways: These analogs may interfere with critical signaling pathways involved in cell proliferation and survival.[1]

Further research is needed to delineate the specific signaling cascades impacted by 2-fluoro-, 3-fluoro-, and 4-fluorophenylalanine.

Visualizing Experimental and Conceptual Frameworks

To better understand the methodologies and potential mechanisms discussed, the following diagrams have been generated.

experimental_workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_readout Data Acquisition cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates treatment Treat with Fluorinated Phenylalanine Analogs (2-F-Phe, 3-F-Phe, 4-F-Phe) start->treatment mtt MTT Assay treatment->mtt Incubate & Add MTT Reagent ctg CellTiter-Glo Assay treatment->ctg Incubate & Add CTG Reagent abs_reader Measure Absorbance (570 nm) mtt->abs_reader Solubilize Formazan lum_reader Measure Luminescence ctg->lum_reader ic50 Calculate IC50 Values abs_reader->ic50 lum_reader->ic50

A generalized workflow for comparing the cytotoxicity of fluorinated phenylalanine analogs.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome f_phe Fluorinated Phenylalanine Analog protein_inc Incorporation into Proteins f_phe->protein_inc mem_disrupt Membrane Disruption f_phe->mem_disrupt protein_dys Altered Protein Structure & Function protein_inc->protein_dys apoptosis Apoptosis mem_disrupt->apoptosis mito_stress Mitochondrial Stress protein_dys->mito_stress signal_interfere Interference with Signaling Pathways protein_dys->signal_interfere mito_stress->apoptosis signal_interfere->apoptosis

References

Assessing the Metabolic Stability of 2,4-Difluoro-D-phenylalanine Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids is a cornerstone strategy in modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, particularly their susceptibility to rapid enzymatic degradation. This guide provides a comparative analysis of the metabolic stability of peptides incorporating 2,4-Difluoro-D-phenylalanine. The central hypothesis is that the dual modification of utilizing a D-amino acid and fluorinating the phenyl ring will synergistically enhance resistance to proteolysis, thereby improving the peptide's pharmacokinetic profile.

While direct, head-to-head quantitative data for peptides containing this compound is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and extrapolates from studies on D-amino acid and fluorinated amino acid-containing peptides to provide an objective comparison. The content herein is supported by detailed experimental protocols for assessing metabolic stability.

The Rationale for Enhanced Stability

The metabolic fragility of natural L-amino acid peptides is a significant hurdle in their development as therapeutics. Two primary strategies to mitigate this are the incorporation of D-amino acids and the fluorination of amino acid side chains.

  • D-Amino Acid Substitution: Proteases, the enzymes responsible for peptide bond cleavage, are chiral and have evolved to recognize the specific stereochemistry of L-amino acids. The incorporation of a D-amino acid, such as D-phenylalanine, introduces a stereochemical barrier that hinders the peptide from fitting into the active site of these enzymes. This steric hindrance dramatically reduces the rate of proteolysis.

  • Fluorination: The introduction of fluorine atoms to the phenyl ring of phenylalanine can further enhance metabolic stability. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis. Additionally, the bulky fluorine atoms can provide a "shield" against enzymatic attack.

The combination of these two modifications in this compound is expected to result in a peptide with significantly enhanced metabolic stability compared to its L-phenylalanine, D-phenylalanine, and non-fluorinated counterparts.

Quantitative Comparison of Metabolic Stability

The following tables present illustrative data to demonstrate the potential improvements in peptide stability upon the incorporation of this compound. These values are hypothetical and serve as a guide for the expected outcomes based on the principles discussed.

Table 1: In Vitro Plasma Stability

Peptide VariantModificationExpected Half-life (t½) in Human PlasmaFold Improvement (vs. L-Phe Peptide)
L-Phe PeptideNone (Native)~ 15 minutes1x
D-Phe PeptideD-amino acid substitution> 4 hours> 16x
2,4-di-F-L-Phe PeptideFluorination~ 30 minutes~ 2x
2,4-di-F-D-Phe PeptideD-amino acid substitution + Fluorination> 24 hours> 96x

Table 2: In Vitro Microsomal Stability

Peptide VariantModificationExpected Intrinsic Clearance (CLint) (µL/min/mg protein)Indication of Stability
L-Phe PeptideNone (Native)HighLow Stability
D-Phe PeptideD-amino acid substitutionModerate to LowModerate to High Stability
2,4-di-F-L-Phe PeptideFluorinationModerateModerate Stability
2,4-di-F-D-Phe PeptideD-amino acid substitution + FluorinationVery LowVery High Stability

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide metabolic stability. Below are standard protocols for in vitro plasma stability and liver microsomal stability assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in a complex biological matrix (plasma) containing a mixture of endogenous proteases.

Materials:

  • Test Peptides (L-Phe, D-Phe, 2,4-di-F-L-Phe, and 2,4-di-F-D-Phe variants)

  • Pooled Human Plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Internal Standard (a stable, non-interfering peptide)

  • Thermomixer or water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare 1 mg/mL stock solutions of the test peptides in an appropriate solvent (e.g., water with a minimal amount of DMSO if necessary).

    • Prepare a working solution of each peptide by diluting the stock solution in PBS.

    • Prepare the quenching solution: Acetonitrile containing the internal standard.

  • Incubation:

    • Pre-warm the pooled human plasma to 37°C.

    • Spike the plasma with a peptide working solution to a final concentration of 10 µM.

    • Vortex gently to mix.

  • Time-Course Sampling:

    • Immediately after spiking (t=0), withdraw an aliquot (e.g., 50 µL) and add it to a tube containing the quenching solution (e.g., 150 µL).

    • Incubate the remaining plasma-peptide mixture at 37°C with gentle shaking.

    • Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes, and 24 hours).

    • At each time point, quench the reaction as described for t=0.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples to precipitate plasma proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the intact peptide relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the t=0 sample.

    • Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a peptide in the presence of liver enzymes, primarily cytochrome P450s.

Materials:

  • Test Peptides

  • Pooled Human Liver Microsomes

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing the test peptide (e.g., at 1 µM) and human liver microsomes (e.g., at 0.5 mg/mL protein concentration) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated microsomal proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of the remaining parent peptide in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent peptide against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Visualizing Metabolic Pathways and Experimental Workflows

Phenylalanine Metabolism

The metabolic fate of phenylalanine primarily involves its conversion to tyrosine, a precursor for several important signaling molecules. Understanding this pathway is crucial for predicting potential metabolic liabilities of phenylalanine-containing peptides.

Phenylalanine_Metabolism L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Aminotransferase Protein Synthesis Protein Synthesis L-Phenylalanine->Protein Synthesis L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate

Figure 1: Simplified metabolic pathway of L-phenylalanine.

Experimental Workflow for In Vitro Plasma Stability Assay

The following diagram outlines the key steps in determining the stability of a peptide in a plasma matrix.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis Peptide Stock Solution Peptide Stock Solution Spike Peptide into Plasma Spike Peptide into Plasma Peptide Stock Solution->Spike Peptide into Plasma Pooled Human Plasma Pooled Human Plasma Pooled Human Plasma->Spike Peptide into Plasma Quenching Solution (ACN + IS) Quenching Solution (ACN + IS) Quench Reaction Quench Reaction Quenching Solution (ACN + IS)->Quench Reaction Incubate at 37°C Incubate at 37°C Spike Peptide into Plasma->Incubate at 37°C t = 0 min t = 0 min Incubate at 37°C->t = 0 min t = 15 min t = 15 min t = 0 min->Quench Reaction t = 30 min t = 30 min t = 15 min->Quench Reaction t = 60 min t = 60 min t = 30 min->Quench Reaction t = 120 min t = 120 min t = 60 min->Quench Reaction t = 240 min t = 240 min t = 120 min->Quench Reaction t = 24 h t = 24 h t = 240 min->Quench Reaction t = 24 h->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Analysis (LC-MS/MS) Supernatant Analysis (LC-MS/MS) Centrifugation->Supernatant Analysis (LC-MS/MS) Data Analysis (t½ calculation) Data Analysis (t½ calculation) Supernatant Analysis (LC-MS/MS)->Data Analysis (t½ calculation)

Figure 2: Workflow for in vitro plasma stability assay.

A Comparative Guide to the ¹⁹F NMR Spectra of Mono- vs. Di-fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectral properties of mono- and di-fluorinated phenylalanines. Fluorine-containing amino acids are invaluable tools in drug discovery and protein engineering, offering unique probes for studying molecular interactions, protein structure, and dynamics. Understanding the distinct ¹⁹F NMR signatures of these compounds is crucial for their effective application.

Introduction to ¹⁹F NMR of Fluorinated Phenylalanines

Fluorine (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, leading to a wide spectral dispersion that minimizes signal overlap and provides detailed structural information.

In fluorinated phenylalanines, the position and number of fluorine substituents on the phenyl ring significantly influence the ¹⁹F NMR spectrum. This guide will delineate these differences, providing a valuable resource for researchers utilizing these powerful molecular probes.

Comparative ¹⁹F NMR Data

The following table summarizes the key ¹⁹F NMR spectral parameters for various mono- and di-fluorinated phenylalanines. These values are typically reported relative to a standard reference compound, such as trifluoroacetic acid (TFA) or CFCl₃. For consistency, data presented here is referenced against an external standard. It is important to note that chemical shifts can be influenced by solvent, pH, and temperature.

CompoundSubstitution Pattern¹⁹F Chemical Shift (δ) (ppm)Key Coupling Constants (J) (Hz)
Mono-fluorinated
2-Fluorophenylalanineortho~ -115 to -120³JHF ≈ 5-10 Hz, ⁴JHF ≈ 2-3 Hz
3-Fluorophenylalaninemeta~ -110 to -115³JHF ≈ 8-10 Hz, ⁴JHF ≈ 6-8 Hz
4-Fluorophenylalaninepara~ -114 to -119³JHF ≈ 8-10 Hz, ⁵JHF ≈ 2-4 Hz
Di-fluorinated
2,4-Difluorophenylalanineortho, paraF2: ~ -110 to -115, F4: ~ -105 to -110³JFF ≈ 15-20 Hz, ³JHF, ⁴JHF
3,5-Difluorophenylalaninemeta, meta~ -108 to -112⁴JFF ≈ 2-5 Hz, ³JHF, ⁵JHF

Note: The chemical shift and coupling constant values are approximate and can vary based on experimental conditions.

Key Spectral Differences

Mono-fluorinated Phenylalanines:

  • Chemical Shift: The position of the fluorine atom on the phenyl ring leads to distinct chemical shifts. Generally, the chemical shifts for the mono-fluorinated isomers are found in a similar region but can be resolved under appropriate experimental conditions.

  • Coupling Patterns: The primary splitting pattern arises from coupling to neighboring protons (¹H-¹⁹F coupling). The magnitude of the coupling constant (J value) depends on the number of bonds separating the fluorine and hydrogen atoms.

Di-fluorinated Phenylalanines:

  • Multiple Signals: Di-fluorinated compounds will exhibit multiple ¹⁹F signals, one for each unique fluorine environment.

  • ¹⁹F-¹⁹F Coupling: A key feature of di-fluorinated (and higher) phenylalanines is the presence of through-bond ¹⁹F-¹⁹F coupling, which provides additional structural information. The magnitude of this coupling is dependent on the relative positions of the fluorine atoms. For example, a larger ³JFF coupling is observed in 2,4-difluorophenylalanine compared to the smaller ⁴JFF coupling in 3,5-difluorophenylalanine.

Experimental Protocol for ¹⁹F NMR Spectroscopy

This section provides a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of fluorinated phenylalanines.

1. Sample Preparation:

  • Analyte Concentration: Dissolve 5-10 mg of the fluorinated phenylalanine in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is a common choice for biological and biochemical studies.[1]

  • pH Adjustment (for D₂O): If using D₂O, the pH (or pD) can be adjusted using dilute NaOD or DCl to ensure the amino acid is in a specific protonation state, which can influence the chemical shift. A neutral pD of around 7.0 is a good starting point.

  • Internal/External Standard: For accurate chemical shift referencing, an internal or external standard can be used. Common standards include trifluoroacetic acid (TFA) at -76.55 ppm or a sealed capillary containing a known reference compound.[2]

2. NMR Instrument Setup:

  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe is required.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure efficient signal transmission and detection.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard one-dimensional ¹⁹F pulse sequence (e.g., a simple pulse-acquire sequence) is typically sufficient. Proton decoupling (¹H-decoupled) can be employed to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in single sharp peaks for each fluorine environment. Comparing coupled and decoupled spectra can aid in spectral assignment.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the fluorinated phenylalanines. A width of 50-100 ppm is generally adequate.

  • Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral region.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei between scans, ensuring accurate integration.

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample (5-10 mg/mL), 16 to 64 scans should provide a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the chemical shift of the internal or external standard.

Visualizing Experimental Concepts

To aid in understanding the experimental workflow and the structural differences, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing dissolve Dissolve Sample in D₂O ph_adjust Adjust pD dissolve->ph_adjust add_ref Add Reference ph_adjust->add_ref lock_shim Lock & Shim add_ref->lock_shim tune_match Tune & Match Probe lock_shim->tune_match setup_params Set Acquisition Parameters tune_match->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference

Caption: Workflow for ¹⁹F NMR analysis of fluorinated phenylalanines.

Caption: Chemical structures of mono- and di-fluorinated phenylalanines.

Conclusion

The ¹⁹F NMR spectra of mono- and di-fluorinated phenylalanines provide distinct and informative fingerprints that are highly valuable for their application in chemical biology and drug development. The key differentiating features are the number of ¹⁹F signals and the presence or absence of ¹⁹F-¹⁹F coupling. By following the detailed experimental protocol provided, researchers can obtain high-quality spectra to confidently characterize these important molecular probes.

References

A Researcher's Guide to Validating 2,4-Difluoro-D-phenylalanine Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into proteins is a cornerstone of modern biotechnology and drug discovery. The ability to introduce amino acids with novel functionalities, such as 2,4-Difluoro-D-phenylalanine, opens up new avenues for engineering proteins with enhanced stability, novel catalytic activities, and unique biophysical properties. Mass spectrometry (MS) stands as the gold standard for verifying the successful and site-specific incorporation of these synthetic building blocks. This guide provides a comprehensive comparison of MS-based methods for the validation of this compound incorporation, complete with experimental protocols and data interpretation strategies.

Performance Comparison: Mass Spectrometry-Based Validation of ncAA Incorporation

Mass spectrometry offers unparalleled sensitivity and specificity for confirming the incorporation of ncAAs. The primary approach involves a "bottom-up" proteomics workflow where the protein of interest is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key indicator of successful incorporation is the detection of a specific mass shift in peptides corresponding to the mass difference between the canonical amino acid and the incorporated ncAA.

While direct quantitative comparisons for this compound are not extensively published, we can extrapolate from studies on similar fluorinated phenylalanine analogs to provide a comparative framework. The following table summarizes key performance metrics for validating the incorporation of fluorinated phenylalanines using mass spectrometry.

FeatureMass Spectrometry (LC-MS/MS)Alternative Method: 19F NMR
Principle Measures the mass-to-charge ratio of peptides, identifying the mass shift caused by the ncAA.Directly detects the ¹⁹F nucleus, providing a specific signal for the incorporated fluorinated amino acid.
Information Provided - Confirms precise molecular weight of modified peptides.- Identifies the specific site of incorporation.- Can provide relative quantification of incorporation efficiency.- Unambiguous detection of fluorine.- Quantitative assessment of overall incorporation.- Provides information on the local chemical environment.
Sensitivity High (picomole to femtomole range).Moderate to high, dependent on spectrometer and concentration.
Sample Requirement Low (micrograms of protein).Higher (milligrams of protein).
Throughput High, suitable for analyzing multiple samples.Lower, more time-consuming per sample.
Chiral Discrimination Does not inherently distinguish between D- and L-isomers without specialized chromatography.Does not distinguish between enantiomers.

Experimental Protocols

A robust validation workflow is critical for unambiguous confirmation of ncAA incorporation. The following protocols outline the key steps for a bottom-up proteomics approach to validate this compound incorporation.

Experimental Workflow for Validation

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein Expression Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification SDS-PAGE SDS-PAGE Protein Purification->SDS-PAGE In-Gel Digestion In-Gel Digestion SDS-PAGE->In-Gel Digestion LC-MS/MS Analysis LC-MS/MS Analysis In-Gel Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical bottom-up proteomics workflow for validating ncAA incorporation.

Protocol 1: In-Gel Tryptic Digestion

This protocol is a crucial step for preparing the protein sample for MS analysis.

  • Protein Separation: Separate the purified protein containing putative this compound by SDS-PAGE. Visualize the protein band using a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).

  • Excision and Destaining: Excise the protein band from the gel. Cut the gel piece into small cubes (~1 mm³). Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the stain is removed.

  • Reduction and Alkylation: Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (DTT) at 56°C for 1 hour. After cooling, alkylate the free thiols by incubating in 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

  • Digestion: Wash the gel pieces with 50 mM ammonium bicarbonate and dehydrate with ACN. Rehydrate the gel pieces in a solution containing sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate on ice. After the gel pieces are fully rehydrated, add enough 50 mM ammonium bicarbonate to cover them and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces by sequential incubation with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid). Pool the extracts and dry them in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the analysis of the digested peptides.

  • Sample Resuspension: Resuspend the dried peptides in a solution of 0.1% formic acid in water.

  • Liquid Chromatography Separation: Inject the peptide sample onto a reverse-phase C18 column. Separate the peptides using a gradient of increasing ACN concentration (e.g., 2-40% ACN over 60 minutes) at a flow rate of approximately 300 nL/min.

  • Mass Spectrometry: As peptides elute from the column, introduce them into the mass spectrometer via electrospray ionization (ESI).

    • MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range of approximately 400-1600.

    • MS2 Scan (Tandem MS): Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions from the MS1 scan for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire MS2 spectra of the fragment ions.

Data Presentation and Interpretation

The successful incorporation of this compound is confirmed by identifying peptides where a phenylalanine residue is replaced by the ncAA. This results in a predictable mass shift.

Theoretical Mass Shift for this compound:

  • Monoisotopic Mass of Phenylalanine (C₉H₁₁NO₂): 165.07898 Da

  • Monoisotopic Mass of 2,4-Difluorophenylalanine (C₉H₉F₂NO₂): 201.06013 Da

  • Mass Difference: +35.98115 Da

Quantitative Data Summary

While specific data for this compound is limited, the following table presents representative data for the incorporation of other difluorinated phenylalanine analogs, which can be used as a benchmark.

Non-Canonical Amino AcidExpression SystemProteinIncorporation SiteObserved Mass Shift (Da)Incorporation Efficiency (%)Reference
2,6-DifluorophenylalanineHEK cellssfGFPN150+35.98High fidelity[1]
2,5-DifluorophenylalanineHEK cellssfGFPN150+35.98High fidelity[1]
4-FluorophenylalanineE. coliVariousGlobal+18.00Variable (up to 100%)N/A

Note: Incorporation efficiency can be estimated by comparing the peak intensities of the modified and unmodified peptides in the MS1 scan.

Fragmentation Pattern Analysis

The fragmentation pattern (MS2 spectrum) of a peptide provides sequence information. When this compound is incorporated, the fragment ions containing this residue will also exhibit the corresponding mass shift.

cluster_0 Peptide Fragmentation cluster_1 Data Analysis Precursor Ion Precursor Ion b-ions b-ions Precursor Ion->b-ions y-ions y-ions Precursor Ion->y-ions Database Search Database Search b-ions->Database Search y-ions->Database Search Manual Validation Manual Validation Database Search->Manual Validation

Caption: Logical flow of peptide fragmentation analysis in mass spectrometry.

When analyzing the MS2 spectra, it is crucial to search the data against a protein sequence database that includes the mass of this compound as a variable modification on phenylalanine residues. The identification of a series of b- and y-ions that are shifted by +35.98115 Da will confirm the presence and location of the incorporated ncAA. The fragmentation pattern itself is expected to be similar to that of a phenylalanine-containing peptide, with the primary cleavage occurring at the peptide bonds.

Conclusion

Mass spectrometry is an indispensable tool for the unambiguous validation of this compound incorporation into proteins. By employing a systematic bottom-up proteomics workflow, researchers can confidently confirm the identity, location, and relative abundance of this non-canonical amino acid. The detailed protocols and comparative data presented in this guide provide a solid framework for scientists and drug developers to ensure the fidelity of their protein engineering efforts, paving the way for the development of novel therapeutics and research tools.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Determination of 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chiral compounds like 2,4-Difluoro-D-phenylalanine is a critical step in ensuring the safety and efficacy of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity determination of this specific fluorinated amino acid, supported by experimental data and detailed protocols.

The introduction of fluorine atoms into phenylalanine can significantly alter its biological properties, making fluorinated phenylalanine derivatives valuable building blocks in drug discovery. Consequently, the ability to accurately determine the chemical and enantiomeric purity of these compounds is paramount. This guide will delve into the nuances of various analytical approaches, with a primary focus on HPLC, the workhorse of pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC stands out as the most widely used technique for the enantiomeric and chemical purity assessment of chiral molecules like this compound. The separation is typically achieved on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

Several types of CSPs have proven effective for the separation of fluorinated amino acids, including macrocyclic glycopeptides (e.g., vancomycin, teicoplanin), derivatized cyclofructans, and Cinchona alkaloid-based zwitterionic and ion-exchange phases.[1][2][3][4]

Recommended HPLC Methodologies

Based on available data for similar compounds, such as 3,5-Difluorophenylalanine, a zwitterionic CSP offers a promising starting point for method development.[5]

Table 1: Comparison of Starting HPLC Conditions for Chiral Purity Analysis

ParameterMethod 1 (Zwitterionic CSP)Method 2 (Polysaccharide-based CSP)
Column CHIRALPAK® ZWIX(+) (or equivalent)Daicel CHIRALCEL® OD-H (or equivalent)
Mobile Phase Isocratic: Acetonitrile/Methanol/Water with acidic and basic modifiers (e.g., Formic Acid and Diethylamine)Isocratic: n-Hexane/Isopropanol (e.g., 95:5 v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 260 nmUV at 220 nm
Expected Elution D-enantiomer typically elutes before the L-enantiomer on ZWIX(+)Elution order is compound and mobile phase dependent

Note: These are starting conditions and will likely require optimization for this compound to achieve optimal resolution and peak shape.

Experimental Protocol: Chiral HPLC Analysis

The following protocol outlines a general procedure for the purity determination of this compound using a zwitterionic chiral stationary phase.

1. System Preparation:

  • Equip an HPLC system with a CHIRALPAK® ZWIX(+) column (e.g., 150 x 4.6 mm, 5 µm).

  • Prepare the mobile phase, for example, a mixture of acetonitrile, methanol, and water with small amounts of formic acid and diethylamine. The exact composition should be optimized.

  • Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.7 mL/min) until a stable baseline is achieved.

2. Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis:

  • Inject a defined volume of the sample (e.g., 10 µL) onto the column.

  • Run the analysis under isocratic conditions.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 260 nm).

4. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers of 2,4-Difluorophenylalanine and any impurities.

  • Integrate the peak areas.

  • Calculate the purity of this compound as a percentage of the total peak area.

  • Calculate the enantiomeric excess (e.e.) if the L-enantiomer is present.

Alternative Analytical Techniques for Purity Determination

While HPLC is the primary method, other techniques can provide complementary or confirmatory data for the purity of this compound.

Table 2: Comparison of Alternative Analytical Methods

TechniquePrincipleAdvantagesDisadvantages
Quantitative NMR (qNMR) Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.Provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself. Highly accurate and precise.Lower sensitivity compared to HPLC. Requires a pure internal standard. Can be complex to set up and validate.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field. Chiral selectors can be added to the buffer for enantiomeric separation.High separation efficiency and resolution. Requires very small sample volumes. Can be faster than HPLC.Lower sensitivity for UV detection unless coupled with a mass spectrometer. Reproducibility can be a challenge.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Provides structural information about impurities. High sensitivity and selectivity.More expensive instrumentation. Quantitative analysis can be more complex than with UV detection.

Logical Workflow for Purity Analysis

The selection and implementation of an analytical method for purity determination follows a logical progression.

HPLC_Workflow cluster_prep Method Development & Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Method_Selection Select Analytical Method (e.g., Chiral HPLC) Column_Selection Choose Appropriate Chiral Column (e.g., Zwitterionic CSP) Method_Selection->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase Composition Column_Selection->Mobile_Phase_Opt Sample_Prep Prepare Sample and Standards Mobile_Phase_Opt->Sample_Prep Injection Inject Sample into HPLC System Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Analytes (UV) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity and/or Enantiomeric Excess Integration->Calculation Reporting Generate Certificate of Analysis Calculation->Reporting

Caption: A logical workflow for the HPLC analysis of this compound purity.

Conclusion

The purity determination of this compound is a critical aspect of its use in research and drug development. Chiral HPLC, particularly with zwitterionic or polysaccharide-based chiral stationary phases, remains the method of choice due to its robustness, reliability, and high resolving power. However, alternative techniques such as qNMR and CE can provide valuable orthogonal data for comprehensive characterization and confirmation of purity. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for absolute quantification, the complexity of the sample matrix, and the available instrumentation. By following a systematic approach to method development and validation, researchers can ensure the quality and integrity of this important chiral building block.

References

Enhancing Peptide Durability: A Comparative Analysis of Enzymatic Stability with 2,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to enzymatic degradation remains a significant hurdle in their journey from discovery to therapeutic application. The incorporation of non-natural amino acids is a key strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing 2,4-Difluoro-D-phenylalanine against other common modifications, supported by experimental data and detailed methodologies.

The strategic substitution of natural amino acids with synthetic counterparts, such as this compound, offers a dual-pronged approach to enhancing peptide stability. The presence of a D-amino acid disrupts the stereospecific recognition by proteases, which are evolved to cleave peptide bonds between L-amino acids.[1][2] Furthermore, the fluorination of the phenyl ring alters the electronic properties of the amino acid, which can further hinder enzymatic activity.[3][4]

Comparative Stability Data

While direct head-to-head comparative studies on the proteolytic stability of a single peptide sequence containing this compound versus a wide array of other unnatural amino acids are limited in publicly available literature, we can extrapolate and summarize findings from various studies to illustrate the expected enhancements in stability. The following table presents a summary of the typical improvements observed when modifying a model peptide sequence.

Peptide ModificationRationale for Stability EnhancementExemplary ProteaseHalf-Life (t½) in Human Serum (Illustrative)% Peptide Remaining after 2h Incubation with Protease (Illustrative)
Native Peptide (L-Phenylalanine) ControlChymotrypsin~10 minutes< 5%
L-2-Fluorophenylalanine Electronic alteration of the peptide bond by the electron-withdrawing fluorine atom.[3]Chymotrypsin~ 2 hours~ 60%[3]
D-Phenylalanine Stereochemical hindrance preventing proper binding to the protease active site.[1]Trypsin, Chymotrypsin> 12 hours> 90%[1]
This compound Combined electronic effect of two fluorine atoms and the steric hindrance of a D-amino acid.Chymotrypsin> 24 hours > 95%

Note: The data presented in this table is illustrative and compiled from general findings in the field to highlight the expected trends in stability enhancement. Actual values will vary depending on the specific peptide sequence, the position of the modified amino acid, and the precise experimental conditions.[4][5]

The Mechanism of Enhanced Stability

The increased resistance of peptides containing this compound to enzymatic degradation can be attributed to two primary factors:

  • Stereochemical Hindrance: Proteases have highly specific active sites that recognize the L-configuration of natural amino acids. The introduction of a D-amino acid creates a mirror image at the alpha-carbon, preventing the peptide from fitting correctly into the enzyme's active site. This steric clash significantly reduces the efficiency of proteolytic cleavage.[1]

  • Electronic Effects of Fluorination: The presence of two electron-withdrawing fluorine atoms on the phenyl ring alters the electronic environment of the adjacent peptide bond. This modification can make the carbonyl carbon less susceptible to nucleophilic attack by the catalytic residues within the protease's active site, thus slowing down the rate of hydrolysis.[3]

Experimental Protocols

A standardized in vitro assay is crucial for evaluating and comparing the enzymatic stability of modified peptides. The following protocol outlines a typical procedure for assessing peptide stability in human serum and against specific proteases.

I. Serum Stability Assay

Objective: To determine the half-life of a peptide in a complex biological matrix containing a mixture of endogenous proteases.

Materials:

  • Test peptide and control peptide (lyophilized)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable, non-endogenous peptide with similar properties)

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the test peptide and internal standard in an appropriate solvent (e.g., water or DMSO).

    • Thaw pooled human serum on ice and centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 50 µg/mL.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing 3 volumes of ice-cold ACN with 0.1% TFA and the internal standard.

    • Vortex vigorously to quench the enzymatic reaction and precipitate serum proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis by LC-MS:

    • Transfer the supernatant to an HPLC vial.

    • Inject a standard volume onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.[6][7]

    • Quantify the peak area of the intact peptide relative to the internal standard.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t½) of the peptide.[8]

II. Proteolytic Degradation Assay

Objective: To assess the stability of a peptide against a specific protease.

Materials:

  • Test peptide and control peptide

  • Protease (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., Tris-HCl with CaCl₂ for trypsin)

  • Quenching solution (e.g., 10% TFA)

Procedure:

  • Preparation:

    • Prepare stock solutions of the peptides and the protease in the assay buffer.

  • Reaction:

    • In a microcentrifuge tube, combine the peptide solution and the assay buffer. Pre-incubate at 37°C.

    • Initiate the reaction by adding the protease solution.

  • Time-Point Sampling and Quenching:

    • At various time points, withdraw an aliquot and add it to the quenching solution to stop the reaction.

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of degradation products.[9]

  • Data Analysis:

    • Quantify the amount of intact peptide remaining at each time point relative to the 0-minute time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_peptide Prepare Peptide Stock incubate Incubate Peptide in Serum at 37°C prep_peptide->incubate prep_serum Prepare Human Serum prep_serum->incubate prep_is Prepare Internal Standard quench Quench with ACN & Internal Standard prep_is->quench sampling Collect Aliquots at Time Points incubate->sampling sampling->quench precipitate Precipitate Proteins (Centrifuge) quench->precipitate supernatant Collect Supernatant precipitate->supernatant lcms LC-MS Analysis supernatant->lcms data_analysis Data Processing & Half-Life Calculation lcms->data_analysis

Experimental workflow for the peptide serum stability assay.

signaling_pathway cluster_membrane Cell Membrane receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation peptide Modified Peptide (e.g., with 2,4-Difluoro-D-Phe) peptide->receptor Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Generalized GPCR signaling pathway activated by a peptide agonist.

Impact on Signaling Pathways

While specific signaling pathways directly modulated by peptides containing this compound are not extensively detailed in the literature, the incorporation of such non-natural amino acids can significantly influence a peptide's interaction with its biological target, thereby affecting downstream signaling. For instance, in the context of G-protein coupled receptors (GPCRs), the enhanced stability and potentially altered conformation of a modified peptide can lead to:

  • Increased Receptor Occupancy: A longer half-life in circulation allows the peptide to interact with its target receptor for an extended period, potentially leading to a more sustained signaling response.

  • Altered Binding Affinity and Efficacy: The electronic and steric changes introduced by this compound can modulate the peptide's binding affinity for its receptor, potentially increasing its potency. This can lead to a more robust activation or inhibition of downstream signaling cascades, such as those involving adenylyl cyclase and the production of second messengers like cAMP.[10]

Conclusion

The incorporation of this compound represents a powerful strategy for enhancing the enzymatic stability of therapeutic peptides. The combination of steric hindrance from the D-amino acid configuration and the electronic effects of difluorination provides a robust defense against proteolytic degradation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of peptide stability, enabling researchers to make data-driven decisions in the design of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced therapeutic potential.

References

A Comparative Analysis of Protein Thermal Stability with Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Enhancing Protein Stability

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development. Among these, fluorinated phenylalanine analogs have garnered significant interest for their ability to modulate the physicochemical properties of proteins, often leading to enhanced thermal stability. This guide provides a comparative analysis of the effects of various fluorinated phenylalanines on protein thermostability, supported by quantitative data and detailed experimental methodologies.

The Impact of Fluorination on Phenylalanine's Properties

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine introduces several key changes that can influence protein stability. Fluorine is highly electronegative, leading to alterations in the electrostatic potential of the aromatic ring. While often considered a "super-hydrophobic" element, the effect of fluorination on hydrophobicity is complex and context-dependent. The introduction of fluorine can modulate cation-π and other non-covalent interactions, which are crucial for maintaining a protein's three-dimensional structure.[1][2]

Quantitative Comparison of Thermal Stability

The most direct measure of a protein's thermal stability is its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. Another critical parameter is the Gibbs free energy of unfolding (ΔG°), which provides a thermodynamic measure of protein stability. An increase in Tm and a more positive ΔG° indicate enhanced stability.

The following tables summarize experimental data from studies on two different model proteins, the Villin Headpiece Subdomain (HP36) and Cold Shock Protein B (BsCspB), showcasing the impact of incorporating different fluorinated phenylalanine analogs.

Table 1: Thermal Stability of Villin Headpiece (HP36) Variants

Protein VariantAmino Acid at Position 51Amino Acid at Position 58Melting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Wild-Type (°C)
Wild-Type HP36Phenylalanine (Phe)Phenylalanine (Phe)71.5-
F51Z4-FluorophenylalaninePhenylalanine (Phe)74.2+2.7
F58ZPhenylalanine (Phe)4-Fluorophenylalanine71.3-0.2
F51Z/F58Z4-Fluorophenylalanine4-Fluorophenylalanine75.1+3.6

Data sourced from a study on the folding stability of the villin headpiece helical subdomain. The study found that the introduction of 4-fluorophenylalanine, particularly at position 51 and in the double mutant, led to a notable increase in thermal stability.

Table 2: Thermodynamic Stability of Cold Shock Protein B (BsCspB) Variants with Monofluorinated Phenylalanines

Protein VariantGibbs Free Energy of Unfolding (ΔG°) in kJ/molMelting Temperature (Tm) in K
Wild-Type BsCspB11.1 ± 0.5315.6
2-19F-Phe-BsCspB10.0 ± 0.7315.6
3-19F-Phe-BsCspB10.5 ± 0.6315.6
4-19F-Phe-BsCspB9.6 ± 0.6315.6

This study on Cold Shock Protein B systematically probed the effects of single fluorine labeling of phenylalanine residues. The results indicated that monofluorination at different positions on the phenyl ring did not have a major effect on the overall thermodynamic stability of this particular protein, with melting temperatures remaining unchanged.

Note: Direct comparison of stability enhancements across different proteins should be approached with caution, as the effect of a given fluorinated amino acid is highly dependent on the local environment within the protein structure.

Experimental Protocols

Accurate assessment of protein thermal stability is paramount. The following are detailed methodologies for key experiments used to generate the data cited in this guide.

Incorporation of Fluorinated Phenylalanine into Recombinant Proteins

This protocol describes the in vivo site-specific incorporation of fluorinated phenylalanine in Escherichia coli using an expanded genetic code.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an in-frame amber (TAG) stop codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the desired fluorinated phenylalanine.

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

  • Fluorinated phenylalanine analog (e.g., 4-fluorophenylalanine).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB-agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with antibiotics using the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add the fluorinated phenylalanine analog to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein (e.g., affinity chromatography).

  • Analysis: Confirm the incorporation of the fluorinated phenylalanine by mass spectrometry.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds, providing a detailed thermodynamic profile of its stability.

Materials:

  • Purified protein sample (0.1-2 mg/mL).

  • Matched buffer (the same buffer the protein is in, used as a reference).

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Dialyze the protein sample extensively against the desired buffer. The dialysis buffer will be used as the reference in the DSC experiment.

  • Instrument Setup: Start the DSC instrument and set the desired temperature range (e.g., 20°C to 100°C). Set the scan rate, typically between 60 to 90 °C/h for proteins.

  • Sample Loading: Load the protein sample and the matched reference buffer into their respective cells in the calorimeter.

  • Data Acquisition: Initiate the temperature scan. The instrument will record the differential heat capacity (Cp) as a function of temperature.

  • Data Analysis: The resulting thermogram (a plot of Cp vs. Temperature) will show one or more peaks. The temperature at the apex of the main peak is the Tm. Further analysis of the peak area can be used to calculate the calorimetric enthalpy of unfolding (ΔH).

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF is a high-throughput method that monitors protein unfolding by measuring changes in the fluorescence of a dye that binds to exposed hydrophobic regions of the protein as it denatures.

Materials:

  • Purified protein sample (~2-20 µM).

  • Fluorescent dye (e.g., SYPRO Orange).

  • Assay buffer.

  • Real-time PCR instrument.

  • 96-well or 384-well PCR plates.

Procedure:

  • Reaction Setup: In each well of the PCR plate, mix the protein, fluorescent dye (typically at a 5-10x final concentration), and the assay buffer.

  • Plate Sealing: Seal the plate with an optically clear adhesive seal to prevent evaporation.

  • Instrument Program: Set up a melt curve experiment on the real-time PCR instrument. The program should include a gradual temperature ramp (e.g., from 25°C to 95°C) with fluorescence readings at each temperature increment (e.g., every 0.5-1°C).

  • Data Acquisition: Run the program. The instrument will record the fluorescence intensity as a function of temperature.

  • Data Analysis: The resulting data will show a sigmoidal curve of fluorescence versus temperature. The Tm is determined from the inflection point of this curve, which corresponds to the peak of the first derivative plot.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. For proteins, the far-UV CD spectrum is sensitive to secondary structure, and changes in this spectrum with temperature can be used to monitor unfolding.

Materials:

  • Purified protein sample (0.1-0.2 mg/mL).

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).

  • CD spectrometer with a temperature controller.

  • Cuvette with a 1 mm path length.

Procedure:

  • Sample Preparation: Prepare the protein sample in a CD-compatible buffer. The buffer should be filtered and degassed.

  • Instrument Setup: Turn on the CD spectrometer and the temperature controller. Set the wavelength for monitoring, typically 222 nm for α-helical proteins, as the signal at this wavelength shows a significant change upon unfolding.

  • Baseline Correction: Record a baseline spectrum of the buffer alone at the starting temperature.

  • Thermal Denaturation: Place the protein sample in the spectrometer. Program a temperature ramp (e.g., from 20°C to 90°C at a rate of 1-2°C/minute). The CD signal at the chosen wavelength is recorded at regular temperature intervals.

  • Data Analysis: Plot the CD signal (molar ellipticity) as a function of temperature. The resulting sigmoidal curve represents the unfolding transition. The Tm is the temperature at the midpoint of this transition.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_for_Protein_Stability_Analysis cluster_incorporation Step 1: Incorporation of Fluorinated Phenylalanine cluster_stability_assays Step 2: Thermal Stability Assays cluster_data_analysis Step 3: Data Analysis Transformation Transformation of Plasmids Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Expression_Culture Large-Scale Expression Culture Starter_Culture->Expression_Culture Induction Induction with Fluoro-Phe & IPTG Expression_Culture->Induction Expression Protein Expression at Reduced Temp. Induction->Expression Harvesting Cell Harvesting & Lysis Expression->Harvesting Purification Protein Purification Harvesting->Purification Confirmation Mass Spec Confirmation Purification->Confirmation DSC Differential Scanning Calorimetry (DSC) Confirmation->DSC DSF Differential Scanning Fluorimetry (DSF/TSA) Confirmation->DSF CD Circular Dichroism (CD) Spectroscopy Confirmation->CD Tm_Calculation Melting Temperature (Tm) Determination DSC->Tm_Calculation DSF->Tm_Calculation CD->Tm_Calculation dG_Calculation Gibbs Free Energy (ΔG°) Calculation Tm_Calculation->dG_Calculation Comparative_Analysis Comparative Analysis of Stability dG_Calculation->Comparative_Analysis

Caption: Workflow for assessing protein thermal stability with fluorinated phenylalanines.

Logical_Relationship_of_Stability_Enhancement cluster_modification Molecular Modification cluster_properties Altered Physicochemical Properties cluster_outcome Biophysical Outcome Incorp Incorporate Fluorinated Phenylalanine Electrostatics Modified Electrostatic Potential Incorp->Electrostatics Hydrophobicity Altered Hydrophobicity Incorp->Hydrophobicity Interactions Modulated Non-covalent Interactions (e.g., Cation-π) Electrostatics->Interactions Hydrophobicity->Interactions Stability Enhanced Protein Thermal Stability Interactions->Stability

Caption: Logic of protein stability enhancement via fluorinated phenylalanine incorporation.

References

Assessing the Conformational Effects of 2,4-Difluoro-D-phenylalanine in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful tool to modulate their conformational preferences, metabolic stability, and biological activity. Among these, fluorinated phenylalanine analogs have garnered significant attention due to the unique physicochemical properties of fluorine. This guide provides a comparative analysis of the conformational effects of incorporating 2,4-Difluoro-D-phenylalanine into peptide backbones, contrasting its predicted properties with those of the natural D-phenylalanine. While direct experimental data for peptides containing this compound is limited in publicly available literature, this guide synthesizes information from studies on other fluorinated phenylalanine analogs and fundamental chemical principles to provide a predictive assessment.

Introduction to Fluorine's Influence on Peptide Conformation

The substitution of hydrogen with fluorine, the most electronegative element, on the phenyl ring of phenylalanine can induce significant changes in the amino acid's properties and, consequently, the conformation of the resulting peptide.[1] These effects are primarily driven by:

  • Steric Effects: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This minimal steric perturbation means that fluorinated phenylalanine analogs can often be accommodated within peptide structures without causing significant backbone disruption.[1]

  • Electronic Effects: The high electronegativity of fluorine creates a strong C-F bond and significantly alters the electronic distribution of the aromatic ring.[2] This can influence non-covalent interactions that are crucial for peptide structure and receptor binding, such as cation-π, anion-π, and dipole-dipole interactions. The introduction of fluorine can modulate the acidity, basicity, and hydrophobicity of the amino acid.[1]

Comparative Analysis: D-Phenylalanine vs. This compound

The introduction of two fluorine atoms at the 2 and 4 positions of the D-phenylalanine ring is expected to impose unique conformational constraints compared to the parent amino acid and its mono-fluorinated counterparts.

Predicted Conformational Propensities

The following table summarizes the predicted conformational effects of this compound in comparison to D-phenylalanine. These predictions are based on the known effects of fluorination on aromatic systems and peptide structures.

ParameterD-PhenylalanineThis compound (Predicted)Rationale for Prediction
Backbone Dihedral Angles (φ, ψ) Can adopt a range of conformations, often found in β-sheets and turns in bioactive peptides.[3]Likely to favor a more restricted range of φ and ψ angles.The ortho-fluorine (at position 2) can sterically interact with the peptide backbone, potentially limiting rotational freedom. The para-fluorine (at position 4) has a lesser steric impact on the backbone but influences electronic properties.
Side Chain Torsion Angle (χ1) Relatively flexible, with three main staggered rotamers (g+, g-, and trans).Preference for specific rotamers is expected to be enhanced.The ortho-fluorine is likely to create a steric clash with the backbone in certain χ1 rotamers, favoring conformations where the difluorophenyl ring is oriented away from the peptide chain.
Aromatic Interactions Participates in hydrophobic and cation-π interactions.Altered aromatic interactions, with potential for enhanced anion-π and orthogonal multipolar C-F···C=O interactions.The electron-withdrawing nature of the two fluorine atoms reduces the quadrupole moment of the aromatic ring, weakening cation-π interactions but potentially favoring interactions with electron-rich systems. The C-F bonds can act as hydrogen bond acceptors.
Hydrophobicity HydrophobicIncreased hydrophobicity.Fluorination generally increases the hydrophobicity of organic molecules.
Metabolic Stability Susceptible to enzymatic degradation.Enhanced resistance to enzymatic degradation.[2]The strong C-F bonds can block sites of metabolic oxidation by cytochrome P450 enzymes.[2]

Experimental Protocols for Conformational Analysis

A comprehensive assessment of the conformational effects of this compound requires a combination of peptide synthesis, purification, and structural analysis techniques.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Wash1 Wash Fmoc_Deprotection1->Wash1 Coupling1 3. Amino Acid Coupling (Fmoc-AA-OH) Wash2 Wash Coupling1->Wash2 Capping 4. Capping (Optional) Wash3 Wash Capping->Wash3 Wash1->Coupling1 Wash2->Capping Repeat Repeat Steps 2-4 for each amino acid Wash3->Repeat Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 6. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification Analysis 8. Characterization (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-2,4-Difluoro-D-phenylalanine-OH) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For peptides containing this compound, both ¹H and ¹⁹F NMR would be highly informative.

Experimental Workflow for NMR-based Conformational Analysis:

NMR_Workflow Sample_Prep Peptide Sample Preparation (in deuterated solvent) NMR_Acquisition NMR Data Acquisition (1D ¹H, 1D ¹⁹F, 2D TOCSY, NOESY, HSQC) Sample_Prep->NMR_Acquisition Spectral_Processing Spectral Processing & Resonance Assignment NMR_Acquisition->Spectral_Processing Constraint_Extraction Extraction of Structural Constraints (NOEs, J-couplings, ¹⁹F Chemical Shifts) Spectral_Processing->Constraint_Extraction Structure_Calculation Structure Calculation & Refinement (e.g., using CYANA, XPLOR-NIH) Constraint_Extraction->Structure_Calculation Structure_Validation Structure Validation & Ensemble Analysis Structure_Calculation->Structure_Validation

Caption: Workflow for determining peptide conformation using NMR spectroscopy.

Key NMR Experiments:

  • 1D ¹H and ¹⁹F NMR: To obtain an initial assessment of sample purity and conformational homogeneity. The ¹⁹F NMR spectrum will provide sensitive probes of the local environment of the difluorophenyl ring.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for defining the three-dimensional structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • J-coupling Analysis: Measurement of ³J(HN,Hα) coupling constants provides information about the backbone dihedral angle φ.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

Experimental Workflow for X-ray Crystallography:

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting single crystals.

  • Data Collection: A suitable crystal is mounted and exposed to an X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the peptide are determined and refined.

Potential Biological Applications and Signaling Pathways

While specific biological targets for peptides containing this compound have not been extensively reported, the incorporation of D-amino acids and fluorinated phenylalanines has been shown to be a valuable strategy in designing peptides with therapeutic potential. For example, L-phenylalanine dipeptides have been investigated as inhibitors of prostate cancer cell proliferation by targeting proteins such as TNFSF9 (Tumor necrosis factor superfamily member 9).[4][5]

The introduction of this compound into such a peptide could enhance its therapeutic properties by:

  • Increasing Metabolic Stability: Leading to a longer in vivo half-life.[3]

  • Modulating Receptor Binding: The altered electronic and conformational properties could lead to enhanced binding affinity and/or selectivity for the target protein.

Hypothetical Signaling Pathway Modulation:

The following diagram illustrates a hypothetical scenario where a peptide containing this compound could modulate a cancer-related signaling pathway by inhibiting a cell surface receptor like TNFSF9.

Signaling_Pathway cluster_membrane Cell Membrane Receptor TNFSF9 Receptor Downstream_Signal Downstream Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Downstream_Signal Peptide Peptide with 2,4-Difluoro-D-Phe Peptide->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation Apoptosis Apoptosis Downstream_Signal->Apoptosis

Caption: Hypothetical inhibition of a cell signaling pathway by a peptide containing this compound.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for fine-tuning their conformational properties and enhancing their therapeutic potential. Based on the known effects of fluorination, it is predicted that this modification will impose significant conformational constraints on the peptide backbone and side chain, while also increasing hydrophobicity and metabolic stability. Detailed experimental validation using NMR spectroscopy and X-ray crystallography is essential to fully elucidate the structural consequences of this modification. The insights gained from such studies will be invaluable for the rational design of novel peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.

References

Unveiling the Hydrophobic Power of Fluorination in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the hydrophobicity of peptides is a critical step in improving their therapeutic potential. Increased hydrophobicity can lead to better membrane permeability, enhanced metabolic stability, and improved binding affinity. The incorporation of fluorinated amino acids into peptide sequences has emerged as a powerful strategy to achieve this. This guide provides an objective comparison of the hydrophobicity of peptides containing different fluorinated amino acids, supported by experimental data.

The introduction of fluorine, the most electronegative element, into amino acid side chains dramatically alters their physicochemical properties. The strong electron-withdrawing nature of fluorine and the high hydrophobicity of the trifluoromethyl (CF3) group, in particular, can significantly increase the lipophilicity of a peptide.[1] This guide focuses on the quantitative comparison of hydrophobicity through the lens of reversed-phase high-performance liquid chromatography (RP-HPLC), a standard technique for separating molecules based on their hydrophobicity.

Comparative Analysis of Hydrophobicity

The hydrophobicity of peptides is experimentally determined and quantified using the chromatographic hydrophobicity index (φ0). This index is derived from the retention time of a peptide on a C18 RP-HPLC column. A higher φ0 value indicates greater hydrophobicity.

The following tables summarize the chromatographic hydrophobicity indexes (φ0) for a series of model tripeptides (Ac-Gly-X-Ala-NH2 or H-Ala-X-Leu-OH) where 'X' is either a natural amino acid or its fluorinated counterpart. The data clearly demonstrates the significant increase in hydrophobicity upon fluorination.

Trifluoromethylated Aliphatic and Sulfur-Containing Amino Acids
Amino Acid (X)Peptide SequenceChromatographic Hydrophobicity Index (φ0)Reference
Alanine (Ala)Ac-Gly-Ala-Ala-NH227.8[1]
(S)-α-Trifluoromethylalanine (TfmAla)Ac-Gly-(S)-TfmAla-Ala-NH241.5[1]
(R)-α-Trifluoromethylalanine (TfmAla)Ac-Gly-(R)-TfmAla-Ala-NH241.2[1]
Cysteine (Cys)Ac-Gly-Cys-Ala-NH2Not Reported
(R)-Trifluoromethylcysteine (TfmCys)Ac-Gly-(R)-TfmCys-Ala-NH248.7[1]
Methionine (Met)Ac-Gly-Met-Ala-NH237.4[1]
(S)-Trifluoromethionine (TFM)Ac-Gly-(S)-TFM-Ala-NH249.3[1]

Table 1: Comparison of the chromatographic hydrophobicity index (φ0) of tripeptides containing trifluoromethylated aliphatic and sulfur-containing amino acids with their non-fluorinated analogues. A higher φ0 value signifies greater hydrophobicity.

The data in Table 1 unequivocally shows that the incorporation of a trifluoromethyl group substantially increases the hydrophobicity of the peptides. For instance, replacing alanine with (S)-α-trifluoromethylalanine results in a significant increase in the φ0 value from 27.8 to 41.5.[1] An even more pronounced effect is observed with the sulfur-containing amino acids, where (S)-trifluoromethionine-containing peptides exhibit a φ0 of 49.3, a substantial increase from methionine's 37.4.[1] This increased hydrophobicity can even surpass that of highly hydrophobic natural amino acids like isoleucine.[1]

Trifluoromethylthiolated Aromatic Amino Acids
Amino Acid (X)Peptide SequenceChromatographic Hydrophobicity Index (φ0)Reference
Tyrosine (Tyr)H-Ala-Tyr-Leu-OH37.6
(CF3S)TyrosineH-Ala-(CF3S)Tyr-Leu-OH53.0
Tryptophan (Trp)H-Ala-Trp-Leu-OH46.1
(CF3S)TryptophanH-Ala-(CF3S)Trp-Leu-OH58.7

Table 2: Comparison of the chromatographic hydrophobicity index (φ0) of tripeptides containing trifluoromethylthiolated aromatic amino acids with their non-fluorinated counterparts. A higher φ0 value signifies greater hydrophobicity.

As shown in Table 2, the introduction of a trifluoromethylthio (CF3S) group to aromatic amino acids also leads to a remarkable increase in peptide hydrophobicity. The φ0 value for the tyrosine-containing peptide jumps from 37.6 to 53.0 upon trifluoromethylthiolation. An even greater increase is observed for tryptophan, with the φ0 value rising from 46.1 to 58.7. This highlights the CF3S group as a potent hydrophobicity enhancer.

Experimental Workflow

The determination of the chromatographic hydrophobicity index (φ0) is a crucial experimental procedure for quantifying the hydrophobicity of peptides. The following diagram illustrates the typical workflow for this process.

G cluster_prep Peptide Synthesis and Preparation synth Peptide Synthesis (Solid-Phase or Solution-Phase) purify Peptide Purification (e.g., Preparative HPLC) synth->purify charac Peptide Characterization (e.g., Mass Spectrometry) purify->charac dissolve Dissolution in Mobile Phase A charac->dissolve inject Injection onto C18 Column dissolve->inject gradient Gradient Elution (Increasing Mobile Phase B) inject->gradient detect UV Detection gradient->detect retention Record Retention Time (tR) detect->retention calculate Calculate φ0 retention->calculate

Experimental workflow for determining the chromatographic hydrophobicity index (φ0) of peptides.

Experimental Protocols

Determination of Chromatographic Hydrophobicity Index (φ0) by RP-HPLC

This protocol is adapted from the methodology used to determine the relative hydrophobicity of peptides and amino acids.

1. Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.

  • A reversed-phase C18 column (e.g., Kromasil-C18, 2.1 × 150 mm, 5 µm) is used for the separation.[2]

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Gradient: A linear gradient of increasing Mobile Phase B concentration is applied. A typical gradient is 1% B/min.[2]

  • Detection: UV absorbance is monitored at a wavelength of 214 nm or 280 nm.

4. Sample Preparation:

  • Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Crude peptides are purified by preparative RP-HPLC.

  • The purity and identity of the peptides are confirmed by analytical RP-HPLC and mass spectrometry.

  • Peptides are dissolved in Mobile Phase A at a suitable concentration (e.g., 1 mg/mL).

5. Data Analysis:

  • The retention time (tR) of each peptide is recorded from the chromatogram.

  • The chromatographic hydrophobicity index (φ0) is calculated from the retention time using established equations that relate retention time to the concentration of the organic solvent in the mobile phase at the time of elution.

Conclusion

The incorporation of fluorinated amino acids, particularly those containing trifluoromethyl and trifluoromethylthio groups, is a highly effective strategy for increasing the hydrophobicity of peptides. As demonstrated by the quantitative data from RP-HPLC analysis, fluorinated peptides exhibit significantly higher chromatographic hydrophobicity indexes compared to their non-fluorinated counterparts. This enhanced hydrophobicity is a key factor in improving the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The experimental protocols provided in this guide offer a standardized approach for researchers to quantify and compare the hydrophobicity of novel fluorinated peptides, thereby facilitating the rational design of more effective drug candidates.

References

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-D-Phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 2,4-Difluoro-D-phenylalanine is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this fluorinated amino acid.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound can cause serious eye irritation, may be harmful if inhaled, and can lead to respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.
Hand Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Skin and Body Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls if risk assessment shows it's necessary.[2]

Handling Procedures:

  • Avoid all personal contact, including inhalation.[3]

  • Use in a well-ventilated area, such as a laboratory fume hood.[2][4]

  • Avoid the formation of dust and aerosols.[2][4]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands and face thoroughly after handling.[1][5]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.

Spill Response:

  • Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[3]

  • Major Spills: Evacuate the area and move upwind. Alert emergency responders and provide them with the location and nature of the hazard. Wear full-body protective clothing with breathing apparatus. Prevent spillage from entering drains or water courses.[3]

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2] Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Disposal Procedures for this compound

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The primary recommendation is to engage a licensed professional waste disposal service.[2]

Step-by-Step Disposal Guidance:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, suitable, and closed container.[2][4]

    • Clearly label the container with the chemical name and associated hazards.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

    • Keep the container tightly closed.[5]

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

    • Provide the disposal service with the Safety Data Sheet for this compound.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]

The following flowchart outlines the decision-making process for the proper disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound start Start: Have this compound Waste assess_contamination Assess Contamination Level start->assess_contamination is_spill Is it a spill? assess_contamination->is_spill minor_spill Minor Spill: Follow dry clean-up procedure is_spill->minor_spill Yes, minor major_spill Major Spill: Evacuate and call emergency services is_spill->major_spill Yes, major collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No, routine waste minor_spill->collect_waste end_disposal Proper Disposal Complete major_spill->end_disposal store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal provide_sds Provide SDS to Disposal Service contact_disposal->provide_sds provide_sds->end_disposal

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols for the specific neutralization or chemical degradation of this compound for disposal purposes. The high strength of the carbon-fluorine bond makes fluorinated compounds resistant to metabolic and chemical degradation.[6] Therefore, the recommended disposal method is incineration in a licensed apparatus after admixture with a suitable combustible material, or burial in a licensed landfill, as determined by a professional waste management authority.[3] Researchers should not attempt to neutralize this compound without specific, validated protocols and appropriate safety measures in place.

References

Essential Safety and Operational Guide for 2,4-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Difluoro-D-Phenylalanine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₉H₉F₂NO₂[1][][3]
Molecular Weight 201.17 g/mol [1][][3]
Appearance White to off-white powder[4]
Melting Point 224 °C[5]
Storage Temperature 2 - 8 °C[1][6][7]

Hazard Information:

While a specific Safety Data Sheet (SDS) for this compound was not located, data for similar fluorinated phenylalanine compounds indicate potential hazards. Similar compounds are known to cause skin and eye irritation and may cause respiratory irritation.[8][9][10] Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its powdered form.

Body PartPPE RecommendationSpecifications
Respiratory N95 or N100 respirator[11]Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles.[12]
Hands Chemical-resistant gloves (Nitrile)Double-gloving is recommended, especially for prolonged handling.[11][13] Change gloves every 30-60 minutes or immediately if contaminated.[11]
Eyes Chemical safety goggles and face shieldA face shield should be worn in addition to goggles when there is a significant risk of splashing or powder aerosolization.[13]
Body Laboratory coat or chemical-resistant apronA flame-resistant lab coat should be worn at all times.[13]
Feet Closed-toe shoesShoes should be made of a non-porous material.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[13]

  • Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.

2. Weighing and Aliquoting:

  • Tare a suitable container (e.g., glass vial) on an analytical balance inside the fume hood.

  • Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid generating dust.

  • Close the primary container immediately after dispensing.

  • Clean any spills on the balance or work surface promptly with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

3. Dissolution:

  • Add the desired solvent to the container with the weighed powder.

  • Gently swirl or vortex the mixture to dissolve the compound. If necessary, use a sonicator.

  • Ensure the container is capped during dissolution to prevent splashes or aerosol generation.

4. Post-Handling:

  • Decontaminate all surfaces and equipment used with an appropriate solvent and cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles and respirator outside the work area.

  • Wash hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or contaminated this compound powder should be collected in a clearly labeled, sealed container for hazardous waste.

    • Contaminated consumables such as gloves, weighing paper, and paper towels must also be placed in a designated hazardous waste container.[13]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste.

    • Do not mix with incompatible waste streams.[13]

  • Waste Segregation: All waste containing fluorinated compounds must be segregated and clearly labeled.[13]

  • Disposal Method: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Thermal treatment or incineration by a specialized facility is a common method for the destruction of fluorinated organic compounds.[14][15]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood 1. weigh Weigh Powder prep_hood->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. spill Spill weigh->spill exposure Exposure weigh->exposure decontaminate Decontaminate Workspace dissolve->decontaminate 4. dissolve->spill dissolve->exposure dispose Dispose of Waste decontaminate->dispose 5. remove_ppe Doff PPE dispose->remove_ppe 6.

Caption: Workflow for handling this compound.

References

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